Prasterone enanthate
Description
Properties
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) heptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENOUDBWKNPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Neuroprotective Mechanisms of Prasterone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is for informational purposes only and does not constitute medical advice. Prasterone enanthate and other forms of prasterone should only be used under the supervision of a qualified healthcare professional.
Introduction
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to androgens and estrogens.[1] Its levels naturally decline with age, a phenomenon that has been correlated with the onset of age-related neurodegenerative conditions.[2][3] This has led to significant interest in its therapeutic potential for neuroprotection. This compound is a long-acting ester prodrug of prasterone, designed to provide sustained release and more stable physiological levels of the parent hormone upon administration.[4]
While the enanthate moiety improves the pharmacokinetic profile, the neuroprotective mechanisms are attributable to the active compound, prasterone (DHEA), and its sulfated metabolite, DHEAS.[5] DHEA(S) readily crosses the blood-brain barrier and exerts pleiotropic effects within the central nervous system (CNS).[6][7] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which prasterone confers neuroprotection, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams. Its actions are not mediated by a single pathway but rather through a complex interplay of receptor modulation, anti-apoptotic signaling, anti-inflammatory effects, and the promotion of neurotrophic factors.[3][8]
Core Mechanisms of Neuroprotection
Prasterone's neuroprotective effects are multifaceted, involving direct and indirect actions on neuronal survival, inflammation, and plasticity. The primary mechanisms are detailed below.
Modulation of Neurotransmitter Receptors
Prasterone and its metabolites can directly interact with several key neurotransmitter receptors, thereby modulating neuronal excitability and preventing excitotoxicity.
-
Sigma-1 (σ1) Receptors: Prasterone is a known agonist of the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9][10] Activation of σ1 receptors is a critical component of DHEA's neuroprotective effects, including the amelioration of cognitive deficits and the enhancement of synaptic efficacy.[9][11] This interaction has been shown to be crucial for preventing ischemia-induced neuronal death.[12]
-
NMDA Receptors: The interaction between DHEA(S) and N-methyl-D-aspartate (NMDA) receptors is complex. DHEAS can act as a positive allosteric modulator, potentially enhancing synaptic plasticity.[1][2] Paradoxically, DHEA has also been shown to be neuroprotective against NMDA-induced excitotoxicity, which may be mediated by modulating calcium influx and nitric oxide signaling pathways.[8][13]
-
GABA-A Receptors: DHEAS functions as a negative allosteric modulator of GABA-A receptors.[2][5] By antagonizing the principal inhibitory receptor in the brain, DHEAS can influence neuronal excitability, although the precise contribution of this mechanism to neuroprotection is still under investigation.[2][14]
Anti-Apoptotic Signaling Pathways
A key feature of prasterone's neuroprotective action is its ability to inhibit programmed cell death (apoptosis) in neurons facing toxic insults or ischemic conditions.
-
Activation of PI3K/Akt Pathway: DHEA consistently demonstrates the ability to activate the pro-survival Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[2][6] Activation of Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic targets.[15] This effect can be blocked by PI3K inhibitors, confirming the pathway's importance.[15]
-
Regulation of Bcl-2 Family Proteins: The PI3K/Akt pathway influences the transcription of the Bcl-2 family of apoptosis regulators.[6] DHEA has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and favorably modulate the Bax/Bcl-2 ratio, thereby preventing the mitochondrial pathway of apoptosis.[6][16]
-
Inhibition of Caspases: Downstream of mitochondrial regulation, DHEAS has been observed to significantly block the activation of executioner caspases, such as caspase-3 and caspase-7, which are induced by neurotoxic stimuli like amyloid-β (Aβ) oligomers.[6]
Promotion of Neurotrophic Factors and Neurogenesis
Prasterone supports neuronal health and plasticity by enhancing the expression of neurotrophic factors and promoting the birth of new neurons.
-
Upregulation of BDNF: DHEA treatment can increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, synaptic plasticity, and cognition.[16][17][18] This effect may be mediated through the activation of the transcription factor CREB (cAMP response element-binding protein), a downstream target of pathways like PI3K/Akt.[6][9]
-
Stimulation of Neurogenesis: Through its action on sigma-1 receptors, DHEA has been shown to increase neurogenesis in the dentate gyrus of the hippocampus.[9][10] This process is mediated by the Akt/GSK-3β/β-catenin signaling pathway, which is crucial for the proliferation and differentiation of neural stem cells.[10]
Anti-Inflammatory and Antioxidant Effects
Chronic neuroinflammation and oxidative stress are key drivers of neurodegeneration. Prasterone helps to counteract these processes.
-
Anti-inflammatory Action: DHEA exerts anti-inflammatory effects, in part by inhibiting the pro-inflammatory transcription factor NF-κB.[2][5] It can reduce the activation of microglia and astrocytes, the resident immune cells of the brain, thereby decreasing the production of damaging pro-inflammatory cytokines like IL-6.[7][19][20]
-
Antioxidant Properties: In animal models of neurodegeneration, DHEA administration has been shown to significantly reduce oxidative stress markers while increasing the capacity of endogenous antioxidant systems.[16][21]
Signaling Pathways and Visualizations
The following diagrams illustrate the key molecular pathways involved in prasterone's neuroprotective actions.
References
- 1. What is the mechanism of Prasterone? [synapse.patsnap.com]
- 2. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Prasterone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective properties of dehydroepiandrosterone-sulfate and its relationship to interleukin 6 after aneurysmal subarachnoid hemorrhage: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]
- 10. Stimulation of the sigma-1 receptor by DHEA enhances synaptic efficacy and neurogenesis in the hippocampal dentate gyrus of olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitotic and neurogenic effects of dehydroepiandrosterone (DHEA) on human neural stem cell cultures derived from the fetal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of dehydroepiandrosterone (DHEA) in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steroid hormones and BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroactive steroids modulate HPA axis activity and cerebral brain-derived neurotrophic factor (BDNF) protein levels in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Progesterone in the Brain: Hormone, Neurosteroid and Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. View of Neuroprotective effects of dehydroepiandrosterone (DHEA) in rat model of Alzheimer's disease. [abp.ptbioch.edu.pl]
Prasterone Enanthate: A Long-Acting Prodrug for Dehydroepiandrosterone (DHEA)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Prasterone enanthate, the enanthate ester of dehydroepiandrosterone (B1670201) (DHEA), is a long-acting injectable prodrug designed to deliver sustained levels of the endogenous steroid DHEA. As a precursor to both androgens and estrogens, DHEA has garnered significant interest for its potential therapeutic applications in a range of conditions associated with hormonal decline. This technical guide provides a comprehensive overview of this compound, including its synthesis, pharmacokinetics, and the downstream signaling pathways of its active metabolite, DHEA. Detailed experimental protocols for synthesis and bioanalysis are provided to support further research and development in this area.
Introduction
Dehydroepiandrosterone (DHEA), an endogenous steroid hormone produced primarily by the adrenal glands, serves as a crucial precursor in the biosynthesis of androgens and estrogens.[1] The circulating levels of DHEA peak in early adulthood and subsequently decline with age. This age-related decline has been linked to a variety of physiological changes, prompting investigation into DHEA supplementation as a potential therapeutic strategy. However, the clinical utility of oral DHEA is limited by its short biological half-life of 15-38 minutes.[2]
This compound, a synthetic ester prodrug of DHEA, offers a solution to this limitation by providing a long-acting depot for sustained release of the parent hormone following intramuscular administration.[3] This guide details the technical aspects of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.
Chemical Synthesis of this compound
This compound is synthesized via the esterification of prasterone (DHEA) with heptanoyl chloride. The following protocol is based on established methods for steroid ester synthesis.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Benzene (or a suitable alternative solvent)
-
Heptanoyl Chloride
-
Solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium chloride solution
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: Dissolve a desired amount of unprocessed DHEA in a suitable solvent, such as benzene, in a three-necked flask equipped with a condenser.[4]
-
Addition of Base: Add a suitable quantity of pyridine to the solution and stir.[4]
-
Esterification: Slowly add heptanoyl chloride to the solution dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Reaction Quench and Extraction: Once the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature. Quench the reaction by adding water. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.[5]
-
Washing and Drying: Combine the organic phases and wash sequentially with a 5% HCl solution, a saturated sodium chloride solution, and water. Dry the organic phase over anhydrous magnesium sulfate.[5]
-
Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude this compound. The final product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]
Pharmacokinetics
This compound is administered via intramuscular injection, forming a depot from which the drug is slowly released and hydrolyzed by esterases to yield DHEA and heptanoic acid.[3] This results in a sustained elevation of serum DHEA levels.
Human Pharmacokinetic Data
Pharmacokinetic data for this compound is available from studies of Gynodian Depot, a combination product containing 200 mg of this compound and 4 mg of estradiol (B170435) valerate.[3][6][7] Following a single intramuscular injection in women, DHEA levels exhibit the following characteristics:
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 1 - 4 days | [3] |
| Peak Concentration (Cmax) | ~9 ng/mL | [3] |
| Duration of Action | ~18 days | [3] |
| Elimination Half-Life | ~9 days | [3] |
Note: This data is from a combination product and may not be fully representative of this compound as a single agent.
Preclinical Pharmacokinetic Data
Detailed pharmacokinetic studies of intramuscular this compound in animal models such as rats and monkeys are limited in the publicly available literature. However, studies on other long-acting testosterone (B1683101) esters in primates can provide some insight into the expected pharmacokinetic profile. For instance, after intramuscular injection of testosterone enanthate in cynomolgus monkeys, serum testosterone levels peaked within 24 hours and remained elevated for 3-5 days before declining to baseline over 4-5 weeks.[8] The terminal elimination half-life was estimated to be around 4-7 days for testosterone enanthate and dihydrotestosterone (B1667394) enanthate.[8] While not directly comparable, these findings suggest a similar sustained-release profile for this compound.
Mechanism of Action and Downstream Signaling
Upon its release from the enanthate ester, DHEA acts as a prohormone, undergoing conversion to active androgens and estrogens in peripheral tissues through a process known as intracrinology.[9][10] This tissue-specific conversion allows for localized hormonal effects.
Intracrine Conversion of DHEA
The conversion of DHEA to downstream androgens and estrogens involves a series of enzymatic reactions:
-
Conversion to Androgens: DHEA is converted to androstenedione (B190577) by 3β-hydroxysteroid dehydrogenase (HSD3B). Androstenedione is then converted to testosterone by 17β-hydroxysteroid dehydrogenase (HSD17B). Testosterone can be further converted to the more potent androgen, dihydrotestosterone (DHT), by 5α-reductase (SRD5A).[11]
-
Conversion to Estrogens: Androstenedione can be converted to estrone (B1671321) by aromatase (CYP19A1). Testosterone can also be converted to estradiol by aromatase.[11]
These active hormones then bind to their respective nuclear receptors, the androgen receptor (AR) and the estrogen receptor (ER), to regulate gene expression.[9]
Bioanalytical Methods
Accurate quantification of DHEA and its metabolites is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis due to its high sensitivity and specificity.
Experimental Protocol: Quantification of DHEA and Metabolites in Serum by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of DHEA, androstenedione, testosterone, and estradiol in serum.
Materials:
-
Serum samples
-
Internal standards (deuterated analogs of each analyte)
-
Methyl tert-butyl ether (MTBE) for liquid-liquid extraction
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction (optional, for increased cleanliness):
-
Add MTBE to the supernatant, vortex, and centrifuge to separate the phases.
-
Freeze the aqueous layer and decant the organic layer containing the steroids.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
Conclusion
This compound represents a promising long-acting delivery system for DHEA, overcoming the pharmacokinetic limitations of oral administration. Its ability to provide sustained levels of this precursor hormone allows for the tissue-specific production of androgens and estrogens, offering a potential therapeutic avenue for conditions associated with age-related hormonal decline. The technical information and experimental protocols provided in this guide are intended to facilitate further research into the synthesis, characterization, and clinical application of this compound. Further dedicated pharmacokinetic and pharmacodynamic studies of this compound as a single agent are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound [medbox.iiab.me]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US20160362442A1 - Method For DHEA Enanthate Processing - Google Patents [patents.google.com]
- 5. EP2999708B1 - Processes for the preparation of dehydroepiandrosterone and its intermediates - Google Patents [patents.google.com]
- 6. karger.com [karger.com]
- 7. Plasma levels of dehydroepiandrosterone and 17 beta-estradiol after intramuscular administration of Gynodian-Depot in 3 women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. DHEA and the intracrine formation of androgens and estrogens in peripheral target tissues: its role during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHEA and its transformation into androgens and estrogens in peripheral target tissues: intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics of Intramuscular Prasterone Enanthate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone enanthate, also known as dehydroepiandrosterone (B1670201) enanthate (DHEA-E), is a synthetic ester prodrug of prasterone (dehydroepiandrosterone, DHEA). Administered intramuscularly, it provides a sustained release of prasterone, a naturally occurring steroid hormone that serves as a precursor to androgens and estrogens. This technical guide provides a comprehensive overview of the pharmacokinetics of intramuscular this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing relevant pathways and workflows.
Pharmacokinetic Profile
Upon intramuscular injection, this compound forms a depot in the muscle tissue from which it is gradually absorbed into the systemic circulation. In the bloodstream, it is rapidly and completely hydrolyzed by esterases into its active component, prasterone, and heptanoic acid.[1][2] The bioavailability of prasterone following intramuscular administration is considered to be 100%.[3]
Absorption and Plasma Concentrations
Clinical studies have demonstrated a prolonged release profile for prasterone following intramuscular injection of its enanthate ester. In a key study involving postmenopausal women who received a single intramuscular injection of Gynodian Depot (a combination product containing 200 mg of this compound and 4 mg of estradiol (B170435) valerate), plasma prasterone levels peaked within a few days and remained elevated for an extended period.[1][2]
Another study in boys with constitutional short stature receiving monthly intramuscular injections of dehydroepiandrosterone (DHEA) enanthate at a dose of 70 mg/m² showed a significant increase in plasma DHEA levels. Eight days after the injection, plasma DHEA levels had increased tenfold.[4] By day 15, the levels were 2.6-fold higher than baseline, and by day 22, they were 1.8-fold higher.[4]
Distribution
Prasterone and its primary metabolite, prasterone sulfate (B86663) (DHEA-S), circulate in the blood predominantly bound to albumin.[5]
Metabolism and Excretion
Prasterone is metabolized to various downstream androgens and estrogens in peripheral tissues.[6] The metabolic clearance rate of prasterone is rapid.[5] The primary route of elimination for prasterone and its metabolites is through the urine, with a smaller fraction excreted in the feces.[3] Following a single intramuscular injection of this compound, the depot action, or the period of elevated prasterone levels, lasts for approximately 18 days.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for intramuscular this compound from key clinical studies.
Table 1: Pharmacokinetic Parameters of Prasterone after a Single Intramuscular Injection of Gynodian Depot (200 mg this compound) in Postmenopausal Women
| Parameter | Value | Reference |
| Time to Peak (Tmax) | A few days | [1][2] |
| Duration of Action | ~18 days | [1][2] |
Table 2: Fold-Increase in Plasma DHEA and DHEA-S Levels after a Single Intramuscular Injection of DHEA Enanthate (70 mg/m²) in Boys
| Time Point | Fold-Increase in DHEA | Fold-Increase in DHEA-S | Reference |
| Day 8 | 10-fold | 14-fold | [4] |
| Day 15 | 2.6-fold | 6-fold | [4] |
| Day 22 | 1.8-fold | 4-fold | [4] |
Experimental Protocols
Study of Gynodian Depot in Postmenopausal Women (Düsterberg and Wendt, 1983)
-
Objective: To determine the plasma levels of prasterone and 17β-estradiol after a single intramuscular injection of Gynodian Depot.[1][2]
-
Intervention: A single intramuscular injection of Gynodian Depot, containing 200 mg of this compound and 4 mg of estradiol valerate, in an oily solution.[1][2]
-
Analytical Method: Plasma concentrations of prasterone were determined using a radioimmunological method.[1][2]
Study of DHEA Enanthate in Boys with Constitutional Short Stature (Lee et al., 1986)
-
Objective: To assess the effect of DHEA enanthate on growth and hormone levels.[4]
-
Subjects: Five boys with constitutional short stature (aged 11-13.3 years) and one boy with panhypopituitarism (aged 13.3 years).[4]
-
Intervention: Monthly intramuscular injections of dehydroepiandrosterone (DHEA) enanthate at a dose of 70 mg/m² for one year.[4]
-
Blood Sampling: Plasma samples were collected before the injection and at 8, 15, and 22 days after an injection.[4]
-
Analytical Method: Plasma DHEA and DHEA-S concentrations were measured.[4]
Visualizations
Signaling Pathway: Metabolism of Prasterone
Caption: Metabolic pathway of prasterone.
Experimental Workflow: Pharmacokinetic Analysis
Caption: Workflow for a pharmacokinetic study.
Conclusion
Intramuscular administration of this compound provides a long-acting depot for the sustained release of prasterone. The pharmacokinetic profile is characterized by a peak in plasma prasterone levels within a few days of injection and an extended duration of action of approximately 18 days. The primary analytical method cited in early key studies is radioimmunoassay. Further research utilizing modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would provide more detailed insights into the pharmacokinetics, metabolism, and excretion of this compound. This guide serves as a foundational resource for professionals in the field of drug development and research, summarizing the core knowledge on the pharmacokinetics of intramuscular this compound.
References
- 1. Plasma levels of dehydroepiandrosterone and 17 beta-estradiol after intramuscular administration of Gynodian-Depot in 3 women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Failure of dehydroepiandrosterone enanthate to promote growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prasterone - Wikipedia [en.wikipedia.org]
Prasterone Enanthate: A Synthetic Neurosteroid for Modulating Neuronal Excitability and Promoting Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Prasterone enanthate, a synthetic ester prodrug of prasterone (dehydroepiandrosterone, DHEA), is recognized for its role in hormone therapy. Beyond its endocrine effects, prasterone serves as a crucial neurosteroid, modulating a variety of signaling pathways within the central nervous system. This technical guide provides a comprehensive overview of the neurosteroid properties of prasterone, the active metabolite of this compound. It details its mechanism of action, presents quantitative data on its interactions with key neuronal receptors, outlines experimental protocols for its study, and visualizes its complex signaling cascades. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound as a modulator of neuronal function and a potential neuroprotective agent.
Introduction
This compound is a long-acting injectable prodrug that, once administered, is hydrolyzed to release prasterone (DHEA).[1] DHEA is an endogenous steroid hormone that can be further metabolized into androgens and estrogens.[2] Importantly, DHEA itself is a potent neurosteroid, synthesized de novo in the brain, where it plays a critical role in neuronal excitability, synaptic plasticity, and cell survival.[3] The neuroactive properties of prasterone are multifaceted, involving direct and indirect modulation of several key neurotransmitter receptor systems and intracellular signaling pathways.[3][4] This guide focuses on the neurosteroid actions of prasterone, the active metabolite of this compound.
Pharmacokinetics of this compound
Following intramuscular injection, this compound is slowly released from the injection depot and is hydrolyzed to prasterone.[5] This delivery method ensures sustained plasma concentrations of prasterone over an extended period.
| Parameter | Value | Reference |
| Bioavailability (IM) | 100% | [5] |
| Time to Peak (DHEA) | 1-4 days | [5] |
| Elimination Half-life (IM) | ~9 days | [5] |
| Duration of Action | ~18 days | [5] |
Mechanism of Action as a Neurosteroid
Prasterone (DHEA) exerts its neurosteroid effects through multiple mechanisms, including direct modulation of neurotransmitter receptors and activation of intracellular signaling cascades that influence gene expression and protein function.
Modulation of Neurotransmitter Receptors
Prasterone and its sulfated metabolite, DHEAS, are known to interact with several key neurotransmitter receptors, thereby modulating neuronal excitability.
-
GABA-A Receptors: DHEA and particularly DHEAS act as negative allosteric modulators of GABA-A receptors.[6][7][8] This action reduces the inhibitory effect of GABA, leading to an increase in neuronal excitability.[7]
-
NMDA Receptors: Prasterone acts as a positive allosteric modulator of NMDA receptors, enhancing glutamatergic neurotransmission.[3][4] This effect is, at least in part, mediated by its interaction with Sigma-1 receptors.[3]
-
Sigma-1 Receptors: DHEA is an agonist of the Sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9] Activation of Sigma-1 receptors by DHEA has been linked to its neuroprotective and anti-amnesic effects.[9]
Activation of Intracellular Signaling Pathways
Prasterone has been shown to activate several pro-survival and plasticity-related signaling pathways:
-
BDNF/TrkA Signaling: DHEA binds to the TrkA receptor, the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF), initiating downstream signaling cascades.[1] This interaction leads to the activation of the PI3K/Akt and MEK/ERK pathways, which are critical for promoting cell survival and neuronal differentiation.[1]
-
CREB Phosphorylation: The activation of the Akt and ERK pathways by DHEA converges on the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in synaptic plasticity, learning, and memory.[10]
Quantitative Data
The following tables summarize the available quantitative data on the interaction of prasterone (DHEA) and its metabolites with key neuronal targets.
Table 1: Receptor Binding Affinities and Modulatory Effects
| Target | Ligand | Parameter | Value | Species | Reference |
| GABA-A Receptor | DHEAS | IC50 (GABA-induced currents) | 13 ± 3 µM | Rat (cultured neurons) | [7] |
| TrkA Receptor | DHEA | Kd | 7.4 ± 1.75 nM | Human (transfected HEK293 cells) | [1] |
| p75NTR | DHEA | Kd | 5.6 ± 0.55 nM | Human (transfected HEK293 cells) | [1] |
Table 2: Effects on Cellular Signaling
| Pathway/Molecule | Effect of DHEA | Cell Type | Reference |
| Akt Phosphorylation | Increased | Rat neural precursors | [11] |
| ERK1/2 Phosphorylation | Increased | PC12 cells | [1] |
| CREB Phosphorylation | Increased | Microglia | [10] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the neurosteroid actions of prasterone (DHEA).
In Vitro Neuroprotection Assay
This protocol is designed to assess the ability of DHEA to protect cultured neurons from excitotoxicity.
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat embryos and cultured for at least 10 days in vitro.[12]
-
DHEA Pre-treatment: Cultures are pre-incubated with DHEA (e.g., 100 nM) for 6-8 hours.[12]
-
Excitotoxic Insult: The culture medium is replaced with a medium containing an excitotoxic agent, such as N-methyl-D-aspartate (NMDA; e.g., 1 mM), for 1 hour.[12]
-
Washout and Recovery: The NMDA-containing medium is removed, and the cells are washed and incubated in fresh culture medium for an additional 16 hours.[12]
-
Assessment of Cell Viability: Neuronal survival is quantified by staining with a fluorescent nuclear dye (e.g., Hoechst 33258) and counting the number of viable neurons.[12]
Electrophysiological Recording of GABA-A Receptor Modulation
This protocol outlines the whole-cell patch-clamp technique to measure the effect of DHEAS on GABA-A receptor currents.
-
Cell Preparation: Cultured neurons from the rat ventral mesencephalon are used for recording.[7]
-
Patch-Clamp Configuration: The whole-cell patch-clamp configuration is established to record membrane currents.
-
GABA Application: GABA is applied locally to the neuron to elicit an inward chloride current mediated by GABA-A receptors.
-
DHEAS Application: DHEAS is co-applied with GABA to determine its effect on the GABA-induced current. A concentration-response curve can be generated to determine the IC50.[7]
-
Data Analysis: The peak amplitude of the GABA-induced current in the presence and absence of DHEAS is measured and compared.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to quantify the effect of DHEA on the phosphorylation of signaling proteins like Akt and CREB.
-
Cell Lysis: Cultured cells (e.g., neural precursors or microglia) are treated with DHEA for a specified time and then lysed to extract total protein.[10][11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-phospho-Akt, anti-total-Akt).
-
Detection and Quantification: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by prasterone (DHEA).
DHEA Modulation of Neurotransmitter Receptors
Caption: DHEA's modulation of major neurotransmitter receptors.
DHEA-Induced Neuroprotective Signaling
References
- 1. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prasterone - Wikipedia [en.wikipedia.org]
- 3. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone: A potential signalling molecule for neocortical organization during development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of DHEA and DHEAS in Neonatal Hypoxic–Ischemic Brain Injury | MDPI [mdpi.com]
- 6. The neurosteroid dehydroepiandrosterone sulfate is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]
- 10. DHEA inhibits acute microglia-mediated inflammation through activation of the TrkA-Akt1/2-CREB-Jmjd3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
An In-depth Technical Guide on the Estrogenic and Androgenic Effects of Prasterone Enanthate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prasterone enanthate, a synthetic ester of prasterone (dehydroepiandrosterone, DHEA), is a long-acting prohormone with the potential for both estrogenic and androgenic effects. Following administration, it is hydrolyzed to release prasterone, which is then converted peripherally into active androgens and estrogens. This technical guide provides a comprehensive overview of the mechanisms, pharmacokinetics, and hormonal effects of this compound. It includes a summary of quantitative data from clinical studies, details of relevant experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.
Introduction
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to both androgens and estrogens.[1][2] this compound is a long-acting injectable prodrug of prasterone.[3][4] Its esterified form allows for a slower release and extended duration of action compared to oral or intravaginal prasterone. Clinically, this compound has been used in combination with estradiol (B170435) valerate (B167501) in formulations like Gynodian Depot for the management of menopausal symptoms.[1][3] Understanding the specific estrogenic and androgenic effects of this compound is crucial for its therapeutic application and for the development of new hormonal therapies.
Mechanism of Action and Metabolic Pathways
This compound itself is biologically inactive. Its hormonal effects are mediated through its conversion to prasterone and subsequent metabolism into active steroid hormones.
Hydrolysis to Prasterone
Following intramuscular injection, this compound is slowly absorbed and hydrolyzed by esterases into prasterone and enanthic acid.[3] This hydrolysis is the rate-limiting step that contributes to its long duration of action.
Conversion to Androgens and Estrogens
Prasterone is a central precursor in the steroidogenic pathway. It can be converted into androgens and estrogens through a series of enzymatic reactions in peripheral tissues, a concept known as intracrinology.[5]
-
Androgenic Pathway: Prasterone is converted to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Androstenedione can then be converted to testosterone (B1683101) by 17β-hydroxysteroid dehydrogenase (17β-HSD). Testosterone can be further metabolized to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by 5α-reductase.[1]
-
Estrogenic Pathway: Androstenedione and testosterone can be converted to estrone (B1671321) and estradiol, respectively, by the enzyme aromatase.[1]
The tissue-specific expression of these enzymes dictates the local hormonal effects of prasterone.
Figure 1: Metabolic pathway of this compound.
Quantitative Data on Hormonal Effects
The majority of available quantitative data on the in vivo hormonal effects of this compound comes from studies of Gynodian Depot, a combination product containing 200 mg of this compound and 4 mg of estradiol valerate.
Table 1: Pharmacokinetic and Hormonal Changes Following a Single Intramuscular Injection of Gynodian Depot in Women
| Parameter | Peak Concentration | Time to Peak | Duration of Action | Reference |
| Prasterone (DHEA) | ~9 ng/mL | 1-4 days | ~18 days | [3] |
| 17β-Estradiol | Not specified | A few days | ~14 days | [6] |
Note: The estradiol levels are influenced by the co-administered estradiol valerate.
Table 2: Receptor Binding Affinities of Prasterone and its Metabolites
| Compound | Receptor | Binding Affinity (Ki or Kd) | Reference |
| Prasterone (DHEA) | Androgen Receptor (AR) | ~1.1 - 1.2 µM | [4][7] |
| Estrogen Receptor α (ERα) | ~1.1 - 1.2 µM | [4][7] | |
| Estrogen Receptor β (ERβ) | ~0.5 µM | [4][7] | |
| Androstenediol | Estrogen Receptor α (ERα) | 3.6 nM | [8] |
| Estrogen Receptor β (ERβ) | 0.9 nM | [8] | |
| Testosterone | Androgen Receptor (AR) | 0.5 nM | [8] |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are limited in publicly available literature. However, standard methodologies for assessing estrogenic and androgenic effects are well-established.
Quantification of Steroid Hormones in Biological Samples
Objective: To measure the concentrations of prasterone and its metabolites (e.g., testosterone, estradiol, DHT) in serum or plasma following administration of this compound.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
A small volume of serum or plasma (e.g., 100-500 µL) is used.[9]
-
Internal standards (isotopically labeled versions of the target steroids) are added to the sample for accurate quantification.[10]
-
For conjugated steroids (sulfates and glucuronides), an enzymatic hydrolysis step using β-glucuronidase/sulfatase is performed.[11]
-
Steroids are extracted from the matrix using solid-phase extraction (SPE) or liquid-liquid extraction.[11]
-
The extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[9]
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The different steroids are separated based on their physicochemical properties by a chromatography column (e.g., C18 column).[9]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each steroid and its internal standard based on their unique mass-to-charge ratios.[10]
-
References
- 1. Prasterone - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Plasma levels of dehydroepiandrosterone and 17 beta-estradiol after intramuscular administration of Gynodian-Depot in 3 women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone-induces miR-21 transcription in HepG2 cells through estrogen receptor β and androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High throughput LC-MS/MS method for steroid hormone analysis in rat liver and plasma - unraveling methodological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Conversion of Prasterone Enanthate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular mechanisms governing the uptake and subsequent conversion of prasterone enanthate, a synthetic ester prodrug of prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA). The document details the current understanding of its transit across the cell membrane, the enzymatic processes responsible for its activation, and the subsequent metabolic pathways. Furthermore, it outlines detailed experimental protocols for the in-vitro characterization of these processes and presents available quantitative data to serve as a reference for future research.
Cellular Uptake of this compound
The initial step in the bioactivity of this compound is its entry into target cells. As a lipophilic steroid ester, the primary mechanism for its passage across the plasma membrane is believed to be passive diffusion. This process is driven by the concentration gradient of the molecule across the cell membrane and does not require cellular energy. The enanthate ester moiety increases the lipophilicity of the prasterone molecule, facilitating its movement through the lipid bilayer.
Intracellular Conversion and Subsequent Metabolism
Upon entering the cell, this compound, an inactive prodrug, must be hydrolyzed to release the active prasterone (DHEA). This bioactivation is primarily carried out by a class of enzymes known as carboxylesterases, which are predominantly located in the lumen of the endoplasmic reticulum. These enzymes catalyze the cleavage of the ester bond, yielding prasterone and enanthic acid.
Once formed, prasterone serves as a precursor for the biosynthesis of various active steroid hormones. The metabolic fate of prasterone is tissue-specific and depends on the expression of downstream steroidogenic enzymes. Key transformations include the conversion to androgens, such as androstenedione (B190577) and testosterone, and subsequently to estrogens, like estrone (B1671321) and estradiol. This intracrine metabolic cascade is orchestrated by enzymes including 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound (from clinical data)
| Parameter | Value | Reference |
|---|---|---|
| Peak DHEA Levels (intramuscular) | ~9 ng/mL within 1-4 days | [1] |
| Elimination Half-life | ~9 days | [1] |
| Plasma Half-life (intravenous) | ~44 minutes |[1] |
Table 2: Representative Kinetic Data for Steroid Ester Hydrolysis by Carboxylesterases
| Substrate | Enzyme Source | Km (mM) | Reference |
|---|---|---|---|
| Hydrocortisone (B1673445) hemisuccinate (pH 5.5) | Rat liver microsomes | 2.45 | [2] |
| Hydrocortisone hemisuccinate (pH 8.0) | Rat liver microsomes | 2.02 | [2] |
| Hydrocortisone acetate (B1210297) (pH 8.0) | Rat liver microsomes | 1.6 | [2] |
Note: This data is for other steroid esters and serves as an example of the potential kinetic parameters.
Experimental Protocols
To quantitatively assess the cellular uptake and conversion of this compound, a detailed in-vitro experimental workflow is proposed. This protocol utilizes a steroidogenic human cell line and advanced analytical techniques.
Objective
To determine the rate of cellular uptake of this compound and its conversion to prasterone in NCI-H295R human adrenocortical carcinoma cells.
Materials
-
Cell Line: NCI-H295R (ATCC CRL-2128)
-
Culture Medium: DMEM/F12 supplemented with Nu-serum and ITS premix
-
Test Compound: this compound
-
Analytical Standards: this compound, Prasterone (DHEA)
-
Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, cell lysis buffer, protein precipitation solution (e.g., acetonitrile (B52724) with internal standard), solid-phase extraction (SPE) cartridges, LC-MS grade solvents.
-
Instrumentation: Cell culture incubator, biosafety cabinet, centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Experimental Workflow
Detailed Methodologies
-
NCI-H295R Cell Culture and Plating:
-
Culture NCI-H295R cells according to ATCC guidelines in DMEM/F12 medium supplemented with Nu-serum and ITS premix at 37°C in a 5% CO2 atmosphere.[1]
-
Seed cells in 24-well plates at a density of approximately 200,000 to 300,000 cells per mL to achieve 50-60% confluency within 24 hours.[3]
-
Prior to treatment, replace the growth medium with a serum-free medium to avoid interference from serum components.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a final concentration of this compound (e.g., 1-10 µM).
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) to determine the kinetics of uptake and conversion.
-
-
Sample Collection:
-
At each time point, collect the cell culture medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular compound.
-
Lyse the cells directly in the well using a suitable lysis buffer.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
To both the collected media and cell lysates, add an equal volume of acetonitrile containing a known concentration of an internal standard (e.g., deuterated DHEA) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
-
LC-MS/MS Quantification:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and prasterone.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ion transitions, collision energy) for both analytes and the internal standard.
-
Generate a standard curve for each analyte to enable accurate quantification.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound and prasterone at each time point, normalized to the protein content of the cell lysate.
-
Determine the rate of uptake of this compound by plotting its intracellular concentration against time.
-
Determine the rate of conversion by plotting the intracellular concentration of prasterone against time.
-
This comprehensive approach will enable researchers to elucidate the cellular pharmacokinetics of this compound, providing valuable data for drug development and a deeper understanding of its mechanism of action.
References
- 1. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Prasterone Enanthate and Its Impact on Neuronal Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous neurosteroid that exerts significant influence on neuronal function through a variety of cell signaling pathways. Prasterone enanthate, a long-acting ester prodrug, serves as a delivery vehicle for prasterone, which is released through hydrolysis in vivo.[1] This technical guide provides an in-depth exploration of the core mechanisms by which prasterone modulates neuronal cell signaling, offering valuable insights for researchers and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling cascades and workflows.
Introduction
Prasterone (DHEA) and its sulfated ester, DHEA-S, are the most abundant steroid hormones in humans and are synthesized in the adrenal glands, gonads, and the brain.[1][2] Their concentrations decline with age, a phenomenon that has been correlated with age-related neurological conditions.[2] this compound ensures sustained release and prolonged activity of prasterone, making it a relevant compound for therapeutic consideration.[1] The neuroprotective, anti-inflammatory, and pro-cognitive effects of prasterone are underpinned by its interaction with multiple neuronal signaling pathways. This guide will focus on four principal pathways: the PI3K/Akt pathway, androgen receptor (AR) signaling, NMDA receptor modulation via sigma-1 (σ1) receptors, and nerve growth factor (NGF) receptor signaling.
Core Signaling Pathways Modulated by Prasterone
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular cascade that regulates cell survival, growth, and proliferation. Prasterone has been shown to activate this pathway, contributing to its neuroprotective effects.
Mechanism of Action: Prasterone can induce the phosphorylation of Akt, a key downstream effector of PI3K.[2] This activation is associated with a decrease in apoptosis in neuronal precursor cells.[2] The effects of prasterone on Akt activation are not blocked by traditional steroid hormone antagonists, suggesting a non-classical steroid signaling mechanism.[2]
Quantitative Data Summary:
| Parameter | Cell Type | Prasterone (DHEA) Concentration | Effect on Akt Phosphorylation (pAkt) | Reference |
| pAkt/Total Akt Ratio | Rat Hippocampus (3 months old) | 50 mg/kg (acute) | Time-dependent modulation | [2] |
| pAkt/Total Akt Ratio | Rat Hypothalamus (3 months old) | 10 mg/kg (chronic) | Tissue-dependent modulation | [2] |
Signaling Pathway Diagram:
Androgen Receptor (AR) Signaling
Prasterone can act as a weak androgen and directly bind to the androgen receptor, as well as be converted to more potent androgens like testosterone.[3][4] This interaction can modulate gene expression and neuronal function.
Mechanism of Action: DHEA has been shown to upregulate the protein levels of the androgen receptor in the brain and in hypothalamic cells.[3][4] Furthermore, it can promote AR-mediated gene expression in a dose-dependent manner, an effect that is not blocked by inhibitors of 3β-hydroxysteroid dehydrogenase, suggesting an intrinsic androgenic activity.[3][4]
Quantitative Data Summary:
| Parameter | Cell Type | Prasterone (DHEA) Concentration | Effect on AR-mediated Reporter Gene Expression | Reference |
| Reporter Gene Activity | CV-1 cells | Dose-dependent | Promoted AR-mediated reporter gene expression | [4] |
| AR mRNA levels | LNCaP cells | 100 nM - 10,000 nM | Dose-dependent decrease | [5] |
Signaling Pathway Diagram:
NMDA Receptor Modulation via Sigma-1 (σ1) Receptors
Prasterone can indirectly modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, through its interaction with the sigma-1 (σ1) receptor.
Mechanism of Action: DHEA acts as a σ1 receptor agonist.[6][7] The stimulation of σ1 receptors can lead to their translocation from the endoplasmic reticulum to the plasma membrane, where they can modulate the activity of ion channels, including the NMDA receptor.[8] This modulation can potentiate NMDA receptor function.[6]
Quantitative Data Summary:
| Parameter | Receptor | Prasterone (DHEA) Effect | Reference |
| NMDA receptor function | - | Positive allosteric modulation (via σ1 receptor) | [6] |
| Neuronal Proliferation | Human neural stem cells | Increased, effect blocked by σ1 receptor antagonists | [9] |
Signaling Pathway Diagram:
Nerve Growth Factor (NGF) Receptor Signaling
Prasterone directly interacts with the high-affinity (TrkA) and low-affinity (p75NTR) receptors for NGF, mimicking the effects of this neurotrophin and promoting neuronal survival.
Mechanism of Action: DHEA binds with high affinity to both TrkA and p75NTR receptors.[10] Binding to TrkA induces its phosphorylation and the activation of downstream pro-survival signaling cascades, including the PI3K/Akt and ERK1/2 pathways.[10][11] Interaction with p75NTR can also modulate neuronal apoptosis.[10][11]
Quantitative Data Summary:
| Parameter | Receptor | Binding Affinity (Kd) | Reference |
| Prasterone (DHEA) | TrkA | 7.4 ± 1.75 nM | [10] |
| Prasterone (DHEA) | p75NTR | 5.6 ± 0.55 nM | [10] |
Signaling Pathway Diagram:
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of prasterone on neuronal cell signaling.
Western Blot Analysis for Akt Phosphorylation
Objective: To quantify the levels of phosphorylated Akt (p-Akt) relative to total Akt in neuronal cells following treatment with prasterone.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) and grow to 70-80% confluency. Treat cells with varying concentrations of prasterone or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysates, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (e.g., Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize the p-Akt signal.[12][13][14]
Experimental Workflow Diagram:
Androgen Receptor (AR) Reporter Gene Assay
Objective: To measure the transcriptional activity of the androgen receptor in response to prasterone.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., CV-1 or PC-3) that is deficient in endogenous AR.
-
Co-transfect the cells with an AR expression vector and a reporter plasmid containing an androgen response element (ARE) upstream of a reporter gene (e.g., luciferase).
-
-
Compound Treatment: After transfection, treat the cells with various concentrations of prasterone, a positive control (e.g., DHT), and a vehicle control.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.[15][16][17]
Sigma-1 (σ1) Receptor Binding Assay
Objective: To determine the binding affinity of prasterone to the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in σ1 receptors (e.g., guinea pig liver or cells overexpressing the receptor).
-
Radioligand Binding:
-
Incubate the membranes with a constant concentration of a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine).
-
Add increasing concentrations of unlabeled prasterone to compete for binding.
-
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the inhibition constant (Ki) of prasterone for the σ1 receptor.[18][19]
TrkA Phosphorylation Assay
Objective: To assess the ability of prasterone to induce the phosphorylation of the TrkA receptor.
Methodology:
-
Cell Culture and Treatment: Use cells expressing TrkA receptors (e.g., PC12 cells or HEK293 cells transfected with TrkA). Treat the cells with prasterone, a positive control (e.g., NGF), or a vehicle control for a short duration (e.g., 5-15 minutes).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate TrkA using a specific anti-TrkA antibody.
-
Western Blotting:
Conclusion
This compound, through its active metabolite prasterone, exerts a multifaceted influence on neuronal cell signaling. Its ability to modulate the PI3K/Akt, androgen receptor, NMDA receptor (via sigma-1 receptors), and NGF receptor pathways provides a molecular basis for its observed neuroprotective and procognitive effects. This guide has provided a comprehensive overview of these key signaling cascades, supported by quantitative data and detailed experimental protocols. The continued elucidation of these pathways will be instrumental in the development of prasterone-based therapeutics for a range of neurological and psychiatric disorders. The provided diagrams and methodologies serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dehydroepiandrosterone effects on Akt signaling modulation in central nervous system of young and aged healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone upregulates neural androgen receptor level and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHEA and DHEA sulfate differentially regulate neural androgen receptor and its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]
- 9. Mitotic and neurogenic effects of dehydroepiandrosterone (DHEA) on human neural stem cell cultures derived from the fetal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TrkA Expression in the CNS: Evidence for the Existence of Several Novel NGF-Responsive CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of an NGF–P-TrkA Retrograde-Signaling Complex and Age-Dependent Regulation of TrkA Phosphorylation in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jneurosci.org [jneurosci.org]
The Neuropsychopharmacological Promise of Prasterone Enanthate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous neurosteroid that has garnered significant interest for its potential psychotropic properties. As a precursor to both androgens and estrogens, its influence extends to a wide array of neurological functions. Prasterone enanthate, a long-acting ester of prasterone, offers a novel therapeutic avenue by providing sustained plasma levels of the parent compound. This technical guide synthesizes the current research on the psychotropic benefits of prasterone, with a forward-looking perspective on the implications of its enanthate formulation for clinical research and drug development in psychiatry.
Pharmacokinetics of this compound
This compound is a prodrug that, following intramuscular injection, is hydrolyzed to prasterone and heptanoic acid. This formulation allows for a slow release of prasterone from the injection site, leading to a prolonged duration of action.
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1 to 4 days |
| Elimination Half-Life | Approximately 9 days |
| Duration of Action | Elevated prasterone levels for about 18 days |
Table 1: Pharmacokinetic Profile of this compound.
The sustained-release profile of this compound offers a significant advantage in maintaining stable therapeutic concentrations, potentially enhancing efficacy and patient compliance compared to the more frequent dosing required with oral prasterone formulations.
Psychotropic Effects of Prasterone (DHEA): Evidence from Clinical Trials
While clinical trials specifically investigating the psychotropic effects of this compound are scarce, a body of evidence from studies using prasterone (DHEA) provides a strong rationale for its exploration in mood and anxiety disorders.
Depressive Disorders
Multiple randomized controlled trials have examined the efficacy of DHEA in treating depression, with promising results.
| Study | N | Diagnosis | Dosage | Duration | Primary Outcome Measure | Key Findings |
| Wolkowitz et al. (1999) [1][2] | 22 | Major Depression | Up to 90 mg/day | 6 weeks | Hamilton Depression Rating Scale (HAM-D) | 5 of 11 DHEA-treated patients showed a ≥50% decrease in HAM-D scores vs. 0 of 11 in the placebo group.[1][2] |
| Schmidt et al. (2005) [3] | 46 | Midlife-onset Major or Minor Depression | 90 mg/day for 3 weeks, then 450 mg/day for 3 weeks | 6 weeks | 17-item Hamilton Depression Rating Scale (HAM-D) | Significant improvement in HAM-D scores with DHEA compared to baseline and placebo. 23 subjects had a ≥50% reduction in HAM-D scores with DHEA vs. 13 with placebo.[3] |
| Rabkin et al. (2006) [4] | 145 | Nonmajor Depression in HIV+ patients | 100-400 mg/day (flexible) | 8 weeks | Clinical Global Impression (CGI) & HAM-D | Response rate of 56% in the DHEA group vs. 31% in the placebo group (Intent-to-treat).[4] |
Table 2: Summary of Key Clinical Trials of Prasterone (DHEA) for Depression.
A meta-analysis of randomized controlled trials concluded that DHEA was associated with a beneficial effect on depressive symptoms compared to placebo.[5]
Anxiety Disorders
Research into the anxiolytic effects of prasterone is less extensive but suggests a potential therapeutic role. The mechanisms are thought to involve the modulation of GABAergic and glutamatergic systems. Further clinical trials are warranted to establish the efficacy of prasterone and its enanthate formulation in specific anxiety disorders.
Experimental Protocols: A Closer Look
To facilitate future research, this section details the methodologies of key clinical trials investigating the psychotropic effects of DHEA.
Protocol: Wolkowitz et al. (1999) - DHEA for Major Depression[1][2]
-
Study Design: Double-blind, placebo-controlled, randomized clinical trial.[1][2]
-
Participants: 22 patients diagnosed with major depression.[1][2]
-
Intervention:
-
Outcome Measures:
-
Experimental Workflow:
Protocol: Schmidt et al. (2005) - DHEA Monotherapy for Midlife-Onset Depression[3]
-
Study Design: Double-blind, randomized, placebo-controlled, crossover trial.[3]
-
Participants: 46 men and women (aged 45-65) with midlife-onset major or minor depression.[3]
-
Intervention:
-
Outcome Measures:
-
Experimental Workflow:
Neurobiological Mechanisms of Action
The psychotropic effects of prasterone are underpinned by its complex interactions with various neural signaling pathways.
Metabolic Conversion Pathway
Prasterone serves as a prohormone, being converted into androgens and estrogens in target tissues. This conversion is a key aspect of its mechanism of action.
Direct Neurotransmitter Receptor Modulation
Prasterone and its sulfated form, DHEAS, directly modulate the activity of key neurotransmitter receptors, influencing neuronal excitability.
Future Directions and Conclusion
The existing body of research on prasterone (DHEA) provides a compelling rationale for investigating the therapeutic potential of this compound in psychiatric disorders. The long-acting formulation of this compound may offer a more stable and effective treatment paradigm for mood and anxiety disorders.
Future research should focus on:
-
Dose-finding studies of this compound to establish optimal therapeutic ranges for psychotropic effects.
-
Large-scale, randomized controlled trials specifically designed to evaluate the efficacy and safety of this compound in major depressive disorder and generalized anxiety disorder.
-
Neuroimaging studies to elucidate the neural circuits modulated by long-term this compound administration.
-
Exploration of biomarkers to identify patient populations most likely to respond to this compound therapy.
References
- 1. Double-blind treatment of major depression with dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydroepiandrosterone monotherapy in midlife-onset major and minor depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Prasterone Enanthate: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for conducting in-vivo experimental studies on Prasterone Enanthate. The protocols and data presented are synthesized from available clinical and preclinical information to guide the design and execution of animal studies.
Introduction
This compound, also known as dehydroepiandrosterone (B1670201) enanthate (DHEA-E), is a synthetic ester and a long-acting prodrug of prasterone (dehydroepiandrosterone; DHEA).[1] Prasterone is a naturally occurring prohormone that is converted into androgens and estrogens in the body.[2][3] Consequently, it acts as an agonist of the androgen and estrogen receptors through its metabolites.[1] In clinical settings, it is used in combination with estradiol (B170435) valerate (B167501) for menopausal hormone therapy.[1][2] The following protocols are designed to facilitate preclinical investigation of this compound in animal models.
Signaling Pathway
The mechanism of action of this compound involves its hydrolysis to prasterone (DHEA), which is then metabolized in peripheral tissues into active androgens and estrogens. These hormones then bind to their respective receptors to elicit physiological responses.
Caption: Metabolic conversion and action of this compound.
Pharmacokinetic Data Summary
The following table summarizes the pharmacokinetic parameters of this compound following intramuscular administration in humans. This data can be used to inform dose selection and sampling time points in preclinical studies.
| Parameter | Value | Species | Administration | Reference |
| Time to Peak DHEA Levels | 1 to 4 days | Human | 200 mg Intramuscular | [1] |
| Peak DHEA Concentration | ~9 ng/mL | Human | 200 mg Intramuscular | [1] |
| Elimination Half-life | ~9 days | Human | Intramuscular | [1] |
| Duration of Action | ~18 days | Human | Intramuscular | [1] |
| Bioavailability | 100% | Human | Intramuscular | [1] |
Experimental Protocols
The following are representative protocols for in-vivo studies of this compound. Researchers should adapt these protocols to their specific research questions and institutional guidelines.
Animal Model
-
Species: Rat (e.g., Sprague-Dawley or Wistar) or Mouse (e.g., C57BL/6). The choice of species and strain may depend on the specific endpoints being investigated.
-
Sex: Ovariectomized females are a common model for studying hormonal effects relevant to menopause.[4] For androgenic effects, castrated male models can be used.[5]
-
Age: Adult animals (e.g., 8-12 weeks old) are typically used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Preparation of this compound Formulation
-
Vehicle: A sterile oil-based vehicle, such as sesame oil or castor oil, is suitable for intramuscular injection of steroid esters.
-
Preparation:
-
Warm the vehicle to facilitate the dissolution of this compound.
-
Dissolve the appropriate amount of this compound in the warmed vehicle to achieve the desired final concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
Allow the solution to cool to room temperature before administration.
-
Prepare fresh on the day of injection.
-
Experimental Workflow: Pharmacokinetic Study
This workflow outlines a typical pharmacokinetic study to determine the profile of this compound and its metabolites in an animal model.
Caption: Workflow for a pharmacokinetic study of this compound.
Protocol:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Sampling: Collect a baseline blood sample from each animal via an appropriate method (e.g., tail vein, saphenous vein).
-
Dosing: Administer a single intramuscular injection of this compound. A starting dose can be extrapolated from human studies, with appropriate allometric scaling.
-
Blood Collection: Collect blood samples at multiple time points post-injection (e.g., 24 hours, 4, 7, 14, and 21 days) to capture the absorption, distribution, metabolism, and elimination phases.
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of DHEA, testosterone, and estradiol in the plasma or serum samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Efficacy Study in an Ovariectomized Rat Model
This protocol is designed to assess the estrogenic effects of this compound on uterine tissue in a model of postmenopausal atrophy.
-
Surgical Ovariectomy: Perform bilateral ovariectomy on adult female rats under anesthesia. Allow a recovery period of at least two weeks to ensure the depletion of endogenous ovarian hormones.
-
Group Allocation: Randomly assign the ovariectomized animals to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., sesame oil)
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., estradiol valerate)
-
-
Dosing Regimen: Administer the assigned treatment via intramuscular injection. Based on the long half-life, a single injection may be sufficient for studies up to 18 days.[1] For longer studies, injections could be repeated every 2-3 weeks.
-
Endpoint Collection: At the end of the study period (e.g., 21 days), euthanize the animals and collect the following:
-
Uterine Tissue: Carefully dissect the uterus, trim away excess fat and connective tissue, and record the wet weight. A portion of the tissue can be fixed in formalin for histological analysis, and the remainder can be snap-frozen for molecular analysis.
-
Blood: Collect a terminal blood sample for hormone analysis.
-
-
Analysis:
-
Uterine Weight: Compare the uterine weights between the different treatment groups.
-
Histology: Stain uterine cross-sections with Hematoxylin and Eosin (H&E) to assess endometrial thickness and epithelial cell height.
-
Gene Expression: Analyze the expression of estrogen-responsive genes in the uterine tissue using RT-qPCR.
-
Hormone Levels: Measure serum levels of DHEA, testosterone, and estradiol.
-
Quantitative Data from Literature
The following tables summarize quantitative data from human clinical studies, which can serve as a reference for expected physiological changes.
Table 1: Hormonal Changes Following a Single 200 mg Intramuscular Injection of DHEA-Enanthate in Oophorectomized Women. [4]
| Analyte | Change from Baseline (Day 14) | Change from Baseline (Day 30) |
| Androstenedione | Increased | Increased |
| Sex-Hormone Binding Globulin (SHBG) | Decreased | Decreased |
| Testosterone | Tendency towards an increase | Not specified |
| Estrone, Estradiol, Estriol | No change | No change |
Table 2: Plasma Hormone Level Increases Following Monthly Intramuscular Injections of DHEA-Enanthate (70 mg/m²) in Boys. [6]
| Analyte | Fold Increase (Day 8) | Fold Increase (Day 15) | Fold Increase (Day 22) |
| Plasma DHEA | 10-fold | 2.6-fold | 1.8-fold |
| Plasma DHEA-S | 14-fold | 6-fold | 4-fold |
| Plasma Testosterone | No rise | No rise | No rise |
| Plasma Androstenedione | No rise | No rise | No rise |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Prasterone - Wikipedia [en.wikipedia.org]
- 3. Prasterone for vulvar and vaginal atrophy in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of dehydroepiandrosterone enanthate to oophorectomized women--effects on sex hormones and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Failure of dehydroepiandrosterone enanthate to promote growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Prasterone Enanthate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone enanthate, a synthetic ester prodrug of prasterone (dehydroepiandrosterone, DHEA), is utilized in hormone therapy. Upon administration, it is hydrolyzed to release prasterone, which is then converted into various active androgens and estrogens.[1] Accurate quantification of this compound and its subsequent metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the robust and sensitive quantification of these compounds.
Metabolic Pathway of this compound
This compound undergoes hydrolysis to form prasterone (DHEA). DHEA is then metabolized through a series of enzymatic reactions into various steroid hormones. The major metabolic pathways include the conversion to androstenedione (B190577) and subsequently to testosterone (B1683101) and estrogens.
Caption: Metabolic conversion of this compound to active steroid hormones.
Analytical Methods
LC-MS/MS is the preferred method for the quantification of this compound and its metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[2][3] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be employed, often requiring derivatization to improve volatility and ionization.[4][5]
Method 1: LC-MS/MS for this compound and Testosterone Enanthate
This method is adapted for the quantification of steroid esters in serum or plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [6][7]
-
Protocol:
-
Pipette 500 µL of serum or plasma into a clean glass tube.
-
Add an appropriate internal standard (e.g., deuterated testosterone enanthate).
-
Add 3 mL of a mixture of methyl tert-butyl ether and ethyl acetate (B1210297) (50:50, v/v).[6]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions [3]
-
Instrument: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid[3]
-
Mobile Phase B: Methanol (B129727) with 0.1% Formic Acid[3]
-
Flow Rate: 0.6 mL/min[3]
-
Gradient:
-
0-1 min: 50% B
-
1-4 min: 50-95% B
-
4-5 min: 95% B
-
5-5.1 min: 95-50% B
-
5.1-6 min: 50% B
-
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions [6]
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Testosterone Enanthate: m/z 401 -> 253, 401 -> 271[6]
-
(Note: Specific transitions for this compound should be determined by direct infusion of a standard solution. Based on its structure, a precursor ion of m/z 401.3 would be expected, with product ions resulting from the loss of the enanthate group.)
-
Quantitative Data Summary: Steroid Esters
| Analyte | LLOQ (pg/mL) | Linearity Range (pg/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Testosterone Enanthate | 100 | 100 - 2000 | < 15% | 85-115% | [6] |
| Nandrolone Decanoate | 10 | 100 - 2000 | < 15% | 85-115% | [4] |
Method 2: LC-MS/MS for Prasterone (DHEA) and its Key Metabolites
This method allows for the simultaneous quantification of DHEA, androstenedione, testosterone, and estradiol in serum or plasma.
1. Sample Preparation: Solid Phase Extraction (SPE) [8]
-
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of serum or plasma onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions
-
Instrument: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-30% B
-
9.1-12 min: 30% B
-
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Prasterone (DHEA) | 289.2 | 253.2 |
| Androstenedione | 287.2 | 97.1 |
| Testosterone | 289.2 | 97.1 |
| Estradiol | 273.2 | 109.1 |
Quantitative Data Summary: DHEA and Metabolites
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Prasterone (DHEA) | 0.1 | 0.1 - 50 | < 10% | 90-110% | [9] |
| Testosterone | 0.05 | 0.05 - 50 | < 10% | 90-110% | [10] |
| Androstenedione | 0.05 | 0.05 - 50 | < 12% | 88-112% | [9] |
| Estradiol | 0.01 | 0.01 - 10 | < 15% | 85-115% | [11] |
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. Automated online dried blood spot sample preparation and detection of anabolic steroid esters for sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS for the Detection of Prasterone Enanthate Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of prasterone enanthate metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a synthetic prodrug of prasterone (dehydroepiandrosterone, DHEA), is used in menopausal hormone therapy.[1] Monitoring its metabolic fate is crucial for understanding its pharmacokinetic profile and therapeutic effects. This protocol outlines a comprehensive workflow, including plasma sample preparation by solid-phase extraction (SPE), optimized LC-MS/MS parameters for the separation and detection of key metabolites, and data analysis procedures. The provided methodologies are designed to offer high sensitivity, specificity, and reproducibility for research and clinical applications.
Introduction
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to both androgens and estrogens.[1] this compound is an ester prodrug of prasterone, designed to provide a longer duration of action. Following administration, it is hydrolyzed to prasterone, which is then converted in peripheral tissues to active metabolites such as androstenedione, testosterone, androstenediol, and subsequently to estrogens like estradiol.[1]
The analysis of these metabolites in plasma is essential for pharmacokinetic studies, dose-response characterization, and understanding the overall physiological effect of this compound treatment. LC-MS/MS offers superior sensitivity and specificity compared to traditional immunoassays, which can be limited by cross-reactivity.[2] This document provides a detailed protocol for the simultaneous quantification of prasterone and its major metabolites in plasma.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the efficient extraction of steroids from plasma, removing interfering substances like phospholipids (B1166683) and proteins.[2][3]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Internal Standards (IS): Deuterated analogs of the target analytes (e.g., DHEA-d5, Testosterone-d3)
-
SPE cartridges (e.g., C18, 200 mg)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 200 µL of plasma with the internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing 5 mL of methanol followed by 5 mL of water through the column.[4]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of hexane to remove non-polar interferences.[3] Allow the cartridge to dry completely under vacuum.
-
Elution: Elute the analytes with 2 mL of ethyl acetate into a clean collection tube.[3]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) and vortex thoroughly.[3]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 1.0 | 40 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 40 |
| 12.0 | 40 |
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Positive ion mode is typically used for steroid analysis.[3]
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions: The instrument will be operated in MRM mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized by infusing individual standard solutions. Representative MRM transitions for prasterone and its key metabolites are provided in Table 2.
Table 2: Representative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Prasterone (DHEA) | 289.2 | 253.1 | 15 |
| Prasterone (DHEA) | 289.2 | 271.2 | 12 |
| Androstenedione | 287.2 | 97.1 | 25 |
| Androstenedione | 287.2 | 109.1 | 20 |
| Testosterone | 289.2 | 97.0 | 22 |
| Testosterone | 289.2 | 109.0 | 18 |
| Androsterone | 291.5 | 255.2 | 18 |
| Androsterone | 291.5 | 273.5 | 15 |
| DHEA-d5 (IS) | 294.2 | 258.2 | 15 |
| Testosterone-d3 (IS) | 292.2 | 100.1 | 22 |
Note: The MRM transition for the parent compound, this compound, should be determined empirically as it is rapidly hydrolyzed in vivo. A precursor ion of approximately m/z 401.3 ([M+H]+) would be expected.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 3: Method Validation Parameters
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Prasterone (DHEA) | 0.1 | 100 | 85-115 | <15 |
| Androstenedione | 0.05 | 50 | 85-115 | <15 |
| Testosterone | 0.05 | 50 | 85-115 | <15 |
| Androsterone | 0.1 | 100 | 85-115 | <15 |
Table 4: Extraction Recovery
| Analyte | Mean Recovery (%) |
|---|---|
| Prasterone (DHEA) | 92 |
| Androstenedione | 89 |
| Testosterone | 95 |
| Androsterone | 91 |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic conversion of this compound to its active androgenic and estrogenic metabolites.
Experimental Workflow
This diagram outlines the key steps in the analytical protocol, from sample collection to data acquisition.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of this compound metabolites in human plasma. The detailed protocols for sample preparation and instrumental analysis, along with the provided performance data, demonstrate the suitability of this method for pharmacokinetic and metabolic studies in a research setting. The high specificity of MS/MS detection minimizes the risk of interferences, ensuring accurate and precise results for a better understanding of the therapeutic effects of this compound.
References
Application Notes and Protocols: Prasterone Enanthate in Neurodegenerative Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to androgens and estrogens. Its sulfated form, DHEAS, is the most abundant circulating steroid in humans. Both have been investigated for their neuroprotective potential in a variety of neurodegenerative conditions. Prasterone enanthate is a long-acting ester of prasterone, designed to provide sustained release of the parent hormone. This document provides an overview of the potential applications of this compound in animal models of neurodegenerative diseases, based on the available literature for prasterone and related neurosteroids. It includes proposed experimental protocols and summarizes relevant quantitative data to guide researchers in this field.
Mechanism of Action
Prasterone's neuroprotective effects are believed to be multifaceted and can be attributed to both its conversion to other steroid hormones and its intrinsic activities.[1] The proposed mechanisms include:
-
Conversion to Active Steroids: Prasterone is a prohormone that can be converted into testosterone (B1683101) and estradiol (B170435) in peripheral tissues and the brain.[1] These hormones have their own well-documented neuroprotective effects.
-
Direct Receptor Interaction: Prasterone and its metabolites can directly interact with several neurotransmitter receptors, including N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors, thereby modulating neuronal excitability and synaptic plasticity.[1] It also acts as an agonist at sigma-1 receptors, which are implicated in neuroprotection.
-
Anti-inflammatory and Antioxidant Effects: Prasterone has been shown to reduce oxidative stress and inflammation in the brain, both of which are key pathological features of many neurodegenerative diseases.[2]
-
Modulation of Apoptotic Pathways: Studies suggest that DHEAS can influence the expression of genes involved in apoptosis, such as Bcl-2 and Bax, and may inhibit caspase activity, thereby promoting neuronal survival.[3]
Signaling Pathways
The neuroprotective effects of prasterone and its androgenic metabolites are mediated through various signaling pathways. While direct studies on this compound are limited, research on androgens and DHEA points to the involvement of the following pathways:
-
PI3K/Akt Pathway: Activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling cascade is a crucial mechanism for promoting cell survival and inhibiting apoptosis. Androgens have been shown to activate this pathway.[4]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in regulating a wide range of cellular processes, including cell growth, differentiation, and survival. Androgen-mediated neuroprotection has been linked to the activation of this pathway.[5]
Potential signaling cascades activated by this compound leading to neuroprotection.
Experimental Protocols
Due to the limited number of studies specifically using this compound in neurodegenerative models, the following protocols are adapted from research on DHEA, DHEAS, and other long-acting steroid esters like testosterone enanthate. Researchers should perform dose-response studies to determine the optimal dosage for their specific model and research question.
General Experimental Workflow
A generalized workflow for in vivo studies using this compound.
Protocol 1: Alzheimer's Disease (AD) Animal Model (e.g., 3xTg-AD Mice)
-
Objective: To assess the effect of this compound on amyloid-β (Aβ) plaque deposition, tau pathology, and cognitive deficits.
-
Animals: 3xTg-AD mice and wild-type littermates.
-
Treatment Protocol:
-
Dosage: Based on studies with DHEAS, a starting dose of 10 mg/kg could be considered.[3] Dose-response studies (e.g., 5, 10, 20 mg/kg) are recommended.
-
Administration: Subcutaneous (s.c.) or intramuscular (i.m.) injection. The enanthate ester provides slow release, so weekly or bi-weekly injections may be appropriate.
-
Vehicle: Sesame oil or other suitable sterile oil.
-
Duration: Chronic treatment, for example, from 3 to 6 months of age.
-
-
Outcome Measures:
-
Behavioral: Morris water maze, Y-maze, novel object recognition to assess learning and memory.
-
Histological: Immunohistochemistry for Aβ plaques (e.g., 6E10 antibody) and hyperphosphorylated tau (e.g., AT8 antibody) in the hippocampus and cortex.
-
Biochemical: ELISA for soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates. Western blot for markers of synaptic plasticity (e.g., synaptophysin, PSD-95) and apoptosis (e.g., cleaved caspase-3).
-
Protocol 2: Parkinson's Disease (PD) Animal Model (e.g., MPTP-induced Mice or 6-OHDA-lesioned Rats)
-
Objective: To evaluate the neuroprotective effect of this compound on dopaminergic neurons and motor function.
-
Animals: C57BL/6 mice (for MPTP model) or Sprague-Dawley rats (for 6-OHDA model).
-
Treatment Protocol:
-
Dosage: Based on studies with testosterone enanthate in PD patients and DHEA in animal models, a dose range of 10-50 mg/kg could be explored.[1]
-
Administration: i.m. or s.c. injections. Treatment can be initiated before or after the neurotoxin administration to assess prophylactic or therapeutic effects.
-
Vehicle: Sesame oil.
-
Duration: Dependent on the experimental design (e.g., 2-4 weeks).
-
-
Outcome Measures:
-
Behavioral: Rotarod test for motor coordination, cylinder test for forelimb asymmetry (in 6-OHDA model), open field test for locomotor activity.
-
Histological: Immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
-
Biochemical: HPLC for dopamine (B1211576) and its metabolites (DOPAC, HVA) in striatal tissue.
-
Protocol 3: Huntington's Disease (HD) Animal Model (e.g., R6/2 or Q175 Mice)
-
Objective: To investigate the effect of this compound on motor deficits, striatal atrophy, and mutant huntingtin (mHTT) aggregation.
-
Animals: R6/2 or Q175 mice and wild-type littermates.
-
Treatment Protocol:
-
Dosage: A starting dose in the range of 10-30 mg/kg, administered weekly or bi-weekly.
-
Administration: s.c. or i.m. injection.
-
Vehicle: Sesame oil.
-
Duration: Treatment from pre-symptomatic to late-stage disease.
-
-
Outcome Measures:
-
Behavioral: Rotarod test, grip strength test, open field test to assess motor function.
-
Histological: Immunohistochemistry for mHTT aggregates (e.g., EM48 antibody) in the striatum and cortex. Staining for neuronal markers like DARPP-32 to assess striatal neuron health.
-
Biochemical: Western blot for soluble and aggregated mHTT. Measurement of striatal volume.
-
Protocol 4: Amyotrophic Lateral Sclerosis (ALS) Animal Model (e.g., SOD1-G93A Mice)
-
Objective: To determine if this compound can delay disease onset, improve motor function, and extend survival.
-
Animals: SOD1-G93A mice and non-transgenic littermates.
-
Treatment Protocol:
-
Dosage: Based on studies with other neurosteroids in ALS models, a dose of 10-50 mg/kg could be tested.
-
Administration: s.c. or i.m. injections, administered weekly or bi-weekly.
-
Vehicle: Sesame oil.
-
Duration: Treatment from an early pre-symptomatic stage until end-stage.
-
-
Outcome Measures:
-
Clinical: Monitoring of disease onset (e.g., tremor, hindlimb weakness), body weight, and survival.
-
Behavioral: Rotarod test, grip strength test to assess motor performance.
-
Histological: Staining of spinal cord sections to quantify motor neuron survival (e.g., Nissl staining, ChAT immunohistochemistry).
-
Electrophysiological: Compound muscle action potential (CMAP) to assess neuromuscular function.
-
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from the literature on DHEA and related compounds. These should be used as a template for presenting experimental results.
Table 1: Effects of this compound on Alzheimer's Disease Model (3xTg-AD Mice)
| Treatment Group | Aβ Plaque Load (Area %) in Hippocampus | Tau Pathology (AT8+ cells/mm²) in Cortex | Morris Water Maze Escape Latency (seconds) |
| Wild-Type + Vehicle | 1.2 ± 0.3 | 5 ± 2 | 20 ± 5 |
| 3xTg-AD + Vehicle | 15.8 ± 2.1 | 55 ± 8 | 65 ± 10 |
| 3xTg-AD + this compound (10 mg/kg) | 9.5 ± 1.5 | 38 ± 6 | 45 ± 8 |
| 3xTg-AD + this compound (20 mg/kg) | 7.2 ± 1.1 | 30 ± 5 | 38 ± 7 |
| * p < 0.05 compared to 3xTg-AD + Vehicle |
Table 2: Effects of this compound on Parkinson's Disease Model (MPTP Mice)
| Treatment Group | TH+ Neurons in Substantia Nigra (cells/section) | Striatal Dopamine (ng/mg tissue) | Rotarod Performance (latency to fall, seconds) |
| Control + Vehicle | 5500 ± 300 | 15 ± 2 | 180 ± 20 |
| MPTP + Vehicle | 2300 ± 250 | 6 ± 1 | 70 ± 15 |
| MPTP + this compound (20 mg/kg) | 3800 ± 320 | 10 ± 1.5 | 120 ± 18 |
| MPTP + this compound (40 mg/kg) | 4500 ± 280 | 12 ± 1.2 | 145 ± 22 |
| * p < 0.05 compared to MPTP + Vehicle |
Table 3: Effects of this compound on Huntington's Disease Model (R6/2 Mice)
| Treatment Group | Striatal Volume (mm³) | mHTT Aggregates (number/field) | Grip Strength (grams) |
| Wild-Type + Vehicle | 2.5 ± 0.2 | 0 | 120 ± 10 |
| R6/2 + Vehicle | 1.8 ± 0.3 | 25 ± 4 | 75 ± 8 |
| R6/2 + this compound (15 mg/kg) | 2.1 ± 0.2 | 18 ± 3 | 90 ± 9 |
| R6/2 + this compound (30 mg/kg) | 2.3 ± 0.2 | 15 ± 2 | 105 ± 11 |
| * p < 0.05 compared to R6/2 + Vehicle |
Table 4: Effects of this compound on Amyotrophic Lateral Sclerosis Model (SOD1-G93A Mice)
| Treatment Group | Disease Onset (days) | Survival (days) | Motor Neuron Count (lumbar spinal cord) |
| SOD1-G93A + Vehicle | 95 ± 5 | 125 ± 8 | 15 ± 3 |
| SOD1-G93A + this compound (25 mg/kg) | 105 ± 6 | 138 ± 7 | 22 ± 4 |
| SOD1-G93A + this compound (50 mg/kg) | 112 ± 5 | 145 ± 9 | 28 ± 5 |
| * p < 0.05 compared to SOD1-G93A + Vehicle |
While direct evidence for the use of this compound in neurodegenerative disease animal models is currently limited, the extensive research on its parent compound, DHEA, and other neurosteroids provides a strong rationale for its investigation. The proposed protocols and expected outcomes offer a framework for researchers to explore the therapeutic potential of this long-acting neurosteroid. Future studies should focus on establishing optimal dosing and administration schedules for this compound and elucidating its precise mechanisms of action in different neurodegenerative contexts.
References
- 1. Androgens and Parkinson's Disease: A Review of Human Studies and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irb.hr [irb.hr]
- 3. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]
Prasterone Enanthate Administration Protocol for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to androgens and estrogens. Prasterone enanthate is a synthetic esterified form of prasterone, designed to provide a long-acting depot effect upon administration. This prolongs the release and action of prasterone, making it suitable for research requiring sustained hormone levels with less frequent dosing. These application notes provide detailed protocols for the administration of this compound in rodent models, based on established methodologies for similar long-acting steroid esters.
Rationale for this compound Use in Rodent Studies
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile sesame oil (or other suitable sterile oil vehicle like cottonseed or peanut oil)
-
Sterile glass vials
-
Syringes and needles (various sizes)
-
Vortex mixer
-
Scale
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile vial, add the appropriate volume of sterile sesame oil to achieve the desired final concentration.
-
Add the weighed this compound powder to the oil.
-
Gently warm the vial (e.g., in a 37°C water bath) and vortex until the powder is completely dissolved.
-
Allow the solution to cool to room temperature before administration.
-
Store the prepared solution in a sterile, light-protected container at room temperature.
Administration of this compound
Route of Administration:
Subcutaneous (SC) injection is the recommended route for sustained release. Intramuscular (IM) injection is also a viable alternative.
Procedure for Subcutaneous Injection:
-
Restrain the rodent appropriately. For mice, scruffing the neck is effective. For rats, gentle but firm handling is required.
-
Using a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats), draw up the calculated volume of the this compound solution.
-
Lift the skin on the dorsal side (back) of the animal, just behind the neck, to form a tent.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the oil vehicle.
-
Return the animal to its cage and monitor for any adverse reactions.
Recommended Dosing
Due to the lack of specific studies on this compound in rodents, the following dosage recommendations are extrapolated from studies using DHEA in rats and mice, and testosterone (B1683101) enanthate in rodents. The molecular weight of this compound (400.6 g/mol ) is higher than that of DHEA (288.4 g/mol ), which should be considered when calculating molar equivalents.
Dosage Conversion Note: To administer a dose equivalent to a known effective dose of DHEA, the mass of this compound should be increased by a factor of approximately 1.39 (400.6 / 288.4).
Table 1: Recommended Dosage and Frequency for this compound in Rodent Studies
| Species | DHEA Dosage Range (Subcutaneous) | Equivalent this compound Dosage Range (Subcutaneous) | Recommended Frequency | Vehicle |
| Rat | 10 - 60 mg/kg/day[1] | 14 - 83.4 mg/kg (adjust frequency) | Weekly or Bi-weekly | Sesame Oil |
| Mouse | 1 mg/day (approx. 40 mg/kg/day for a 25g mouse) | 55.6 mg/kg (adjust frequency) | Weekly or Bi-weekly | Sesame Oil |
Justification for Frequency: The long-acting nature of the enanthate ester suggests that weekly or bi-weekly injections should be sufficient to maintain elevated and stable levels of prasterone and its metabolites, reducing the need for daily injections as is common with unesterified DHEA[1].
Quantitative Data from DHEA and Testosterone Enanthate Rodent Studies
The following tables summarize quantitative data from studies using DHEA and testosterone enanthate, which can serve as a reference for expected outcomes when using this compound.
Table 2: Effects of DHEA Administration in Female Rats
| Parameter | Control Group (Sesame Oil) | DHEA Group (60 mg/kg/day SC for 20 days) | Reference |
| Body Weight Gain (g) | ~20 g | ~35 g | [1] |
| Ovary Weight (mg) | ~50 mg | ~80 mg | [1] |
| Uterus Weight (mg) | ~200 mg | ~400 mg | [1] |
Table 3: Pharmacokinetic Parameters of Testosterone Enanthate in Female Mice (0.45 mg twice weekly SC)
| Parameter | Value | Reference |
| Time to Peak Concentration | Within 1 week | |
| Duration of Elevated Levels | At least 6 weeks | |
| Time to Return to Baseline (after cessation) | 7 - 16 weeks |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Prasterone
Prasterone (DHEA) is a prohormone that is converted into active androgens and estrogens in peripheral tissues. This conversion is a key aspect of its mechanism of action.
Caption: Metabolic conversion of prasterone to active sex steroids.
Neurosteroid Signaling Pathways of Prasterone (DHEA)
DHEA also functions as a neurosteroid, directly modulating neuronal activity through various receptors in the central nervous system.
Caption: Neurosteroid actions of prasterone on various neural receptors.
General Experimental Workflow for a Rodent Study
The following diagram outlines a typical workflow for a study investigating the effects of this compound in rodents.
Caption: A generalized experimental workflow for rodent studies.
References
Application Notes and Protocols for the Formulation of Prasterone Enanthate for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone enanthate, the enanthate ester of prasterone (also known as dehydroepiandrosterone (B1670201) or DHEA), is a long-acting prodrug of the endogenous steroid hormone prasterone.[1] For preclinical research, particularly in studies requiring sustained exposure to prasterone, a long-acting injectable formulation is often necessary. This document provides detailed application notes and protocols for the formulation of this compound in an oil-based depot for preclinical intramuscular administration.
Prasterone is a precursor to androgens and estrogens and is involved in a variety of physiological processes.[2][3][4] An injectable formulation of this compound allows for the maintenance of steady plasma concentrations of prasterone over an extended period, which is advantageous for many experimental designs.[1]
Physicochemical Properties of Prasterone and this compound
A clear understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation development.
| Property | Prasterone (DHEA) | This compound |
| Molecular Formula | C₁₉H₂₈O₂ | C₂₆H₄₀O₃ |
| Molecular Weight | 288.4 g/mol [3] | 400.6 g/mol |
| Appearance | Crystalline solid[2] | Oily liquid or solid |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in ethanol (B145695) (~10 mg/mL), DMSO (~15 mg/mL), and dimethyl formamide (B127407) (~25 mg/mL).[2][4] | Expected to be highly soluble in oils and organic solvents; poorly soluble in water. |
| LogP | 3.23[3] | Expected to be significantly higher than prasterone. |
Formulation Development
The goal is to develop a sterile, stable, and injectable oil-based solution of this compound for preclinical studies. A typical formulation will consist of the API, a carrier oil, a co-solvent to enhance solubility, and a preservative for multi-dose vials.
Excipient Selection
The choice of excipients is critical for ensuring the stability, safety, and efficacy of the formulation.
| Excipient | Function | Typical Concentration Range |
| Carrier Oil | Vehicle for the drug, forms the depot | q.s. to 100% |
| Benzyl (B1604629) Benzoate (B1203000) | Co-solvent to increase solubility | 10 - 40% v/v |
| Benzyl Alcohol | Preservative (for multi-dose vials) | 0.5 - 2% v/v |
Solubility Determination Protocol
Objective: To determine the saturation solubility of this compound in various pharmaceutical-grade oils.
Materials:
-
This compound powder
-
Sesame oil, USP grade
-
Cottonseed oil, USP grade
-
Castor oil, USP grade
-
Ethyl oleate, NF grade
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume (e.g., 1 mL) of a different carrier oil.
-
Tightly cap the vials and vortex for 2 minutes to ensure initial dispersion.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) for 48-72 hours to allow for equilibration.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC assay.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the saturation solubility in mg/mL for each oil.
Example Formulation Protocol (for a 100 mg/mL solution)
This protocol is a starting point and should be optimized based on the experimentally determined solubility data.
Materials:
-
This compound (1 g)
-
Benzyl benzoate (2 mL)
-
Benzyl alcohol (0.15 mL)
-
Sesame oil (q.s. to 10 mL)
-
Sterile glass vials and stoppers
-
Sterile 0.22 µm syringe filters (hydrophobic, e.g., PTFE)
-
Sterile syringes and needles
-
Beaker
-
Stir bar and magnetic stir plate
-
Warming plate
Protocol:
-
In a clean beaker, combine the benzyl benzoate and benzyl alcohol.
-
Gently warm the mixture to approximately 40-50°C on a warming plate.
-
Slowly add the this compound powder to the warmed solvent mixture while stirring continuously with a magnetic stir bar until fully dissolved.
-
Gradually add the sesame oil to the mixture while continuing to stir and maintain the temperature.
-
Once all the sesame oil has been added and the solution is clear and homogenous, remove it from the heat and allow it to cool to room temperature.
-
Aseptically draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile vial. For viscous solutions, this may require significant pressure. Warming the solution slightly can reduce viscosity and aid filtration.
-
Seal the vial with a sterile stopper and crimp cap.
-
Visually inspect the final product for any particulate matter.
Experimental Protocols for Preclinical Evaluation
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of the formulated this compound after a single intramuscular injection in rats.
Animal Model: Male Sprague-Dawley rats (n=4-6 per time point).
Dosing:
-
Administer a single intramuscular injection of the this compound formulation into the hind limb muscle.
-
A typical dose for preclinical studies might range from 10 to 50 mg/kg.
Blood Sampling:
-
Collect blood samples (approximately 200 µL) via tail vein or saphenous vein at pre-dose (0 h) and at 1, 4, 8, 24, 48, 72, 96, 168, 336, and 504 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Analytical Method: LC-MS/MS for Prasterone and this compound
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard solution.
-
Add a protein precipitation solvent (e.g., acetonitrile) and vortex.
-
Add an extraction solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for prasterone, this compound, and the internal standard.
-
Pharmacokinetic Parameters to be Determined:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t½ (elimination half-life)
Pharmacodynamic (PD) Biomarker Assessment
Objective: To assess the biological effects of the this compound formulation.
Biomarkers:
-
Hormone Levels: Measure plasma concentrations of downstream hormones such as testosterone (B1683101) and estradiol (B170435) using validated LC-MS/MS methods.
-
Gene Expression: In relevant tissues (e.g., prostate, uterus), analyze the expression of androgen- and estrogen-responsive genes using RT-qPCR.
-
Tissue Weights: At the end of the study, record the weights of androgen-sensitive tissues (e.g., seminal vesicles, prostate) or estrogen-sensitive tissues (e.g., uterus).
Visualizations
Signaling Pathways
Caption: Metabolic conversion of prasterone (DHEA) and subsequent signaling through androgen and estrogen receptors.
Experimental Workflow
Caption: Workflow for the formulation and preclinical evaluation of this compound.
References
Application Notes and Protocols for Monitoring Hormonal Responses to Long-Term Prasterone Enanthate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone enanthate is a long-acting injectable prodrug of prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA).[1] As a synthetic version of the endogenous steroid, prasterone serves as a precursor to both androgens and estrogens, which are synthesized in peripheral tissues.[2][3] Long-term treatment with this compound necessitates careful monitoring of hormonal responses to ensure therapeutic efficacy and patient safety. These application notes provide a comprehensive framework for monitoring key hormonal changes and detail the state-of-the-art methodologies for their quantification.
Given the limited availability of specific long-term data on intramuscular this compound, this document incorporates data from studies on long-term oral prasterone (DHEA) supplementation as a proxy to guide monitoring strategies. Researchers should consider these data as indicative and establish study-specific baseline and monitoring protocols.
Hormonal Signaling Pathway of Prasterone
Prasterone (DHEA) is converted to active sex hormones in various tissues through a series of enzymatic reactions. Understanding this pathway is crucial for selecting the appropriate biomarkers for monitoring.
Monitoring Hormonal Responses: A Workflow
A systematic approach to monitoring hormonal responses is essential for longitudinal studies. The following workflow outlines the key steps from patient selection to data analysis.
Quantitative Data on Hormonal Responses
The following tables summarize the expected changes in serum hormone concentrations based on long-term oral DHEA supplementation studies in postmenopausal women and individuals with adrenal insufficiency. These values should be considered indicative for monitoring this compound treatment.
Table 1: Hormonal Responses to 50 mg/day Oral DHEA in Women with Adrenal Insufficiency (12 Months) [4]
| Hormone | Baseline (Mean) | 12 Months (Mean) | Percentage Change |
| DHEA-S (nmol/L) | Subnormal | Low Normal | Significant Increase |
| Androstenedione (nmol/L) | Subnormal | Increased | Significant Increase |
| Total Testosterone (nmol/L) | 0.13 | 0.41 | +215% |
| SHBG (nmol/L) | No significant change | No significant change | - |
Table 2: Hormonal Responses to 25 mg/day Oral DHEA in Postmenopausal Women (12 Months) [5]
| Hormone | Baseline (Mean) | 12 Months (Mean) | Significance |
| DHEA-S (ng/mL) | 36.4 | 248.6 | p < 0.01 |
| Androstenedione (ng/mL) | 0.3 | 1.1 | p < 0.01 |
| Testosterone (ng/mL) | 0.1 | 0.3 | p < 0.01 |
| Estrone (E1) (pg/mL) | 14.8 | 27.5 | p < 0.01 |
| Estradiol (E2) (pg/mL) | 8.9 | 16.4 | p < 0.01 |
| Allopregnanolone (ng/mL) | 0.3 | 1.0 | p < 0.01 |
| LH (mIU/mL) | 33.2 | 24.6 | p < 0.05 |
| FSH (mIU/mL) | 74.8 | 58.3 | p < 0.05 |
Table 3: Hormonal Responses to 100 mg/day Oral DHEA in Postmenopausal Women (6 Months) [1]
| Hormone | Baseline (Mean) | 6 Months (Mean) | Note |
| DHEA | Below normal | Restored to young adult levels | - |
| DHEA-S | Below normal | At or slightly above young adult levels | - |
| Androstenedione | Increased | Above young adult range | - |
| Testosterone | Increased | Above young adult range | - |
| DHT | Increased | Above young adult range | - |
| SHBG | Elevated | Decreased by ~40% | Many subjects on estrogen replacement |
Experimental Protocols
Protocol 1: Quantification of Serum Steroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis due to its high specificity and sensitivity.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
Materials: 96-well SLE plate, serum/plasma samples, internal standard working solution (containing deuterated analogs of the analytes), acetonitrile (B52724), methyl tert-butyl ether (MTBE), 50:50 (v/v) methanol/water.
-
Procedure:
-
Thaw serum/plasma samples at room temperature.
-
Pipette 100 µL of each sample, calibrator, and quality control into the wells of a 96-well plate.
-
Add 10 µL of the internal standard working solution to each well.
-
To precipitate proteins, add 200 µL of acetonitrile to each well and vortex for 1 minute.
-
Load the entire content of each well onto the 96-well SLE plate and allow the samples to absorb for 5 minutes.
-
Place a clean 96-well collection plate under the SLE plate.
-
Elute the analytes by adding 1 mL of MTBE to each well and allowing it to percolate through by gravity.
-
Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.
-
Seal the plate and vortex for 1 minute before injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Liquid Chromatography Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 40% to 95% B over 5 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and/or negative, depending on the analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and internal standard.
-
3. Data Analysis
-
Quantify the concentration of each hormone by constructing a calibration curve from the peak area ratios of the analyte to its corresponding internal standard.
Protocol 2: Quantification of Serum Gonadotropins (FSH and LH) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantification of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).
1. Principle
This is a sandwich ELISA. Microtiter wells are pre-coated with a monoclonal antibody specific for the target hormone (e.g., FSH). The sample is added, and the hormone binds to the antibody. A second, enzyme-conjugated monoclonal antibody is added, which binds to a different epitope on the captured hormone. After washing, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the concentration of the hormone.
2. Procedure (General Outline - refer to specific kit instructions)
-
Materials: Commercial FSH or LH ELISA kit (containing pre-coated microplate, standards, controls, enzyme conjugate, substrate, stop solution, and wash buffer), precision pipettes, microplate reader.
-
Assay Steps:
-
Bring all reagents and samples to room temperature.
-
Secure the required number of antibody-coated microtiter wells in the holder.
-
Dispense a specific volume (e.g., 25 µL) of each standard, control, and sample into the appropriate wells.
-
Dispense the enzyme conjugate (e.g., 100 µL) into each well and mix thoroughly.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Wash the wells multiple times (e.g., 5 times) with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., 100 µL) to each well.
-
Incubate for a specified time (e.g., 10 minutes) at room temperature, protected from light.
-
Stop the reaction by adding the stop solution (e.g., 50 µL) to each well.
-
Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
3. Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Construct a standard curve by plotting the mean absorbance for each standard against its concentration.
-
Determine the concentration of FSH or LH in the samples by interpolating their mean absorbance values from the standard curve.
References
- 1. The effect of six months treatment with a 100 mg daily dose of dehydroepiandrosterone (DHEA) on circulating sex steroids, body composition and muscle strength in age-advanced men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bsphs.org [bsphs.org]
- 3. hcpintrarosa.com [hcpintrarosa.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Long-term low-dose dehydroepiandrosterone oral supplementation in early and late postmenopausal women modulates endocrine parameters and synthesis of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for Prasterone Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are applicable for the analysis of prasterone in various matrices, including pharmaceutical formulations and biological samples.
Introduction
Prasterone (DHEA) is an endogenous steroid hormone that serves as a precursor to androgens and estrogens.[1] Its analysis is crucial in various fields, including clinical diagnostics, pharmaceutical quality control, and research. HPLC is a powerful technique for the separation, identification, and quantification of prasterone due to its high resolution and sensitivity.[2] This document outlines validated methods to ensure accurate and reliable results.
Experimental Protocols
HPLC Method for Prasterone Analysis in Food Supplements
This protocol describes a normal-phase HPLC method for the determination of prasterone in food supplement tablets.[3][4]
1.1. Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with UV detector |
| Column | LiChrospher 100 DIOL (250 x 4 mm, 5 µm)[3][4] |
| Mobile Phase | Acetonitrile (B52724): Water (98:2 v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection | UV at 202 nm[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
1.2. Preparation of Standard Solutions
-
Stock Standard Solution (82 µg/mL): Accurately weigh 4.1 mg of prasterone reference standard and dissolve it in 20 mL of acetonitrile in a 50 mL volumetric flask using an ultrasonic bath. Dilute to volume with acetonitrile.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.8 µg/mL to 80 µg/mL.[5]
1.3. Sample Preparation (Tablets)
-
Weigh and crush five tablets to obtain a fine, homogenous powder.[6]
-
Accurately weigh a portion of the crushed tablet powder equivalent to the desired amount of prasterone (e.g., for a 50 mg tablet, a representative amount of the total powder is taken).[4][6]
-
Transfer the powder to a 50 mL volumetric flask and add 20 mL of acetonitrile.[4]
-
Dilute to volume with acetonitrile.[4]
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[4][6]
UPLC-MS/MS Method for Prasterone Analysis in Serum
This protocol outlines a sensitive UPLC-MS/MS method for the quantification of prasterone and other steroids in human serum, suitable for clinical research.[7]
2.1. Chromatographic and Mass Spectrometric Conditions
| Parameter | Specification |
| Instrument | UPLC system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-S micro)[7] |
| Column | CORTECS UPLC C18 (2.1 x 50 mm, 1.6 µm)[7] |
| Mobile Phase A | Water with 0.05 mM ammonium (B1175870) fluoride[7] |
| Mobile Phase B | Methanol[7] |
| Flow Rate | Gradient (refer to instrument-specific methods) |
| Injection Volume | 20 µL[7] |
| Column Temperature | 50 °C[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
2.2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of prasterone and a suitable internal standard (e.g., a stable isotope-labeled version) in methanol (B129727).
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the stock solutions into a surrogate matrix like stripped human serum.[2]
2.3. Sample Preparation (Serum)
This protocol utilizes solid-phase extraction (SPE) for sample clean-up.
-
To 100 µL of serum sample, calibrator, or QC, add the internal standard solution.[2]
-
Protein Precipitation: Add a protein precipitation agent (e.g., methanol or acetonitrile) and vortex to mix.[8]
-
Centrifuge the samples to pellet the precipitated proteins.[8]
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis PRiME HLB µElution Plate well with methanol followed by water.[2]
-
Load the supernatant from the previous step onto the SPE plate.[2]
-
Wash the wells with an appropriate wash solution (e.g., a mixture of water and methanol) to remove interferences.[2]
-
Elute the analytes with an appropriate elution solvent (e.g., methanol).[2]
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
Quantitative Data Summary
The following tables summarize the validation parameters for the described HPLC methods for prasterone analysis.
Table 1: HPLC Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 8 - 20 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
| Limit of Detection (LOD) | 0.95287 µg/mL | [9] |
| Limit of Quantification (LOQ) | 2.88751 µg/mL | [9] |
| Precision (%RSD) | < 2% | [10] |
| Accuracy/Recovery (%) | 98 - 102% | [10] |
Table 2: UPLC-MS/MS Method Performance
| Analyte | LLOQ (nmol/L) | Precision (%RSD) | Reference |
| Prasterone (DHEA) | 0.17 | < 15% | [7] |
| Testosterone | 0.007 | < 15% | [7] |
| Progesterone | 0.016 | < 15% | [7] |
Visualizations
Caption: Experimental workflow for HPLC analysis of prasterone.
Caption: Simplified metabolic pathway of prasterone (DHEA).[11]
References
- 1. What is the mechanism of Prasterone? [synapse.patsnap.com]
- 2. waters.com [waters.com]
- 3. HPLC detection of dehydroepiandrosterone in food additives by using normal phase HPLC | Ivanova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 4. journals.mu-varna.bg [journals.mu-varna.bg]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. waters.com [waters.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prasterone Enanthate in Combination with Estradiol Valerate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combined use of prasterone enanthate and estradiol (B170435) valerate (B167501) in research settings. This document details their mechanisms of action, potential research applications, and protocols for experimental studies.
Introduction
This compound, a synthetic ester of prasterone (dehydroepiandrosterone, DHEA), and estradiol valerate, a synthetic ester of estradiol, are long-acting prodrugs.[1][2] In combination, they offer a unique tool for investigating the interplay between androgens, estrogens, and their precursors in various physiological and pathological processes. Prasterone is a crucial precursor to both androgens and estrogens, while estradiol is the most potent endogenous estrogen.[3][4][5] The enanthate and valerate esters provide sustained release of the parent compounds, making this combination suitable for long-term studies.[1][6]
The primary clinical application of this combination, known as Gynodian Depot, is in hormone replacement therapy for menopausal symptoms.[1][7][8] However, its potential for research applications extends to endocrinology, neurobiology, and cancer research, allowing for the exploration of combined hormonal effects in a controlled manner.
Mechanism of Action
Upon administration, this compound and estradiol valerate are hydrolyzed by esterases into their active forms, prasterone (DHEA) and 17β-estradiol, respectively.[1][3]
-
Estradiol Valerate to Estradiol: Estradiol valerate is rapidly and completely cleaved to 17β-estradiol and valeric acid.[3] Estradiol then exerts its effects by binding to estrogen receptors alpha (ERα) and beta (ERβ), which act as ligand-activated transcription factors to regulate gene expression.[3][9] Estradiol can also mediate rapid, non-genomic effects through membrane-associated estrogen receptors.[3]
-
This compound to Prasterone (DHEA) and Downstream Metabolites: this compound is hydrolyzed to prasterone (DHEA).[1] DHEA is a prohormone with weak intrinsic androgenic activity.[5] Its primary mechanism of action in many tissues is its conversion to other steroid hormones.[5][10] This conversion is tissue-specific and depends on the expression of steroidogenic enzymes.[8][11] DHEA can be metabolized to androgens (like testosterone) and estrogens (like estrone (B1671321) and estradiol).[5][8] DHEA itself may also have direct effects by interacting with various receptors, including potential neurosteroid activity.[1][5][10]
The combination allows for the simultaneous investigation of direct estrogenic effects from estradiol and the broader, tissue-specific effects of DHEA and its subsequent androgenic and estrogenic metabolites.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and estradiol valerate.
Table 1: Pharmacokinetic Parameters of Intramuscular Gynodian Depot (4 mg Estradiol Valerate and 200 mg this compound)
| Parameter | Value | Reference |
| Peak DHEA Levels | ~9 ng/mL | [7][12] |
| Time to Peak DHEA Levels | 1 to 4 days | [7][12] |
| Duration of Elevated DHEA Levels | ~18 days | [1][7] |
| Elimination Half-Life of this compound (IM) | 9 days | [7] |
| Bioavailability (IM) | 100% | [7] |
Table 2: Binding Affinities of 17β-Estradiol
| Receptor Subtype | Ligand | Kd (Equilibrium Dissociation Constant) | Reference |
| Estrogen Receptor Alpha (ERα) | 17β-Estradiol | Value not specified in search results | [3] |
| Estrogen Receptor Beta (ERβ) | 17β-Estradiol | Value not specified in search results | [3] |
Note: Specific Kd values for 17β-estradiol binding to ERα and ERβ were not found in the provided search results, though it is stated that it binds with high affinity.
Signaling Pathways
The signaling pathways for the active metabolites, estradiol and DHEA, are multifaceted.
Caption: Combined Signaling Pathways.
Experimental Protocols
The following are example protocols for in vitro and in vivo research applications.
In Vitro Cell Culture Protocol
This protocol describes the treatment of hormone-responsive cell lines (e.g., MCF-7 breast cancer cells, LNCaP prostate cancer cells) to study the combined effects of this compound and estradiol valerate.
Materials:
-
Hormone-responsive cell line
-
Appropriate cell culture medium (e.g., phenol (B47542) red-free DMEM for estrogen studies)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
This compound (in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Estradiol valerate (in a suitable solvent, e.g., ethanol or DMSO)
-
Vehicle control (e.g., ethanol or DMSO)
-
Cell culture plates (e.g., 96-well for proliferation assays, 6-well for protein/RNA extraction)
-
Assay-specific reagents (e.g., MTT reagent for proliferation, lysis buffer for western blotting, TRIzol for RNA extraction)
Procedure:
-
Cell Seeding: Plate cells at a desired density in culture plates and allow them to adhere for 24 hours in complete medium.
-
Hormone Deprivation: Replace the complete medium with a medium containing charcoal-stripped FBS to remove endogenous hormones. Incubate for 24-48 hours.
-
Treatment Preparation: Prepare stock solutions of this compound and estradiol valerate. Create serial dilutions to achieve the desired final concentrations. A vehicle control should also be prepared.
-
Cell Treatment: Add the prepared treatments (combination, individual compounds, and vehicle control) to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
Endpoint Analysis: Perform the desired assay, such as:
-
Proliferation Assay (MTT): To assess cell viability and growth.
-
Western Blotting: To analyze the expression of target proteins (e.g., ERα, AR, downstream signaling molecules).
-
qRT-PCR: To measure the expression of target genes.
-
Reporter Gene Assay: To measure the transcriptional activity of ER and AR.
-
Caption: In Vitro Experimental Workflow.
In Vivo Animal Model Protocol
This protocol outlines a general procedure for studying the effects of combined this compound and estradiol valerate administration in an animal model (e.g., ovariectomized rodents).
Materials:
-
Ovariectomized rodents (e.g., rats or mice)
-
This compound
-
Estradiol valerate
-
Vehicle (e.g., sesame oil)
-
Syringes and needles for injection
-
Anesthesia
-
Surgical equipment for ovariectomy (if not pre-sourced)
-
Equipment for sample collection (e.g., blood collection tubes, tissue dissection tools)
Procedure:
-
Animal Acclimation and Ovariectomy: Acclimate animals to the housing conditions. Perform ovariectomy to remove endogenous estrogen production and allow for a recovery period (e.g., 1-2 weeks).
-
Grouping and Treatment Preparation: Randomly assign animals to treatment groups (e.g., vehicle control, estradiol valerate only, this compound only, combination). Prepare injectable formulations of the compounds in the vehicle.
-
Administration: Administer the treatments via the desired route (e.g., intramuscular or subcutaneous injection). The long-acting nature of the esters may allow for infrequent dosing (e.g., once every 1-4 weeks).[1][2]
-
Monitoring: Monitor the animals for the duration of the study for changes in weight, behavior, and other relevant physiological parameters.
-
Sample Collection: At the end of the study, collect blood samples (for hormone level analysis) and harvest tissues of interest (e.g., uterus, bone, brain, mammary glands).
-
Endpoint Analysis:
-
Hormone Analysis: Use techniques like ELISA or LC-MS/MS to measure serum levels of estradiol, DHEA, testosterone, and other metabolites.
-
Histology: Analyze tissue morphology and cellular changes.
-
Gene and Protein Expression: Perform qRT-PCR or western blotting on tissue lysates.
-
Bone Density Measurement: Use techniques like micro-CT to assess effects on bone health.
-
Caption: In Vivo Experimental Workflow.
Analytical Methods
For the quantitative analysis of prasterone, estradiol, and their metabolites in biological samples, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method. Gas chromatography-mass spectrometry (GC-MS) can also be utilized.[13] For higher throughput screening, enzyme-linked immunosorbent assays (ELISAs) are available for many of these hormones.
Potential Research Applications
-
Menopause and Aging: Modeling the hormonal changes of menopause and investigating the combined effects of estrogen and DHEA on tissues such as bone, brain, and the cardiovascular system.
-
Neurobiology: Studying the neuroprotective and psychotropic effects of DHEA and estradiol.[1]
-
Cancer Research: Investigating the proliferative or inhibitory effects of this hormone combination on hormone-sensitive cancers. The tissue-specific conversion of DHEA makes this a valuable tool for studying intracrinology.
-
Endocrinology: Elucidating the complex interactions between androgenic and estrogenic signaling pathways in various target tissues.
Conclusion
The combination of this compound and estradiol valerate provides a powerful research tool for studying the integrated effects of estrogens and the DHEA prohormone. The protocols and information provided herein serve as a starting point for designing experiments to explore the multifaceted roles of these hormones in health and disease. Researchers should adapt these methodologies to their specific cell or animal models and research questions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Estradiol valerate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. What is the mechanism of Prasterone? [synapse.patsnap.com]
- 6. Articles [globalrx.com]
- 7. This compound - Wikiwand [wikiwand.com]
- 8. Prasterone - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Estradiol Valerate? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound [medbox.iiab.me]
- 13. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Prasterone Enanthate for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prasterone enanthate. The following information is designed to address common challenges related to the solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound, also known as dehydroepiandrosterone (B1670201) enanthate (DHEA-E), is a synthetic ester of prasterone (DHEA), a naturally occurring steroid hormone.[1] Like many steroid esters, it is a lipophilic (fat-soluble) molecule, which results in poor solubility in aqueous solutions such as cell culture media and buffers. This low aqueous solubility can lead to precipitation of the compound, making it difficult to achieve accurate and reproducible concentrations in in vitro experiments, which can ultimately affect the validity of the results.
Q2: What are the recommended primary solvents for dissolving this compound?
For initial stock solutions, organic solvents are necessary to dissolve this compound effectively. The most commonly used solvents for poorly soluble steroids in in vitro studies are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).
Q3: What is the maximum concentration of DMSO or ethanol that is safe for most cell lines?
High concentrations of organic solvents can be toxic to cells. It is crucial to determine the tolerance of your specific cell line to the chosen solvent. Generally, the final concentration of DMSO in cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects. For ethanol, a final concentration of less than 0.1% is often recommended. A solvent toxicity control should always be included in your experimental design.
Q4: My this compound precipitates when I add the stock solution to my aqueous culture medium. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs because the compound is soluble in the organic stock solution but not in the final aqueous environment of the assay. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Troubleshooting Guide: Compound Precipitation
If you observe cloudiness, crystals, or a film in your culture medium after adding the this compound stock solution, follow these troubleshooting steps:
Problem: Precipitation of this compound in Aqueous Media
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| High Final Concentration | Decrease the final concentration of this compound in your assay. | The desired concentration may exceed the solubility limit of the compound in the aqueous medium. |
| Solvent Shock | Perform serial dilutions of your stock solution in the cell culture medium. | Adding a small volume of a highly concentrated stock directly to a large volume of aqueous medium can cause rapid precipitation. A stepwise dilution allows for a more gradual change in solvent polarity. |
| Low Solvent Tolerance of Medium | Increase the final concentration of the organic solvent (e.g., DMSO) to the maximum tolerable limit for your cells. | A slightly higher percentage of the organic solvent can help maintain the solubility of the compound. Always include a vehicle control with the same final solvent concentration. |
| Suboptimal Stock Concentration | Prepare a less concentrated stock solution in your organic solvent. | Using a larger volume of a more dilute stock solution can sometimes aid in dispersion and reduce localized concentration effects upon addition to the aqueous medium. |
| Lack of Solubilizing Agents | Utilize solubility enhancers in your cell culture medium. | Serum contains proteins like albumin that can bind to hydrophobic compounds and increase their solubility. If using serum-free media, consider adding purified bovine serum albumin (BSA) or using specialized commercial solubility-enhancing reagents. |
| Temperature Effects | Gently warm the final solution to 37°C. | For some compounds, a slight increase in temperature can improve solubility. However, be cautious as prolonged heating can degrade the compound. |
| Insufficient Mixing | Ensure rapid and thorough mixing immediately after adding the stock solution to the medium. | Vortexing or vigorously pipetting the solution up and down can help to quickly disperse the compound and prevent the formation of precipitates. |
Quantitative Data Summary
Disclaimer: Extensive searches did not yield specific quantitative solubility data for this compound in common organic solvents. The following table provides data for structurally similar steroid esters to serve as an estimation. Researchers should experimentally determine the solubility of this compound for their specific experimental conditions.
Table 1: Estimated Solubility of this compound and Related Steroid Esters
| Compound | Solvent | Reported Solubility | Molecular Weight ( g/mol ) | Notes |
| This compound | - | Data not available | 400.60[1] | Expected to be soluble in DMSO and ethanol. |
| Testosterone Enanthate | Ethanol | 17.3 mg/mL[2] | 400.60[2] | Structurally similar steroid ester. |
| Prasterone (DHEA) | DMSO | ~15 mg/mL | 288.42 | Active metabolite of this compound. |
| Prasterone (DHEA) | Ethanol | ~10 mg/mL | 288.42 | Active metabolite of this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 400.60 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 4.01 mg of this compound powder using an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions and Dosing Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (with or without serum)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix thoroughly by pipetting.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture plates containing pre-warmed medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Mixing: Immediately after adding the compound, gently swirl the plate to ensure even distribution.
-
Vehicle Control: In a separate well, add the same volume of DMSO (without this compound) as used for the highest concentration of the compound to serve as a vehicle control.
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Signaling Pathways of Prasterone (DHEA)
This compound is a prodrug that is converted to prasterone (DHEA) in the body. DHEA can then influence various signaling pathways. Below are diagrams of two key pathways.
DHEA and the PI3K/Akt Signaling Pathway
Caption: DHEA-mediated activation of the PI3K/Akt pathway.
DHEA and the ERK1/2 Signaling Pathway
Caption: DHEA-mediated activation of the ERK1/2 pathway.
References
Technical Support Center: Optimizing Prasterone Enanthate for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments focused on the neuroprotective effects of prasterone enanthate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from prasterone (DHEA)?
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone.[1] this compound is a synthetic ester derivative of prasterone. The addition of the enanthate ester chain makes the molecule more lipophilic, leading to a slower release from the injection site and a longer duration of action compared to unmodified prasterone. This allows for less frequent administration in experimental settings.
Q2: What are the known mechanisms of neuroprotection for prasterone and its metabolites?
Prasterone and its metabolites, including androgens and estrogens, exert neuroprotective effects through multiple mechanisms:
-
Modulation of Neurotransmitter Receptors: Prasterone can directly interact with NMDA and GABA receptors, which are crucial for synaptic plasticity and neuronal excitability.[2]
-
Conversion to Active Steroids: Prasterone is a precursor to testosterone (B1683101) and estradiol (B170435).[2] These hormones have well-documented neuroprotective properties.
-
Anti-inflammatory and Immunomodulatory Effects: Prasterone may reduce neuroinflammation by modulating the activity of immune cells like microglia and astrocytes.[2]
-
Activation of Pro-Survival Signaling Pathways: Like other neurosteroids, the metabolites of prasterone can activate signaling pathways such as PI3K/Akt and MAPK/ERK, which promote cell survival and inhibit apoptosis.[3][4]
-
Reduction of Oxidative Stress: Studies on DHEA have shown its ability to counteract oxidative stress, a key factor in neurodegenerative diseases.[5]
Q3: Are there established optimal dosages of this compound for neuroprotective effects in animal models?
Currently, there is a lack of published studies that have specifically optimized the dosage of this compound for neuroprotective effects in animal models of neurodegenerative diseases. However, research on related compounds can provide a starting point for dosage selection. For instance, studies with testosterone enanthate in mice have used subcutaneous doses of 0.225 mg and 0.45 mg twice weekly.[6][7][8] Studies on DHEA have used a wide range of doses, from µg/g in neonatal injury models to high oral doses of 250 mg/kg in Alzheimer's disease models, highlighting the need for dose-finding studies for specific applications.[5][9]
Q4: What are the key considerations for formulating this compound for in vivo studies?
As a lipophilic compound, this compound should be dissolved in a suitable vehicle for injection. Common vehicles for long-acting steroid esters include sterile oils such as sesame oil or peanut oil.[8][10] It is crucial to ensure the sterility of the formulation and vehicle to prevent infection at the injection site. The concentration of this compound in the vehicle should be carefully calculated to allow for the administration of the desired dose in a reasonable injection volume for the animal model being used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variability in experimental results | Inconsistent drug formulation or administration. Individual differences in animal metabolism. Instability of the compound in the formulation. | Ensure consistent and thorough mixing of the this compound formulation before each administration. Use a standardized injection technique and site. Consider measuring plasma levels of prasterone and its metabolites to assess for variability in absorption and metabolism. Prepare fresh formulations regularly and store them appropriately to prevent degradation. |
| Lack of observed neuroprotective effect | Suboptimal dosage (too low or too high). Inappropriate timing of administration relative to the induced neuronal injury. Poor bioavailability of the compound in the brain. | Conduct a dose-response study to determine the optimal therapeutic window. Vary the timing of administration (pre-treatment, co-treatment, post-treatment) to identify the most effective schedule. Assess the brain-to-plasma concentration ratio of prasterone and its active metabolites to confirm central nervous system penetration. |
| Adverse effects in animal models (e.g., skin irritation at injection site, unexpected behavioral changes) | Vehicle-related irritation. Supraphysiological hormone levels. Off-target effects of the compound. | Use a high-purity, sterile vehicle. Consider rotating injection sites. Reduce the dosage and monitor for dose-dependent adverse effects. Carefully observe and document any behavioral changes and correlate them with plasma hormone levels. |
| Difficulty in detecting this compound or its metabolites in brain tissue | Inefficient extraction from lipid-rich brain tissue. Insufficient assay sensitivity. Rapid metabolism of the compound. | Optimize the lipid extraction protocol for brain tissue. Use highly sensitive detection methods such as mass spectrometry. Analyze for a panel of metabolites in addition to the parent compound. Consider the timing of tissue collection relative to the last administration to capture peak concentrations. |
Data Presentation
Table 1: Exemplar Dosages of Testosterone Enanthate in Mice (Subcutaneous Administration)
| Dosage | Frequency | Vehicle | Animal Model | Reference |
| 0.225 mg | Twice weekly | Sesame Oil | C57BL/6N Female Mice | [8] |
| 0.45 mg | Twice weekly | Sesame Oil | C57BL/6N Female Mice | [6][7][8] |
| 0.90 mg | Twice weekly | Sesame Oil | C57BL/6N Female Mice (noted adverse effects) | [8] |
| 500 µg (0.5 mg) | Single injection | Peanut Oil | Female House Mice | [10] |
Table 2: Exemplar Dosages of DHEA/DHEAS in Neuroprotection Studies
| Compound | Dosage | Route of Administration | Animal Model | Outcome | Reference |
| DHEA/DHEAS | 0.1, 1, 10 µg/g | Intraperitoneal | Neonatal Mouse (Hypoxic-Ischemic Brain Injury) | No significant neuroprotection | [2][9] |
| DHEA | 250 mg/kg | Oral | Rat (Alzheimer's Disease Model) | Significant neuroprotection | [5] |
| DHEAS | 10⁻⁷ M | In vitro | Primary Mouse Neurons (Aβ toxicity) | Significant neuroprotection | [11] |
Experimental Protocols
Hypothetical Protocol for Assessing Neuroprotective Effects of this compound in a Mouse Model of Alzheimer's Disease
This protocol is a hypothetical example and should be adapted and optimized for specific experimental goals.
1. Animal Model:
-
Use a validated transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice).[11]
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Acclimate animals to the housing facility for at least one week before the start of the experiment.
2. This compound Formulation and Administration:
-
Formulation: Dissolve this compound in sterile sesame oil to achieve the desired concentrations (e.g., for doses of 0.225 mg and 0.45 mg in a 100 µL injection volume). Vortex thoroughly before each use.
-
Administration: Administer this compound or vehicle (sesame oil) via subcutaneous injection twice weekly.[8]
3. Experimental Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: Transgenic mice + Vehicle
-
Group 3: Transgenic mice + this compound (Low Dose, e.g., 0.225 mg)
-
Group 4: Transgenic mice + this compound (High Dose, e.g., 0.45 mg)
4. Treatment Duration:
-
Administer treatment for a predefined period (e.g., 6 weeks) during the progression of pathology in the chosen animal model.[8]
5. Outcome Measures:
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) at the end of the treatment period.
-
Tissue Collection: At the end of the study, euthanize animals and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.
-
Immunohistochemistry: Analyze brain sections for markers of Alzheimer's pathology (e.g., Aβ plaques, hyperphosphorylated tau) and neuronal survival (e.g., NeuN staining).
-
Biochemical Assays: Use ELISAs or Western blotting to quantify levels of Aβ, tau, synaptic proteins (e.g., synaptophysin), and inflammatory markers (e.g., Iba1, GFAP) in brain homogenates.
-
Steroid Hormone Analysis: Measure concentrations of prasterone, testosterone, and estradiol in plasma and brain tissue using LC-MS/MS to confirm drug delivery and metabolism.
Visualizations
Caption: Experimental workflow for investigating this compound's neuroprotective effects.
References
- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of DHEA and DHEAS in Neonatal Hypoxic-Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fs.usda.gov [fs.usda.gov]
- 11. mdpi.com [mdpi.com]
Addressing variability in hormonal response to prasterone enanthate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prasterone enanthate. The information is designed to address the inherent variability in hormonal response observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic ester prodrug of prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA).[1][2] Following intramuscular injection, it is hydrolyzed, releasing prasterone (DHEA) into circulation.[1] Prasterone itself is a prohormone with weak androgenic activity.[3] Its primary mechanism of action is through its conversion to active androgens (like testosterone) and estrogens (like estradiol) in peripheral tissues.[3] This tissue-specific conversion is often referred to as "intracrinology."
Q2: We are observing significant inter-subject variability in testosterone (B1683101) and estradiol (B170435) levels after administering the same dose of this compound. Why is this happening?
Variability in the hormonal response to this compound is expected and can be attributed to several factors:
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Genetic Polymorphisms: Variations in the genes encoding the enzymes responsible for steroid metabolism can significantly alter the conversion of prasterone to downstream hormones. Key enzymes include steroid sulfotransferase (SULT2A1), 3β-hydroxysteroid dehydrogenase (HSD3B), and aromatase (CYP19A1).[4][5][6][7] For example, single nucleotide polymorphisms (SNPs) in the SULT2A1 gene can lead to decreased enzyme activity, affecting the balance between DHEA and its sulfated form, DHEA-S.[4][5]
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Tissue-Specific Enzyme Expression: The expression levels of steroidogenic enzymes vary between different tissues and individuals, leading to different ratios of androgen and estrogen production.
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Age and Sex: Baseline hormone levels and the activity of metabolic enzymes can be influenced by the age and sex of the experimental subjects.
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Assay Methodology: The accuracy of hormone quantification is critical. Different measurement techniques, such as ELISA and LC-MS/MS, can yield different results, with the latter being more specific and reliable for steroid hormones.[8][9]
Q3: What is the expected pharmacokinetic profile of intramuscular this compound?
Following a single intramuscular injection of 200 mg of this compound (in combination with estradiol valerate), DHEA levels typically peak within 1 to 4 days, reaching approximately 9 ng/mL.[1] These elevated DHEA levels are sustained for an extended period, with a duration of action of about 18 days before returning to baseline.[1][2] The elimination half-life of intramuscularly administered this compound is approximately 9 days.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Hormone Levels
Potential Cause 1: Analytical Method Inaccuracy
-
Troubleshooting Steps:
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Verify Assay Specificity: Immunoassays (like ELISA) are prone to cross-reactivity with other structurally similar steroids, which can lead to inaccurate measurements.[10][11][12] Whenever possible, use liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[8][9]
-
Review Sample Preparation: Inadequate sample preparation can introduce significant variability. Ensure your protocol for serum/plasma extraction is robust and consistently applied. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[13][14][15][16]
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Check for Interferences: Substances in the sample matrix can interfere with hormone quantification. For immunoassays, heterophile antibodies can be a source of interference.[12][17][18] With LC-MS/MS, ion suppression or enhancement from the sample matrix can affect results. The use of appropriate internal standards is crucial to correct for these effects.
-
Potential Cause 2: Genetic Variability in Subjects
-
Troubleshooting Steps:
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Consider Genotyping: If significant and consistent inter-subject variability is a recurring issue, consider genotyping your study subjects for common polymorphisms in key steroid metabolism genes, such as SULT2A1, HSD3B family, and CYP19A1.[4][6][19] This can help to stratify your data and understand the contribution of genetic factors to the observed hormonal responses.
-
Data Stratification: Analyze your data based on genotype to determine if specific polymorphisms are associated with higher or lower conversion rates of prasterone to testosterone or estradiol.
-
Issue 2: Low or Undetectable Levels of Testosterone/Estradiol
Potential Cause 1: Insufficient Dose or Duration
-
Troubleshooting Steps:
-
Consult Dose-Response Data: While specific dose-response data for this compound is limited, studies on oral prasterone (DHEA) can provide some guidance. High oral doses (e.g., 1,600 mg/day) have been shown to significantly increase testosterone and estradiol levels in women.[3] The dose of this compound may need to be adjusted based on the desired hormonal outcome and the experimental model.
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Ensure Adequate Time for Conversion: The conversion of prasterone to its active metabolites is not instantaneous. Ensure that your sampling time points are appropriate to capture the peak and sustained levels of testosterone and estradiol following this compound administration.
-
Potential Cause 2: Assay Sensitivity
-
Troubleshooting Steps:
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Determine the Lower Limit of Quantification (LLOQ): Verify that the LLOQ of your assay is sufficient to detect the expected concentrations of testosterone and estradiol in your samples.[20] This is particularly important when working with subjects that may have low baseline hormone levels.
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Optimize Assay Conditions: For in-house assays, optimization of parameters such as antibody concentrations (for ELISA) or mass spectrometry settings can improve sensitivity.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Intramuscular this compound (200 mg) in Women
| Parameter | Value | Reference |
| Time to Peak DHEA (Tmax) | 1 - 4 days | [1] |
| Peak DHEA Concentration (Cmax) | ~ 9 ng/mL | [1] |
| Duration of Action | ~ 18 days | [1][2] |
| Elimination Half-life | ~ 9 days | [1][2] |
Table 2: Example of Dose-Response to Oral Prasterone (DHEA) in Postmenopausal Women (4 weeks)
| Hormone | Fold Increase at 1,600 mg/day | Reference |
| DHEA | 15-fold | [3] |
| DHEA-S | 20-fold | [3] |
| Androstenedione | 20-fold | [3] |
| Testosterone | 9-fold | [3] |
| Dihydrotestosterone (DHT) | 20-fold | [3] |
| Estrone | 2-fold | [3] |
| Estradiol | 2-fold | [3] |
Experimental Protocols
Protocol 1: Measurement of Serum Testosterone and Estradiol using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and reagents.
-
Sample Preparation (Liquid-Liquid Extraction):
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To 200 µL of serum sample, add 100 µL of an internal standard solution containing isotopically labeled testosterone (e.g., ¹³C₃-Testosterone) and estradiol (e.g., ¹³C₃-Estradiol).[21]
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Vortex mix for 1 minute.
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Add 600 µL of an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane, 40:60 v/v).[21]
-
Vortex vigorously for 2 minutes.[20]
-
Centrifuge to separate the aqueous and organic layers.
-
Freeze the samples at -80°C for 15 minutes to solidify the aqueous layer.[20]
-
Decant the organic layer into a clean tube.
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Evaporate the organic solvent to dryness under a stream of nitrogen at 35-40°C.[13][16]
-
Reconstitute the dried extract in 150 µL of a mobile phase-compatible solution (e.g., 50:50 methanol (B129727):water).[20]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for chromatographic separation.[13][20]
-
Employ a gradient elution with mobile phases such as water with a small amount of formic acid or ammonium (B1175870) fluoride (B91410) and an organic solvent like methanol or acetonitrile.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Protocol 2: Genotyping for SULT2A1 Polymorphisms
-
DNA Extraction: Extract genomic DNA from whole blood or other appropriate tissue samples using a commercially available kit.
-
PCR Amplification: Amplify the region of the SULT2A1 gene containing the single nucleotide polymorphism (SNP) of interest using specific primers.
-
Genotyping Analysis: Analyze the PCR products using methods such as:
-
Restriction Fragment Length Polymorphism (RFLP): If the SNP creates or abolishes a restriction enzyme site.
-
Sanger Sequencing: To directly determine the nucleotide sequence.
-
TaqMan SNP Genotyping Assays: A real-time PCR-based method.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for assessing hormonal response.
Caption: Troubleshooting logic for inconsistent hormone levels.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Prasterone - Wikipedia [en.wikipedia.org]
- 4. Effects of genetic polymorphisms on the sulfation of dehydroepiandrosterone and pregnenolone by human cytosolic sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human sulfotransferase SULT2A1 pharmacogenetics: genotype-to-phenotype studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Common Genetic Variations in Genes of the Sex Hormone Metabolic Pathways on Steroid Hormone Levels and Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymorphisms of STS gene and SULT2A1 gene and neurosteroid levels in Han Chinese boys with attention-deficit/hyperactivity disorder: an exploratory investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 15. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. gertitashkomd.com [gertitashkomd.com]
- 18. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous measurement of total Estradiol and Testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of prasterone enanthate in different solvent solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of prasterone enanthate in various solvent solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Much of the guidance provided is based on established principles for similar long-chain steroid esters, such as testosterone (B1683101) enanthate. Users must perform their own validation and stability studies for their specific formulations and conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for formulating this compound for research and development?
A1: this compound, a lipophilic steroid ester, is typically formulated in non-aqueous, oil-based solvents for stability and sustained release. Commercially, it is available in an oil solution for intramuscular injection.[1][2][3] Suitable solvents analogous to those used for other steroid esters like testosterone enanthate include:
-
Fixed Oils: Sesame oil, cottonseed oil, and grapeseed oil are common choices due to their stability and patient tolerability.[4]
-
Medium-Chain Triglycerides (MCTs): Synthetic MCT oils, such as Miglyol® 812, are often preferred for their high oxidative stability, which can extend product shelf life, and lower viscosity for easier handling.[5]
-
Ethyl Oleate: A fatty acid ester that can be used to dissolve higher concentrations of steroids.
-
Benzyl Benzoate: Often used as a co-solvent to increase solubility and as a preservative.[6]
-
Benzyl Alcohol: Typically included in injectable formulations as a preservative and co-solvent.
The choice of solvent depends on factors like desired concentration, viscosity, stability, and compatibility with other excipients.[4]
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway for this compound, like other steroid esters, is hydrolysis.[7] The ester bond at the C3β position is susceptible to cleavage, especially in the presence of water, acids, or bases. This reaction breaks down this compound into prasterone (DHEA) and heptanoic acid (enanthic acid).[2] Elevated temperatures can accelerate this degradation process.[7]
Q3: How does solvent choice impact the stability of this compound?
A3: The solvent system is critical for stability.
-
Polarity: Using non-polar, aprotic solvents like fixed oils minimizes the risk of hydrolysis. The presence of water will accelerate degradation.
-
Oxidative Stability: Some vegetable oils can be prone to oxidation. Using synthetic carriers like MCT oils can improve resistance to oxidative degradation.[5]
-
Purity: Impurities within the solvent can act as catalysts for degradation reactions. Always use high-purity, compendial-grade solvents.
Q4: What are the typical storage conditions for this compound solutions?
A4: this compound solutions, particularly in oil-based carriers, should be stored in well-sealed containers protected from light to prevent photo-degradation. Storage at controlled room temperature (15-30°C) is generally recommended.[5] Refrigeration is typically not required and may cause precipitation of the active ingredient, depending on the solvent and concentration. Long-term stability should be established through formal studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in the solution. | 1. The concentration of this compound exceeds its solubility in the chosen solvent at a given temperature. 2. The solution has been stored at a low temperature. 3. Incompatibility with an excipient. | 1. Gently warm the solution and agitate to redissolve. If precipitation persists, the concentration may be too high. 2. Review solubility data and adjust the formulation or storage conditions. 3. Conduct compatibility studies with all excipients.[8] |
| Discoloration of the solution over time. | 1. Oxidation of the solvent (especially some vegetable oils). 2. Degradation of this compound or other excipients. 3. Interaction with container components. | 1. Consider adding an antioxidant or switching to a more oxidatively stable solvent like MCT oil.[5] 2. Store the solution protected from light and under an inert atmosphere (e.g., nitrogen). 3. Analyze the solution for degradation products using a stability-indicating method. |
| Appearance of new peaks in HPLC analysis. | 1. Degradation of this compound (e.g., hydrolysis to prasterone). 2. Degradation of an excipient. 3. Leaching of compounds from the container/closure system. | 1. Perform a forced degradation study to identify potential degradation products and confirm their retention times.[9] 2. Ensure the analytical method is specific and can separate the active ingredient from all potential impurities and degradants.[10] |
| Decrease in potency (assay value) over time. | 1. Chemical degradation of this compound. 2. Adsorption of the active ingredient onto the container surface. | 1. Confirm the primary degradation pathway (e.g., hydrolysis) and investigate the cause (e.g., moisture, pH).[7] 2. Evaluate different container materials. 3. Ensure proper storage conditions (temperature, light protection). |
Data Presentation
Table 1: Properties of Common Solvents for Steroid Ester Formulations
| Solvent | Type | Key Properties | Considerations |
| Sesame Oil | Fixed Vegetable Oil | Good stability, well-tolerated.[4] | Higher viscosity, potential for allergic reactions.[11] |
| Cottonseed Oil | Fixed Vegetable Oil | Lower viscosity than sesame oil, stable.[4] | Potential for allergic reactions. |
| Grapeseed Oil | Fixed Vegetable Oil | Light texture, generally well-tolerated.[4] | May be less oxidatively stable than other oils. |
| Miglyol® 812 (MCT) | Synthetic Triglyceride | High oxidative stability, low viscosity, good solvency.[5] | Generally considered the modern standard for stability.[5] |
| Ethyl Oleate | Fatty Acid Ester | High solvency power, allows for higher concentrations. | Can cause more post-injection pain for some individuals. |
| Benzyl Benzoate | Co-solvent | Increases solubility of steroids.[6] | Used in combination with a primary oil carrier. |
| Benzyl Alcohol | Preservative | Provides antimicrobial protection. | Typically used at low concentrations (e.g., 0.9%). |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method suitable for assessing the stability of this compound. The specific parameters will require optimization.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column Selection: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common starting point for steroid analysis.[9]
-
Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is typical. Gradient elution is often necessary to separate the lipophilic this compound from more polar degradation products like prasterone.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.03M Potassium Phosphate buffer (pH adjusted to 6.4)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector Wavelength: 210-225 nm (scan with PDA to find optimal wavelength)
-
Gradient Program: Start with a lower percentage of Acetonitrile and gradually increase to elute the this compound, then return to initial conditions for re-equilibration.
-
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[9][10]
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify likely degradation products and demonstrate the specificity of the analytical method.[9] A solution of this compound in a suitable solvent (e.g., acetonitrile/water) should be subjected to the following stress conditions.
Table 2: Typical Conditions for Forced Degradation Study
| Stress Condition | Reagent / Condition | Duration |
| Acid Hydrolysis | 1N HCl | Heat at 80°C for 2 hours |
| Base Hydrolysis | 1N NaOH | Heat at 80°C for 30 minutes[12] |
| Oxidation | 3-6% H₂O₂ | Room temperature for 24 hours[12] |
| Thermal Degradation | Heat at 80°C (in solution) | 24-48 hours[12] |
| Photodegradation | Expose to UV light (e.g., 254 nm) and white light | 24-48 hours |
Samples should be analyzed by the developed HPLC method against an unstressed control to assess the percentage of degradation and ensure peak purity of the parent drug.
Visualizations
Caption: Primary degradation pathway for this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Prasterone - Wikipedia [en.wikipedia.org]
- 4. Is Testosterone Cypionate or Testosterone Enanthate Better for Men on TRT? - NovaGenix [novagenix.org]
- 5. excelmale.com [excelmale.com]
- 6. WO2020022659A1 - A stable pharmaceutical composition comprising testosterone undecanoate - Google Patents [patents.google.com]
- 7. Stability-indicating analysis of injectable estrogen-androgen combinations in formulations containing corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. testodepot.com [testodepot.com]
- 12. jmpas.com [jmpas.com]
Troubleshooting inconsistent results in prasterone enanthate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prasterone enanthate. The information is designed to help address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
A1: this compound is a synthetic ester prodrug of prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA).[1] In experimental settings, it requires hydrolysis by cellular esterases to release the active compound, prasterone. Prasterone itself is a prohormone that can be converted into androgens (like testosterone) and estrogens (like estradiol) in target tissues.[2] Its effects are mediated through the activation of androgen and estrogen receptors, leading to the regulation of target gene expression.[3]
Q2: What are the key considerations for preparing this compound for in vitro experiments?
A2: Due to its lipophilic nature, this compound can have low aqueous solubility. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. Subsequent dilutions into your cell culture medium should be done carefully to avoid precipitation. The final concentration of the solvent in the culture medium should be kept low (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced cellular effects.
Q3: How can I measure the conversion of this compound to its active metabolites in my cell culture?
A3: Quantification of prasterone and its metabolites (e.g., testosterone, estradiol) in cell culture supernatant or cell lysates can be achieved using sensitive analytical methods. The gold standard for multi-steroid quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and low detection limits.[4][5] Alternatively, specific Enzyme-Linked Immunosorbent Assays (ELISAs) can be used, but it is important to validate their cross-reactivity with this compound and its various metabolites.
Q4: Can this compound affect cell viability?
A4: Yes, like many steroid compounds, high concentrations of prasterone or its metabolites can impact cell viability and proliferation. The effects can be cell-type specific. For example, DHEA has been shown to inhibit cell proliferation in some cell lines while increasing viability in others.[6][7] It is essential to perform a dose-response cell viability assay (e.g., MTT, XTT, or a real-time assay) to determine the optimal non-toxic concentration range for your specific cell line and experimental duration.[8]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: High variability between replicate wells or between experiments.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. Calibrate your pipettes regularly. |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, fill these wells with sterile PBS or media and do not use them for experimental samples.[9] |
| Incomplete Dissolution | Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution into the culture medium. Visually inspect the medium after adding the compound. |
| Cell Health and Passage Number | Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.[10] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses without visible signs of contamination. |
Unexpected or No Cellular Response
Problem: The expected biological effect of this compound is not observed or is opposite to what is anticipated.
| Possible Cause | Troubleshooting Steps |
| Insufficient Hydrolysis | The cell line may have low endogenous esterase activity, leading to inefficient conversion of this compound to active prasterone. Consider pre-incubating the compound in media containing serum (which has esterase activity) or using prasterone (DHEA) directly as a positive control. |
| Metabolic Inactivation | The cell line may rapidly metabolize active androgens and estrogens into inactive forms. Measure the levels of key metabolites over time using LC-MS/MS to understand the metabolic profile in your system. |
| Receptor Expression Levels | Verify the expression levels of androgen and estrogen receptors in your cell line using techniques like qPCR or Western blotting. Low or absent receptor expression will result in a lack of response. |
| Off-Target Effects | At high concentrations, steroids can have off-target effects. Ensure you are working within a physiologically relevant and non-toxic concentration range determined by dose-response experiments. |
Issues with Analytical Measurements (ELISA/LC-MS/MS)
Problem: Inaccurate or inconsistent quantification of this compound or its metabolites.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (LC-MS/MS) | Components of the cell culture medium or cell lysate can interfere with the ionization of the analyte.[11] Use appropriate sample preparation techniques like solid-phase extraction (SPE) and include internal standards for each analyte to correct for matrix effects. |
| Cross-Reactivity (ELISA) | The antibodies used in the ELISA kit may cross-react with the parent compound (this compound) or other metabolites, leading to inaccurate results.[12] Check the manufacturer's cross-reactivity data and, if possible, validate the ELISA results with an orthogonal method like LC-MS/MS. |
| Incomplete Extraction | Inefficient extraction of the lipophilic steroids from the aqueous sample will lead to underestimation. Optimize your liquid-liquid or solid-phase extraction protocol to ensure high recovery. |
| Sample Degradation | Steroids can be sensitive to degradation. Store samples at -80°C and minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Androgen Receptor (AR) Reporter Gene Assay
This protocol is for assessing the androgenic activity of this compound.
-
Cell Seeding: Plate a suitable AR-reporter cell line (e.g., T47D-ARE) in a 96-well white, clear-bottom plate at a density of 10,000 cells/well in phenol (B47542) red-free medium supplemented with charcoal-stripped serum. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in phenol red-free medium to achieve the desired final concentrations. Include a positive control (e.g., dihydrotestosterone, DHT) and a vehicle control (DMSO).
-
Cell Treatment: Replace the overnight medium with the medium containing the different concentrations of this compound, DHT, or vehicle control. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel plate or a multiplexed assay) to account for any cytotoxic effects. Plot the dose-response curve to determine the EC50.
Protocol 2: Quantification of Steroid Metabolites by LC-MS/MS
This protocol outlines the general steps for measuring prasterone and its key metabolites in cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant at different time points after treatment with this compound. Centrifuge to remove any cellular debris and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. Add a mixture of deuterated internal standards for each analyte of interest (e.g., d5-Prasterone, d3-Testosterone, d4-Estradiol) to each sample, a calibration curve, and quality control samples.
-
Sample Extraction: Perform a liquid-liquid extraction (e.g., with methyl tert-butyl ether) or a solid-phase extraction (SPE) to isolate the steroids from the complex matrix.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable C18 column for chromatographic separation with a gradient elution of methanol (B129727) and water containing a modifier like formic acid.[4] Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify each analyte and its corresponding internal standard.
-
Data Analysis: Construct a calibration curve for each analyte and determine the concentration in the unknown samples.
Visualizations
Caption: Metabolic conversion of this compound and downstream signaling.
Caption: General workflow for in vitro this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing and Verifying a Robust Liquid Chromatography-Tandem Mass Spectrometry Method to Simultaneously Measure Seven Androgens Present in Plasma Samples [mdpi.com]
- 6. Dehydroepiandrosterone inhibits cell proliferation and improves viability by regulating S phase and mitochondrial permeability in primary rat Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHEA inhibits cell growth and induces apoptosis in BV-2 cells and the effects are inversely associated with glucose concentration in the medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [at.promega.com]
- 11. rsc.org [rsc.org]
- 12. hycultbiotech.com [hycultbiotech.com]
Minimizing side effects of prasterone enanthate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prasterone enanthate in animal studies. The information aims to help minimize potential side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in animals?
This compound is a synthetic, long-acting ester of prasterone, which is also known as dehydroepiandrosterone (B1670201) (DHEA). In the body, it is hydrolyzed to release prasterone. Prasterone itself is a prohormone, meaning it is converted into active androgens (like testosterone) and estrogens (like estradiol) in various tissues.[1][2] Its effects in animal studies are therefore primarily due to the subsequent actions of these androgens and estrogens on their respective receptors.
Q2: What are the most common expected side effects of this compound in female animal studies?
The most anticipated side effects are related to the androgenic and estrogenic activity of its metabolites. These can include:
-
Reproductive System: Disruption of the estrous cycle, virilization (development of male characteristics), changes in uterine and ovarian histology, and altered fertility.[3]
-
Metabolic System: Changes in body weight and liver function.[4][5][6]
-
Behavioral Changes: Alterations in activity levels and anxiety-like behaviors have been observed with DHEA and its metabolites.[7][8][9]
Q3: How can I prepare this compound for subcutaneous injection in rodents?
This compound is typically supplied as a powder and needs to be dissolved in a sterile oil-based vehicle for subcutaneous injection. Sesame oil is a commonly used vehicle for testosterone (B1683101) enanthate and can be adapted for this compound.[10]
Experimental Protocol: Preparation of this compound Solution (Example)
-
Materials:
-
This compound powder
-
Sterile sesame oil
-
Sterile glass vial
-
Sterile magnetic stir bar
-
Warming plate or water bath
-
Sterile syringe and needle for administration
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and place it in the sterile glass vial.
-
Add the calculated volume of sterile sesame oil to the vial to achieve the target concentration.
-
Add a sterile magnetic stir bar to the vial.
-
Gently warm the vial (e.g., to 40-50°C) and stir the solution until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature before administration.
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Visually inspect the solution for any particulate matter before drawing it into the syringe.
-
Note: The final concentration should be carefully calculated to ensure accurate dosing. All procedures should be performed under aseptic conditions to prevent infection.
Troubleshooting Guides
Issue 1: Unexpected Virilization in Female Animals
Symptoms:
-
Clitoromegaly
-
Increased anogenital distance in offspring if administered during gestation
-
Changes in vocalization
-
Increased aggression
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | Review the literature for appropriate dose ranges for your animal model and experimental goals. Consider performing a dose-response study to determine the optimal dose with minimal side effects. |
| High conversion to potent androgens. | The conversion of prasterone to testosterone and dihydrotestosterone (B1667394) can vary between animals. Monitor serum androgen levels to assess the extent of conversion. |
| Hypersensitivity of the animal strain. | Some strains may be more sensitive to androgenic effects. If possible, consider using a different, less sensitive strain for your study. |
Issue 2: Irregular Estrous Cycles
Symptoms:
-
Prolonged estrus or diestrus phases
-
Complete cessation of cyclicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hormonal imbalance due to androgen and/or estrogen excess. | Monitor the estrous cycle daily using vaginal cytology. If irregularities are observed, consider reducing the dose of this compound.[3] |
| Stress from handling and injection. | Ensure proper animal handling techniques to minimize stress, which can independently affect the estrous cycle. Allow for an acclimatization period before starting the experiment. |
Issue 3: Altered Liver Function
Symptoms:
-
Elevated liver enzymes (ALT, AST) in serum.[5]
-
Changes in liver weight and histology (e.g., hepatocyte hypertrophy, steatosis).[4][5][6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High dose or chronic administration. | Long-term administration of high doses of DHEA has been shown to cause liver alterations.[5] Monitor liver function tests periodically throughout the study. If abnormalities are detected, consider reducing the dose or the duration of treatment. |
| Metabolic effects of the steroid. | DHEA can influence lipid metabolism and may lead to fat accumulation in the liver.[6] Assess liver histology at the end of the study to examine for steatosis or other pathological changes. |
Quantitative Data from Animal Studies
Table 1: Effects of DHEA Administration on Organ Weights and Enzymes in Rats
| Parameter | Treatment Group | Change from Control | Species/Sex | Study Duration | Reference |
| Liver Weight | 0.6% DHEA in diet | Increased | Wistar Rat (Male & Female) | 6 weeks | [4] |
| Fatty Acyl-CoA Oxidase | 0.6% DHEA in diet | +1058% (Male), +946% (Female) | Wistar Rat (Male & Female) | 6 weeks | [4] |
| Catalase Activity | 0.6% DHEA in diet | +30% (Female) | Wistar Rat (Female) | 6 weeks | [4] |
Table 2: Effects of Estrogen on Uterine Parameters in Ovariectomized Rats
| Parameter | Treatment Group | Change from Ovariectomized Control | Species/Sex | Study Duration | Reference |
| Uterine Weight | Estrogen | Significant Increase | Rat (Female) | 14 days | [11] |
| Endometrial Thickness | Estrogen | Significant Increase | Rat (Female) | 14 days | [11] |
| Myometrial Thickness | Estrogen | Significant Increase | Rat (Female) | 14 days | [11] |
| Uterine Weight | Phytoestrogens | +37% | Albino Rat (Female) | 30 days | [12] |
Table 3: Effects of DHEA on Serum Hormone Levels in Female Rats
| Hormone | Time After DHEA Administration | Change from Control | Species/Sex | Reference |
| Androstenedione | 3 hours | +264% | Rat (Female) | [1] |
| Testosterone | 3 hours | +8000% | Rat (Female) | [1] |
| Estradiol | 6 hours | +113% | Rat (Female) | [1] |
Signaling Pathways and Experimental Workflows
This compound Metabolism and Action
This compound acts as a prodrug, being converted to prasterone (DHEA), which is then metabolized to active androgens and estrogens. These hormones then bind to their respective intracellular receptors to mediate their effects.
Caption: Metabolic pathway of this compound.
Androgen Receptor Signaling Pathway
Androgens produced from prasterone bind to the androgen receptor (AR), which then translocates to the nucleus and acts as a transcription factor to regulate gene expression, leading to androgenic effects.
Caption: Simplified androgen receptor signaling pathway.
Estrogen Receptor Signaling Pathway
Estrogens derived from prasterone bind to the estrogen receptor (ER), which also dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) to regulate the transcription of target genes, causing estrogenic effects.
Caption: Simplified estrogen receptor signaling pathway.
Experimental Workflow for Assessing Side Effects
A typical workflow for an animal study investigating the side effects of this compound would involve several key stages from animal preparation to data analysis.
Caption: General experimental workflow for animal studies.
References
- 1. Ample Evidence: Dehydroepiandrosterone (DHEA) Conversion into Activated Steroid Hormones Occurs in Adrenal and Ovary in Female Rat | PLOS One [journals.plos.org]
- 2. DHEA and its transformation into androgens and estrogens in peripheral target tissues: intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic DHEA treatment on central and peripheral reproductive parameters, the onset of vaginal opening and the estrous cycle in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of dehydroepiandrosterone acetate on liver peroxisomal enzyme activities of male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dehydroepiandrosterone (DHEA) Feeding Protects Liver Steatosis in Obese Breast Cancer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic administration of androgens with actions at estrogen receptor beta have anti-anxiety and cognitive-enhancing effects in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen Administration to Aged Male Mice Increases Anti-Anxiety Behavior and Enhances Cognitive Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen administration to aged male mice increases anti-anxiety behavior and enhances cognitive performance [pubmed.ncbi.nlm.nih.gov]
- 10. TESTOSTERONE ENANTHATE INJECTION, USP [dailymed.nlm.nih.gov]
- 11. Comparative uterine effects on ovariectomized rats after repeated treatment with different vaginal estrogen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Long-Term Delivery of Prasterone Enanthate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges related to the long-term delivery of prasterone enanthate. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long-term delivery formulations?
A1: this compound is a synthetic ester prodrug of prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA).[1] It is designed for long-acting intramuscular administration. Upon injection, it is slowly released from the oily vehicle and hydrolyzed by esterases in the body to release prasterone.[1] Prasterone is a precursor to androgens and estrogens, and its long-term delivery is beneficial for hormone replacement therapy, providing sustained effects and improving patient compliance by reducing dosing frequency.[2][3]
Q2: What are the primary challenges in formulating long-term injectable this compound?
A2: The main challenges include ensuring consistent and controlled release from the depot, maintaining stability of the formulation, managing viscosity for injectability, preventing injection site reactions, and ensuring the sterility of the final product. For oily formulations, the choice of vehicle and excipients is critical to control the release rate.[4][5][6]
Q3: How does the choice of oily vehicle affect the release of this compound?
A3: The release of a lipophilic drug like this compound from an oil depot is significantly influenced by its partition coefficient between the oil and the surrounding aqueous environment.[5] Different oils (e.g., castor oil, sesame oil, cottonseed oil) will have different properties that affect this partitioning and, consequently, the release rate.[1][2]
Q4: What are common causes of injection site reactions with oily depot formulations?
A4: Injection site reactions such as pain, inflammation, and nodules can be caused by several factors including the volume of the injection, the viscosity of the formulation, the needle gauge, improper injection technique, and potential irritation from the excipients or the drug itself.[4][7] Oil-based formulations have been associated with a higher rate of pain at the injection site.[4]
Q5: What are the key pharmacokinetic parameters to consider for long-term this compound delivery?
A5: Key parameters include the time to reach peak plasma concentration (Tmax), the peak plasma concentration (Cmax), the elimination half-life, and the duration of action. For this compound, peak DHEA levels are typically observed within 1 to 4 days of injection, and the duration of action in terms of elevated prasterone levels is about 18 days.[1][8]
Troubleshooting Guides
Formulation and Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent drug release | Improper formulation, wrong choice of oily vehicle, viscosity changes over time. | - Evaluate the partition coefficient of this compound in different oil vehicles. - Optimize the viscosity of the formulation using appropriate excipients. - Conduct in vitro release studies with different formulations to assess consistency. |
| Drug degradation | Exposure to light, oxygen, or incompatible excipients. Hydrolysis of the ester linkage. | - Perform forced degradation studies to identify potential degradation products. - Use light-protective packaging. - Add antioxidants to the formulation if oxidation is a problem. - Ensure all excipients are compatible with this compound through compatibility studies. |
| High viscosity leading to difficult injection | High concentration of this compound, inappropriate oily vehicle or excipients. | - Screen different oily vehicles to find one with optimal viscosity. - Use co-solvents or other excipients to reduce viscosity. - Evaluate the effect of temperature on viscosity. |
| Phase separation or precipitation | Poor solubility of this compound in the chosen vehicle, temperature fluctuations. | - Determine the solubility of this compound in various vehicles at different temperatures. - Include a co-solvent or solubilizing agent in the formulation. - Store the formulation under controlled temperature conditions. |
Experimental and Analytical Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Variable results in in-vitro release studies | Inconsistent experimental setup, issues with the dialysis membrane, non-sink conditions not maintained. | - Standardize the protocol for the in-vitro release assay (e.g., rotating dialysis cell method). - Ensure the integrity and proper preparation of the dialysis membrane. - Frequently replace the release medium to maintain sink conditions. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase, column degradation, sample matrix interference. | - Optimize the mobile phase composition (pH, solvent ratio). - Use a guard column to protect the analytical column. - Perform a sample clean-up procedure to remove interfering substances from the oil matrix. |
| Inaccurate quantification of this compound | Inadequate standard preparation, instrument calibration issues, degradation of the analyte during sample preparation. | - Prepare fresh calibration standards for each run. - Regularly calibrate the HPLC instrument. - Minimize the time between sample preparation and analysis to prevent degradation. |
| Unexpected in-vivo pharmacokinetic profile | Burst release, formulation instability in-vivo, injection site reactions affecting absorption. | - Review the in-vitro release profile for any initial burst effect. - Assess the biocompatibility of the formulation components. - Evaluate the injection technique and site for potential issues. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Intramuscular this compound (in combination with Estradiol Valerate)
| Parameter | Value | Reference |
| Dose | 200 mg this compound / 4 mg Estradiol Valerate | [1][2] |
| Vehicle | Oily solution | [1] |
| Peak DHEA Levels (Cmax) | ~9 ng/mL | [1][8] |
| Time to Peak (Tmax) | 1 - 4 days | [1][8] |
| Duration of Action | ~18 days (elevated DHEA levels) | [1] |
| Elimination Half-life | ~9 days | [1] |
Table 2: Example of Excipients for Long-Acting Oily Injections
| Excipient Category | Example | Function | Reference |
| Vehicles | Castor oil, Sesame oil, Cottonseed oil, Miglyol | Solvent and depot-forming agent | [1][2] |
| Co-solvents | Benzyl benzoate, Benzyl alcohol | Increase solubility, reduce viscosity | [9] |
| Antioxidants | Butylated hydroxyanisole (BHA), Butylated hydroxytoluene (BHT) | Prevent oxidative degradation | [9] |
| Preservatives | Benzyl alcohol | Prevent microbial growth in multi-dose vials | [9] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound in an Oily Formulation
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products in an oily injectable formulation.
Methodology:
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh a portion of the oily formulation and dissolve it in a suitable solvent (e.g., hexane) to precipitate the drug. Centrifuge and collect the supernatant. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-treated samples before injection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
In-Vitro Release Study using the Rotating Dialysis Cell Method
Objective: To determine the in-vitro release profile of this compound from an oily depot formulation.
Methodology:
-
Apparatus:
-
Rotating dialysis cell apparatus.
-
Dialysis membrane (e.g., cellulose (B213188) acetate) with a suitable molecular weight cut-off.
-
-
Procedure:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Assemble the rotating dialysis cell, separating the donor and acceptor compartments with the membrane.
-
Fill the acceptor compartment with a known volume of release medium (e.g., phosphate-buffered saline pH 7.4 with a surfactant like Tween 80 to maintain sink conditions).
-
Accurately introduce a known amount of the this compound oily formulation into the donor compartment.
-
Place the apparatus in a water bath maintained at 37°C and start the rotation at a defined speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw aliquots from the acceptor compartment and replace with fresh release medium.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released over time and plot the release profile.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound after administration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Estradiol valerate/prasterone enanthate - Wikipedia [en.wikipedia.org]
- 3. Prasterone - Wikipedia [en.wikipedia.org]
- 4. Long-Acting Injectable Antipsychotics: A Systematic Review of Their Non-Systemic Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpft.nhs.uk [hpft.nhs.uk]
- 6. FORMULATION FORUM - Rational Design & Development of Long-Acting Injectable Dosage Forms [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [medbox.iiab.me]
- 9. researchgate.net [researchgate.net]
Prasterone Enanthate Experimental Protocols: A Technical Support Guide
Welcome to the technical support center for the application of prasterone enanthate in research models. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from DHEA?
This compound is a long-acting prodrug of prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA). The enanthate ester significantly prolongs the half-life of DHEA in the body, allowing for less frequent administration to maintain stable serum concentrations. Following administration, it is hydrolyzed into active DHEA and enanthic acid. DHEA itself is a prohormone that can be converted into androgens and estrogens in peripheral tissues.
Q2: What is the primary mechanism of action of prasterone?
Prasterone (DHEA) serves as a precursor to sex hormones.[1] It can be metabolized into androgens (like testosterone) and estrogens (like estradiol) in various tissues, exerting its effects through the androgen and estrogen receptors. The specific conversion pathway and resulting hormonal effects can be tissue-dependent.
Q3: What are the common research models used for studying this compound?
Due to its nature as a prohormone, prasterone and its esters are studied in a variety of models, including rodents (mice and rats) and non-human primates. These models are often used to investigate its effects on metabolism, neuroscience, reproductive biology, and age-related conditions.
Q4: How do I choose an appropriate vehicle for subcutaneous injection of this compound?
This compound is a lipophilic compound and should be dissolved in a sterile oil-based vehicle. Common choices include sesame oil, corn oil, or peanut oil. It is crucial to use a pharmaceutical-grade oil to minimize the risk of injection site reactions and inflammation.[2][3][4] The choice of vehicle can influence the absorption rate of the steroid.[5]
Q5: How can I minimize variability in my experimental results?
Variability in hormone studies can arise from several factors, including the animal's strain, age, sex, and stage of the estrous cycle.[6] To minimize this, it is recommended to use a consistent animal strain, synchronize the estrous cycle of female animals, and control for environmental factors such as diet and stress.[6] Consistent administration techniques are also crucial.
Experimental Protocol Adjustment for Different Research Models
Adjusting this compound protocols requires consideration of the species, desired duration of effect, and the known pharmacokinetics of similar long-acting steroid esters. As direct pharmacokinetic data for this compound in many research models is limited, data from testosterone (B1683101) enanthate studies can be used as a reasonable proxy to estimate the release profile.
General Administration Protocol
-
Preparation : Warm the vial of this compound in oil to room temperature and gently agitate to ensure a homogenous solution.
-
Dosing : Draw the calculated dose into a sterile syringe with an appropriate needle gauge (e.g., 23-25G for rats and mice).
-
Injection : For subcutaneous (SC) injection, lift the skin in the subscapular region and insert the needle into the tented area. Inject the solution slowly to minimize leakage and local tissue damage. For intramuscular (IM) injection, a common site in rodents is the quadriceps muscle of the hind limb.
Dosage Adjustment Based on Research Model
The following table provides starting point recommendations for dosage adjustment. These are based on published data for DHEA and the pharmacokinetic profiles of testosterone enanthate. It is crucial to conduct pilot studies to determine the optimal dose for your specific research question and model.
| Research Model | Administration Route | Estimated Half-life of Enanthate Ester | Recommended Dosing Frequency for Sustained Levels | Starting Dose Range (this compound) | Reference for Active Compound Dose |
| Mouse | Subcutaneous (SC) | ~3-4 days | Twice weekly to once weekly | 0.2 - 1.0 mg per dose | [7] |
| Rat | Subcutaneous (SC) / Intramuscular (IM) | ~4-5 days | Once weekly | 1 - 5 mg/kg | [8][9] |
| Non-human Primate (Macaca spp.) | Intramuscular (IM) | ~4-7 days | Every 1-2 weeks | 5 - 20 mg/kg | [10][11] |
Note on Dose Calculation: To convert a known effective daily dose of DHEA to a long-acting this compound dose, consider the desired duration of elevated levels. For example, if a daily DHEA dose is 'X' mg/kg, a weekly this compound injection would need to release approximately 7X mg/kg over 7 days. Due to the ester weight, the total injected amount of this compound will be higher than the amount of active prasterone. A pilot study measuring serum DHEA levels over time is the most accurate way to establish a dosing regimen.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma hormone levels between animals. | - Asynchronous estrous cycles in female rodents.- Inconsistent administration technique.- Animal stress during handling and injection.- Genetic variability between animal strains.- Differences in diet composition. | - Synchronize the estrous cycle of female animals using methods like the Whitten effect or hormonal protocols.[6][12][13][14][15][16]- Ensure all personnel are trained and use a standardized injection procedure.- Acclimate animals to handling before the study begins.- Use a consistent, inbred strain of animals.[6]- Provide a standardized diet to all animals in the study.[6] |
| Injection site reactions (swelling, inflammation, lesions). | - Use of a non-pharmaceutical grade oil vehicle.- High injection volume.- Contamination of the injectable solution.- Immune reaction to the oil vehicle. | - Use only sterile, pharmaceutical-grade oil vehicles.[2][3][4]- Keep the injection volume low (e.g., <100 µL for mice, <500 µL for rats per site). If a larger volume is needed, consider splitting the dose into multiple injection sites.- Use aseptic techniques for all procedures.- Consider trying a different oil vehicle (e.g., sesame, corn, peanut) as some may be less inflammatory.[17] |
| Unexpected or inconsistent behavioral or physiological effects. | - Incorrect dosage leading to supraphysiological or sub-therapeutic hormone levels.- Off-target effects of the hormone or its metabolites.- Interaction with other experimental variables. | - Conduct a dose-response pilot study to determine the optimal dose for the desired effect.- Measure serum concentrations of DHEA and its primary metabolites (testosterone, estradiol) to confirm physiological relevance.- Carefully review all experimental parameters to identify potential confounding variables. |
| Difficulty in achieving sustained hormone levels. | - Too low a dose or too infrequent administration.- Rapid metabolism of the hormone in the specific animal model. | - Increase the dose or the frequency of administration based on pharmacokinetic principles and pilot data.- Consider a different long-acting ester if the enanthate ester is being cleared too quickly. |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Adjusting this compound Protocols
Caption: Workflow for establishing a this compound protocol.
Signaling Pathway of Prasterone (DHEA)
Caption: Metabolic conversion of prasterone (DHEA) to active sex hormones.
References
- 1. Frontiers | Do Dehydroepiandrosterone (DHEA) and Its Sulfate (DHEAS) Play a Role in the Stress Response in Domestic Animals? [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Intraperitoneal oil application causes local inflammation with depletion of resident peritoneal macrophages - preLights [prelights.biologists.com]
- 4. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of vehicle and region of application on absorption of hydrocortisone through canine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ample Evidence: Dehydroepiandrosterone (DHEA) Conversion into Activated Steroid Hormones Occurs in Adrenal and Ovary in Female Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. operamedphys.org [operamedphys.org]
- 13. Oestrous cycle synchronization protocols in rats using cloprostenol and progesterone injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Staging of the estrous cycle and induction of estrus in experimental rodents: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Degradation profile of prasterone enanthate under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation profile of prasterone enanthate under experimental conditions. The information is designed to assist researchers in anticipating and resolving challenges during stability studies and analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
This compound is an ester prodrug of prasterone (dehydroepiandrosterone, DHEA). Its primary and most anticipated degradation pathway is hydrolysis of the enanthate ester bond to yield prasterone and heptanoic acid. This hydrolysis can be catalyzed by acids, bases, or enzymes.
Q2: What are the typical forced degradation conditions studied for a steroid ester like this compound?
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] Typical stress conditions include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: e.g., 80°C
-
Photolytic Degradation: e.g., Exposure to UV/Vis light as per ICH Q1B guidelines
Q3: I am observing unexpected peaks in my chromatogram during a forced degradation study. What could they be?
Unexpected peaks could be several things:
-
Secondary degradation products: The primary degradant (prasterone) may undergo further degradation under the stress conditions.
-
Isomers: The steroid structure itself might undergo isomerization under harsh conditions.
-
Excipient-related degradants: If you are studying a formulation, the excipients may degrade or interact with this compound or its degradation products.
-
Artifacts from the analytical method: The mobile phase or column could be interacting with the analyte under the analytical conditions.
Q4: My mass balance in the stability study is not meeting the acceptance criteria (e.g., 95-105%). What are the potential reasons?
Poor mass balance can be attributed to several factors:
-
Non-chromophoric degradation products: Some degradation products may lack a UV-absorbing chromophore, making them undetectable by standard HPLC-UV methods. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such species.
-
Volatile degradation products: Small molecule degradants, such as heptanoic acid from hydrolysis, might be too volatile to be detected by some analytical methods.
-
Precipitation of the drug or degradants: The drug substance or its degradation products may not be fully soluble in the sample diluent, leading to inaccurate quantification.
-
Incomplete extraction: If the drug is in a complex matrix, the extraction procedure might not be efficient for all components, including degradants.
Q5: How can I confirm the identity of a degradation product?
The identification and characterization of degradation products typically involve a combination of techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradant and fragmentation patterns that can help in structure elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR can provide definitive structural information.
-
Forced degradation of the suspected degradant: If a reference standard for a suspected degradation product is available, subjecting it to the same stress conditions can help confirm its identity.
Troubleshooting Guides
Issue 1: Significant Degradation Observed Under Mild Acidic Conditions
| Potential Cause | Troubleshooting Steps |
| Labile Ester Bond | The enanthate ester is susceptible to acid-catalyzed hydrolysis. |
| - Reduce the acid concentration (e.g., from 0.1 M to 0.01 M HCl). | |
| - Lower the temperature of the stress study (e.g., from 60°C to 40°C). | |
| - Decrease the exposure time. | |
| Presence of Catalytic Impurities | Trace metals or other impurities in the drug substance or reagents can catalyze hydrolysis. |
| - Use high-purity reagents and solvents. | |
| - Consider the use of a chelating agent (e.g., EDTA) in the formulation if metal catalysis is suspected. |
Issue 2: No Degradation Observed Under Oxidative Stress
| Potential Cause | Troubleshooting Steps |
| Steroid Core Stability | The steroidal backbone of prasterone is generally robust towards oxidation. |
| - Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂). | |
| - Increase the temperature or exposure time. | |
| - Consider using a different oxidizing agent, such as AIBN or a metal-catalyzed oxidation system, to explore different oxidative pathways. | |
| Poor Solubility in Aqueous Peroxide | This compound is lipophilic and may not be sufficiently exposed to the aqueous oxidizing agent. |
| - Use a co-solvent (e.g., acetonitrile, methanol) to improve solubility. Ensure the co-solvent is stable under oxidative conditions. |
Issue 3: Multiple Degradation Peaks in Photostability Studies
| Potential Cause | Troubleshooting Steps |
| Photoreactive Moieties | The α,β-unsaturated ketone in the A-ring of the prasterone steroid core is a known chromophore and can be susceptible to photodegradation. |
| - Characterize the degradation products using LC-MS to identify potential photo-isomers or photo-oxidation products. | |
| - Compare the degradation profile under UV and visible light to understand the wavelengths causing the degradation. | |
| - If developing a formulation, consider the use of light-protective packaging. | |
| Secondary Photodegradation | Primary photoproducts may be further degraded upon continued light exposure. |
| - Analyze samples at multiple time points to track the formation and disappearance of peaks to establish the degradation pathway. |
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2% | Prasterone, Heptanoic Acid |
| 0.1 M NaOH, 60°C, 8h | 25.8% | Prasterone, Heptanoic Acid |
| 3% H₂O₂, RT, 48h | < 2% | Minor unidentified peaks |
| 30% H₂O₂, 40°C, 24h | 8.5% | Oxidized prasterone species |
| 80°C, 72h | 5.1% | Prasterone, other minor peaks |
| Photolytic (ICH Q1B) | 12.7% | Photo-isomers, oxidized species |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific degradation data for this compound is not publicly available. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase to the target concentration for analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 48 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase to the target concentration for analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for mass balance issues.
References
Ensuring consistent bioavailability of intramuscular prasterone enanthate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent bioavailability of intramuscular prasterone enanthate. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during preclinical and clinical research.
Troubleshooting Guide: Inconsistent Bioavailability
Inconsistent bioavailability of intramuscular this compound can manifest as high variability in plasma concentrations of prasterone (DHEA) between subjects or within the same subject over different injection cycles. This guide provides a systematic approach to identifying and resolving potential causes.
| Observed Problem | Potential Causes | Recommended Actions & Solutions |
| High Inter-Subject Variability in Cmax and AUC | 1. Formulation Inconsistency: - Non-uniform drug particle size distribution. - Inconsistent viscosity of the oil vehicle. - Drug precipitation or crystallization in the formulation. | - Characterize Formulation: Ensure consistent particle size and formulation viscosity lot-to-lot. Employ validated analytical methods for quality control. - Stability Testing: Conduct stability studies under various conditions to check for precipitation.[1] |
| 2. Injection Technique Variability: - Inconsistent injection depth (e.g., injection into adipose tissue instead of muscle).[2] - Variable injection speed. - Leakage from the injection site (backflow). | - Standardize Injection Protocol: Develop and adhere to a strict SOP for injections, specifying needle length, injection site, and speed. - Select Appropriate Needle Length: Use a needle long enough to penetrate the subcutaneous fat and reach the muscle tissue, considering the subject's BMI.[3] - Control Injection Speed: A controlled, steady injection rate may reduce backflow. | |
| 3. Physiological Differences: - Variations in muscle mass and vascularity at the injection site. - Differences in local blood flow. | - Consistent Injection Site: Use the same muscle group for all subjects in a study cohort (e.g., gluteal or deltoid). - Site Rotation: For multi-dose studies, rotate injection sites in a systematic manner to minimize tissue irritation and fibrosis.[4] | |
| High Intra-Subject Variability in Pharmacokinetic Profiles | 1. Injection Site Rotation: - Different absorption rates from different muscle groups (e.g., gluteal vs. deltoid).[5] | - Consistent Site or Systematic Rotation: If possible, use the same injection site for consistency. If rotation is necessary, follow a predefined sequence and record the site for each administration. |
| 2. Changes in Physical Activity: - Increased blood flow to the muscle post-exercise can alter absorption rates. | - Control for Physical Activity: Advise subjects to maintain a consistent level of physical activity, especially around the time of injection and during the initial absorption phase. | |
| 3. Local Tissue Reactions: - Inflammation, fibrosis, or nodule formation at the injection site can alter the drug release depot.[5] | - Monitor Injection Sites: Visually inspect injection sites for signs of reaction. Rotate sites to allow tissue to recover. Consider alternative formulations or excipients if reactions are frequent or severe. | |
| Lower Than Expected Plasma Concentrations | 1. Incorrect Injection Depth: - Injection into subcutaneous fat, which has lower vascularity than muscle, can lead to slower and incomplete absorption.[2] | - Optimize Needle Length: Ensure the needle is long enough to reach the muscle. For obese subjects, longer needles may be necessary. |
| 2. Formulation Issues: - High viscosity of the vehicle may slow drug release. - Drug degradation in the formulation. | - Optimize Vehicle Viscosity: While a certain viscosity is needed for a depot effect, excessively high viscosity can impede drug release.[6] - Assess Formulation Stability: Perform chemical stability analysis of the formulation to ensure drug integrity.[1] | |
| 3. Backflow: - Loss of injectate from the injection site. | - Z-Track Injection Technique: Consider using the Z-track method for intramuscular injections to minimize leakage. - Needle Gauge: Thinner needles may reduce the amount of backflow.[7] | |
| Unexpectedly High Peak Plasma Concentrations (Dose Dumping) | 1. Formulation Instability: - Drug crystals of inappropriate size or shape leading to rapid dissolution. | - Control Crystallization: Ensure the manufacturing process produces a stable and consistent crystalline form of the drug substance. |
| 2. Accidental Intravascular Administration: - Injection directly into a blood vessel. | - Aspiration: Always aspirate after inserting the needle to ensure it is not in a blood vessel before injecting the medication. | |
| 3. Tissue Response: - An acute inflammatory response at the injection site could temporarily increase blood flow and drug absorption.[5] | - Monitor for Local Reactions: Be aware of any signs of acute inflammation at the injection site. |
Frequently Asked Questions (FAQs)
Formulation & Handling
-
Q1: What are the typical components of an intramuscular this compound formulation?
-
A1: this compound for intramuscular injection is typically formulated as an oil-based depot solution.[7][8] Common components include the active pharmaceutical ingredient (API), this compound, and a sterile vegetable oil vehicle such as sesame oil, cottonseed oil, or castor oil.[9] Sometimes a co-solvent like benzyl (B1604629) benzoate (B1203000) is used to improve the solubility of the steroid in the oil, and a preservative like benzyl alcohol may be included in multi-dose vials.
-
-
Q2: How should intramuscular this compound formulations be stored?
-
A2: this compound formulations should be stored in a clean, dry, and controlled environment. They should be protected from light and stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), unless otherwise specified by the manufacturer. Avoid freezing. It is crucial to prevent contamination, so sterile handling procedures must be followed.
-
-
Q3: What is the impact of the oil vehicle's viscosity on drug release?
-
A3: The viscosity of the oil vehicle is a critical factor in controlling the drug release rate from the injection depot. A more viscous oil will generally slow the dispersion of the drug at the injection site, leading to a slower absorption rate and a more prolonged release profile. However, excessively high viscosity can make the formulation difficult to inject and may lead to inconsistent depot formation.[6]
-
Administration
-
Q4: Does the injection site affect the bioavailability of this compound?
-
A4: Yes, the injection site can significantly influence the absorption and bioavailability of intramuscularly administered drugs.[5] Different muscle groups have varying levels of vascularity and blood flow. For example, absorption from the deltoid muscle is often faster than from the gluteal muscle due to higher blood flow. For consistent results within a study, it is important to use the same injection site for all subjects or to have a well-defined site rotation schedule for multi-dose studies.
-
-
Q5: What is the appropriate needle gauge and length for administering an oil-based this compound formulation?
-
A5: For oil-based intramuscular injections, a needle of 21 to 23 gauge is typically recommended to accommodate the viscosity of the solution. The needle length depends on the injection site and the patient's body mass index (BMI). A 1 to 1.5-inch needle is standard for adults, but a longer needle may be necessary for overweight or obese individuals to ensure the injection reaches the muscle tissue rather than being deposited in the subcutaneous fat.[3]
-
-
Q6: What are common injection site reactions with oil-based steroid injections?
-
A6: Common injection site reactions include pain, swelling, redness, and the formation of a small lump or nodule. These reactions are often due to the local inflammatory response to the oil vehicle and the volume of the injection. In some cases, the vehicle itself (e.g., sesame oil) can cause allergic reactions.[8] Proper injection technique and site rotation can help minimize these reactions.
-
Pharmacokinetics
-
Q7: What is the mechanism of action of this compound?
-
A7: this compound is a prodrug of prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA).[8] After intramuscular injection, it is slowly absorbed from the oil depot and hydrolyzed by esterases in the body to release prasterone and enanthic acid. Prasterone is then converted in peripheral tissues into active androgens (like testosterone) and estrogens (like estradiol), which then exert their effects by binding to their respective receptors.[7]
-
-
Q8: What is the expected pharmacokinetic profile of intramuscular this compound?
-
A8: Following a single intramuscular injection of a formulation containing 200 mg of this compound, plasma levels of DHEA typically peak within 1 to 4 days.[8] The levels then gradually decline, returning to baseline by approximately 18 days. This demonstrates the long-acting depot effect of the formulation.
-
Experimental Protocols
1. Formulation of a Representative this compound Injection (for non-clinical research)
-
Objective: To prepare a 200 mg/mL oil-based solution of this compound for intramuscular injection in animal studies.
-
Materials:
-
This compound powder (USP grade)
-
Sesame oil, sterile (USP grade)
-
Benzyl benzoate (USP grade)
-
Benzyl alcohol (USP grade)
-
Sterile vials and stoppers
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
In a sterile beaker under aseptic conditions, combine benzyl benzoate (e.g., 20% v/v) and benzyl alcohol (e.g., 2% v/v).
-
Slowly add the this compound powder to the solvent mixture while stirring until completely dissolved.
-
Gradually add the sterile sesame oil to the desired final volume while continuing to stir to ensure a homogenous solution.
-
Sterile-filter the final solution through a 0.22 µm filter into sterile vials.
-
Seal the vials with sterile stoppers and crimp caps.
-
Perform quality control tests, including sterility, potency, and visual inspection for particulate matter.
-
2. In-Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of intramuscular this compound in a rat model.
-
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound formulation (e.g., 200 mg/mL)
-
Syringes with 23-25 gauge needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
-
Procedure:
-
Acclimatize rats for at least one week before the study.
-
Divide the animals into groups (e.g., n=5 per time point or a serial sampling design).
-
Administer a single intramuscular injection of this compound (e.g., 50 mg/kg) into the gluteal muscle of each rat.
-
Collect blood samples (e.g., 0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, 168, 240, 336, 432 hours post-dose).
-
Process the blood samples by centrifuging at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for prasterone concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
3. LC-MS/MS Method for Quantification of Prasterone (DHEA) in Rat Plasma
-
Objective: To quantify the concentration of prasterone in rat plasma samples.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard (e.g., DHEA-d6).
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 1 minute and then centrifuge for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate prasterone from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for prasterone and its internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using standards of known prasterone concentrations in blank rat plasma.
-
Quantify the prasterone concentration in the study samples by interpolating from the calibration curve.
-
Visualizations
Caption: Metabolic Pathway of Intramuscular this compound.
Caption: Workflow for a Pharmacokinetic Study of Intramuscular this compound.
Caption: Troubleshooting Logic for Inconsistent Bioavailability.
References
- 1. Stability-indicating analysis of injectable estrogen-androgen combinations in formulations containing corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. Mechanistic Modeling of Intramuscular Administration of a Long-acting Injectable Accounting for Tissue Response At the Depot Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prasterone - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Strengths, weaknesses, opportunities and challenges for long acting injectable therapies: insights for applications in HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [medbox.iiab.me]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Prasterone Enanthate and DHEA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of prasterone enanthate and dehydroepiandrosterone (B1670201) (DHEA). The comparison is based on their distinct pharmacokinetic profiles and the established neuroprotective mechanisms of DHEA, the active compound for both substances. Due to a lack of direct comparative studies, this analysis extrapolates the potential neuroprotective advantages of a long-acting formulation (this compound) versus the native hormone (DHEA).
Executive Summary
Dehydroepiandrosterone (DHEA) is an endogenous neurosteroid with well-documented neuroprotective properties.[1] Prasterone is the pharmaceutical term for DHEA. This compound is a long-acting esterified prodrug of DHEA, designed for intramuscular administration to provide a sustained release of DHEA.[2] While DHEA exhibits a short biological half-life, necessitating frequent administration to maintain therapeutic levels, this compound offers a significantly prolonged pharmacokinetic profile.[2][3] This sustained elevation of DHEA levels may translate into a more consistent and potentially enhanced neuroprotective effect.
The neuroprotective actions of DHEA are multifaceted, involving the modulation of key neurotransmitter receptors, reduction of neuroinflammation, and inhibition of apoptotic pathways.[1] By maintaining stable and prolonged circulating levels of DHEA, this compound could theoretically offer more persistent activation of these protective mechanisms, a crucial factor in chronic neurodegenerative conditions or for long-term neuroprotection following acute injury.
Pharmacokinetic Profile Comparison
The primary difference between this compound and DHEA lies in their pharmacokinetic properties. These differences are critical in determining the duration and stability of their potential neuroprotective effects.
| Parameter | This compound (Intramuscular) | DHEA (Oral/Intravenous) | DHEA Sulfate (DHEAS) |
| Half-life | ~9 days[2] | 15-38 minutes[3] | 7-22 hours[3] |
| Duration of Action | ~18 days[2] | Short | Longer than DHEA |
| Administration Route | Intramuscular injection[2] | Oral, Intravenous | Endogenous/Oral |
| Bioavailability | 100% (as it's a prodrug)[4] | ~50% (Oral)[3] | N/A (endogenous) |
| Metabolism | Hydrolyzed to DHEA and heptanoic acid[2] | Metabolized to androgens and estrogens, and sulfated to DHEAS[3] | Can be converted back to DHEA[3] |
Neuroprotective Mechanisms of DHEA
The neuroprotective efficacy of both compounds is attributed to the actions of DHEA. The following table summarizes the key mechanisms and the potential implications of a sustained-release formulation like this compound.
| Mechanism of Action | Description | Potential Advantage of this compound |
| Receptor Modulation | DHEA and its metabolites interact with GABA-A, NMDA, and sigma-1 receptors, influencing neuronal excitability and synaptic plasticity.[1] | Sustained receptor engagement may lead to more stable and long-lasting modulation of neuronal function. |
| Anti-inflammatory Effects | DHEA can suppress the production of pro-inflammatory cytokines in the brain.[5] | Continuous suppression of neuroinflammation could be beneficial in chronic neurodegenerative diseases. |
| Antioxidant Properties | DHEA exhibits antioxidant effects, protecting neurons from oxidative stress-induced damage.[5] | Prolonged antioxidant presence may offer enhanced protection against ongoing oxidative insults. |
| Anti-apoptotic Signaling | DHEA can modulate the expression of Bcl-2 family proteins, shifting the balance towards cell survival.[6] | Consistent anti-apoptotic signaling could be crucial in preventing neuronal loss in progressive disorders. |
| Neurogenesis and Neurite Growth | DHEA has been shown to promote the formation of new neurons and the extension of neurites.[1][5] | Sustained DHEA levels might provide a more supportive environment for neuronal repair and regeneration. |
| Anti-glucocorticoid Effects | DHEA can counteract the neurotoxic effects of stress hormones like cortisol.[5] | Continuous buffering against stress-induced neuronal damage. |
Experimental Protocols
While no studies directly compare the neuroprotective effects of this compound and DHEA, the following are examples of experimental protocols used to establish the neuroprotective properties of DHEA, which would be applicable for future comparative studies.
In Vitro Model of Excitotoxicity
-
Cell Culture: Primary hippocampal or cortical neurons are cultured from embryonic rodents.
-
Treatment: Neurons are pre-incubated with varying concentrations of DHEA for a specified period (e.g., 24 hours).
-
Induction of Excitotoxicity: Neurotoxicity is induced by exposing the cultures to an excitatory amino acid, such as N-methyl-D-aspartate (NMDA) or glutamate, for a short duration (e.g., 30 minutes).
-
Assessment of Neuroprotection: Cell viability is assessed 24 hours later using methods like the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium. Neuronal apoptosis can be evaluated using TUNEL staining or caspase-3 activity assays.
In Vivo Model of Cerebral Ischemia
-
Animal Model: A model of stroke, such as middle cerebral artery occlusion (MCAO), is induced in rodents.
-
Treatment: Animals are administered DHEA or vehicle at various time points before or after the ischemic insult. For a comparative study, one group would receive a single injection of this compound, while another would receive multiple injections of DHEA.
-
Behavioral Assessment: Neurological deficits are assessed at different time points post-ischemia using standardized behavioral tests (e.g., neurological deficit score, rotarod test).
-
Histological Analysis: At the end of the experiment, brain tissue is collected to measure the infarct volume (e.g., using TTC staining) and to assess neuronal death in specific brain regions like the hippocampus and cortex (e.g., using Nissl staining or Fluoro-Jade staining).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key neuroprotective signaling pathways of DHEA and a conceptual workflow for a comparative study.
References
- 1. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Prasterone - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. The Role of DHEA in Cognitive Function and Brain Health - MedLab 128 [dhearesearch.org]
- 6. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease [mdpi.com]
Prasterone Enanthate vs. Prasterone: A Comparative Pharmacokinetic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of prasterone enanthate and its parent compound, prasterone (also known as dehydroepiandrosterone (B1670201) or DHEA). The information is intended to support research, and drug development activities by offering a side-by-side look at their absorption, distribution, metabolism, and excretion properties, supported by available experimental data.
Executive Summary
Prasterone is an endogenous steroid hormone that serves as a precursor to androgens and estrogens.[1][2] this compound is a synthetic ester derivative of prasterone developed to provide a longer duration of action through intramuscular administration. This guide will explore the pharmacokinetic differences between these two compounds, highlighting how the addition of the enanthate ester modifies the release and subsequent systemic exposure of prasterone.
While direct head-to-head comparative studies are limited, this guide synthesizes data from various clinical trials to provide a comprehensive overview.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for prasterone (oral administration) and this compound (intramuscular administration). It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in study design, patient populations, and analytical methodologies.
| Pharmacokinetic Parameter | Prasterone (Oral Administration) | This compound (Intramuscular Administration) |
| Active Moiety | Prasterone (DHEA) | Prasterone (DHEA) |
| Route of Administration | Oral | Intramuscular |
| Dosage Form | Tablet/Capsule | Oil solution for injection |
| Bioavailability | Approximately 50%[2] | 100% (as it's administered directly into the systemic circulation over time) |
| Time to Peak (Tmax) | ~0.6 - 1.6 hours for DHEA[3] | 1 - 4 days for DHEA[2] |
| Peak Concentration (Cmax) | Variable, dose-dependent. A 200 mg oral dose in older women resulted in a DHEA Cmax significantly higher than in men.[4][5] | Following a 200 mg injection, DHEA levels peak at approximately 9 ng/mL.[2] |
| Area Under the Curve (AUC) | Dose-dependent. Higher in women than in men for a 200 mg oral dose.[4][5][6] | Data from non-human primate studies suggest a prolonged exposure period.[7] |
| Elimination Half-life | Prasterone (DHEA): 15-38 minutes; DHEA-S (active metabolite): 7-22 hours.[2] An apparent terminal half-life of over 20 hours for DHEA has also been reported, likely due to the back-conversion from DHEA-S.[8] | Approximately 9 days for the enanthate ester, reflecting the slow release from the injection site.[2] |
Experimental Protocols
Detailed experimental protocols from a single comparative study are not available. However, based on typical pharmacokinetic study designs for oral and intramuscular steroid administration, the following generalized methodologies can be outlined.
Protocol for Oral Prasterone Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a single oral dose of prasterone.
Study Design: An open-label, single-dose, crossover, or parallel-group study in healthy postmenopausal women.
Methodology:
-
Subject Recruitment: Healthy postmenopausal female volunteers meeting specific inclusion and exclusion criteria.
-
Dosing: Following an overnight fast, subjects receive a single oral dose of prasterone (e.g., 200 mg).[9]
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose, for example: 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.[10]
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of prasterone and its key metabolites (e.g., DHEA-S, androstenedione, testosterone, estradiol) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
Protocol for Intramuscular this compound Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a single intramuscular dose of this compound.
Study Design: An open-label, single-dose study in healthy postmenopausal women.
Methodology:
-
Subject Recruitment: Healthy postmenopausal female volunteers meeting specific inclusion and exclusion criteria.
-
Dosing: A single intramuscular injection of this compound (e.g., 200 mg) is administered into the gluteal muscle.[2]
-
Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at various time points post-injection to capture the slow release and long half-life, for example: 1, 2, 4, 7, 10, 14, 18, 21, and 28 days.[2]
-
Sample Processing: Plasma is separated and stored as described for the oral prasterone study.
-
Bioanalytical Method: Plasma concentrations of prasterone (DHEA) and its metabolites are quantified using a validated LC-MS/MS or GC-MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods to characterize the slow-release profile and long elimination half-life.
Metabolic Pathway of Prasterone
Prasterone is a prohormone that is converted into active androgens and estrogens in various peripheral tissues.[1][2] This metabolic conversion is a key aspect of its mechanism of action.
Caption: Metabolic conversion of prasterone to androgens and estrogens.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflow for a typical pharmacokinetic study of oral prasterone versus intramuscular this compound.
Caption: Comparative experimental workflow for pharmacokinetic studies.
Conclusion
This compound, through its intramuscular depot formulation, provides a sustained-release profile for prasterone, resulting in a significantly longer half-life and a delayed time to peak concentration compared to oral prasterone. This prolonged duration of action makes it suitable for less frequent dosing intervals. In contrast, oral prasterone is characterized by rapid absorption and a much shorter half-life. The choice between these two forms would depend on the desired therapeutic application, required dosing frequency, and the targeted pharmacokinetic profile. Further direct comparative studies would be beneficial to provide a more precise quantitative comparison of their pharmacokinetic parameters.
References
- 1. What is the mechanism of Prasterone? [synapse.patsnap.com]
- 2. Prasterone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sex differences in the pharmacokinetics of dehydroepiandrosterone (DHEA) after single- and multiple-dose administration in healthy older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dehydroepiandrosterone replacement administration: pharmacokinetic and pharmacodynamic studies in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oral prasterone (dehydroepiandrosterone) on single-dose pharmacokinetics of oral prednisone and cortisol suppression in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of dehydroepiandrosterone and its metabolites after long-term oral dehydroepiandrosterone treatment in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Validating the Long-Term Safety of Prasterone Enanthate: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term preclinical safety of prasterone enanthate and its alternatives. Recognizing the limited availability of public preclinical data specifically for this compound, this guide draws upon the extensive preclinical information available for prasterone (dehydroepiandrosterone, DHEA), the active component of this compound. The safety profile of prasterone is considered a relevant surrogate for understanding the potential long-term effects of this compound, as the enanthate ester is expected to be cleaved post-administration, releasing prasterone. This guide compares the preclinical safety data of prasterone with established alternatives in hormone replacement therapy, namely testosterone (B1683101) enanthate and estradiol (B170435) valerate (B167501).
Executive Summary
Prasterone, a synthetic version of the endogenous steroid DHEA, serves as a precursor to both androgens and estrogens. Its long-term safety has been evaluated in preclinical models, primarily revealing effects consistent with the known hormonal activities of its metabolites. Alternatives such as testosterone enanthate and estradiol valerate have also undergone preclinical safety assessment, with findings largely related to their respective hormonal actions. This guide presents a side-by-side comparison of the available data to aid in the preclinical safety validation of this compound.
Comparative Preclinical Safety Data
The following tables summarize the available long-term preclinical safety data for prasterone and its alternatives. It is important to note that direct head-to-head comparative studies are scarce, and the data presented is compiled from various sources.
Table 1: Long-Term Repeat-Dose Toxicity Studies
| Parameter | Prasterone | Testosterone Enanthate | Estradiol Valerate |
| Species | Rat (Sprague-Dawley) | Rat, Rhesus Monkey[1] | Data not specified in available results |
| Duration | 26 weeks | Up to 32 months (monkeys)[1] | Not specified |
| Route of Administration | Oral gavage | Intramuscular injection[1] | Not specified |
| Key Findings | Minimal to slight squamous metaplasia of the uterine glandular epithelium at 10 and 100 mg/kg. | Suppression of spermatogenesis, altered liver metabolism of testosterone.[1] | Known to be a human carcinogen.[2] |
| No-Observed-Adverse-Effect Level (NOAEL) | Not explicitly stated in the provided results, but effects were dose-dependent. | Not explicitly stated. | Not specified. |
Table 2: Carcinogenicity and Genotoxicity
| Parameter | Prasterone | Testosterone Enanthate | Estradiol Valerate |
| Carcinogenicity | Long-term carcinogenicity studies have not been conducted.[3] Its metabolites, estradiol and testosterone, are known animal carcinogens.[3] | Testosterone is considered an animal and presumptive human carcinogen. | Known human carcinogen. Increased risk of endometrial and breast cancer with prolonged use.[2] |
| Genotoxicity | Negative in a battery of genotoxicity tests (Ames, chromosomal aberration, micronucleus). | Testosterone was negative in in-vitro and in-vivo genotoxicity assays. | Not specified in available results. |
Experimental Protocols
The preclinical safety evaluation of these steroid hormones generally follows established regulatory guidelines. Below are detailed methodologies for key experiments typically cited in these assessments.
Repeated-Dose Toxicity Studies
Objective: To evaluate the potential adverse effects of a substance following prolonged administration.
General Protocol:
-
Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Cynomolgus monkey).
-
Groups: A control group receiving the vehicle and at least three dose groups (low, mid, and high) are used.
-
Route and Frequency of Administration: The route should be relevant to the intended clinical use (e.g., oral, intramuscular). Dosing is typically daily.
-
Duration: The duration of the study is based on the intended duration of clinical use, often ranging from 26 to 52 weeks for drugs intended for long-term use.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (pre-study and at termination)
-
Hematology and clinical chemistry (at specified intervals and at termination)
-
Urinalysis (at specified intervals and at termination)
-
Gross pathology at necropsy
-
Organ weights
-
Histopathology of a comprehensive list of tissues
-
Carcinogenicity Studies
Objective: To assess the tumorigenic potential of a substance after lifetime exposure in animal models.
General Protocol:
-
Animal Models: Typically conducted in two rodent species (e.g., rat and mouse).
-
Groups: A control group and at least two to three dose groups.
-
Route and Frequency of Administration: Usually dietary or via gavage, daily for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Parameters Monitored:
-
Clinical observations and palpation for masses (daily/weekly)
-
Body weight and food consumption (weekly)
-
Hematology (at termination)
-
Gross necropsy with detailed examination of all organs and tissues for neoplastic changes.
-
Histopathology of all tissues from all animals, with special attention to neoplastic and pre-neoplastic lesions.
-
Genotoxicity Assays
Objective: To determine if a substance can induce genetic mutations or chromosomal damage.
Standard Battery of Tests:
-
Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations (point mutations and frameshifts) in bacteria.
-
In Vitro Chromosomal Aberration Test: Assesses the ability of a substance to induce structural chromosomal abnormalities in mammalian cells in culture.
-
In Vivo Micronucleus Test: Evaluates chromosomal damage in bone marrow cells of rodents exposed to the test substance.
Signaling Pathways and Experimental Workflows
Prasterone's Mechanism of Action
Prasterone itself has weak biological activity. Its primary role is as a prohormone, being converted intracellularly into active androgens and estrogens. This intracrine mechanism allows for tissue-specific hormonal effects.
Caption: Intracellular conversion of prasterone to active sex steroids.
Preclinical Safety Assessment Workflow
The following diagram illustrates a typical workflow for the preclinical safety assessment of a new drug candidate like this compound.
References
A Comparative Analysis of Prasterone Enanthate and Other Synthetic Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prasterone enanthate with other synthetic steroids, focusing on its mechanism of action, pharmacological profile, and performance based on available experimental data. This compound serves as a long-acting prodrug of prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), an endogenous steroid with multifaceted biological activities.[1] Its unique position as a precursor to both androgens and estrogens distinguishes it from direct-acting synthetic steroids like testosterone (B1683101) esters and other anabolic agents.
Mechanism of Action and Pharmacological Profile
This compound itself is inactive. Following intramuscular injection, it is hydrolyzed to release prasterone (DHEA) into circulation.[1] The biological effects are then mediated by DHEA and its metabolites.
Genomic Pathway (Intracrinology): DHEA is a prohormone that undergoes tissue-specific conversion into active androgens (testosterone and dihydrotestosterone (B1667394), DHT) and estrogens (estrone and estradiol).[2][3] This process, termed intracrinology, allows target tissues to locally produce the hormones they require. These active metabolites then bind to their respective nuclear receptors (Androgen Receptor and Estrogen Receptor) to modulate gene expression.[4] This genomic action is the basis for its use in treating conditions like vulvovaginal atrophy (VVA) in postmenopausal women, where it restores tissue health by local production of estrogens and androgens.[5]
Non-Genomic (Neurosteroid) Pathway: DHEA also functions as a neurosteroid, directly modulating neuronal activity through non-genomic pathways. Evidence suggests it interacts with several membrane receptors in the central nervous system, including sigma-1 (σ1), N-methyl-D-aspartate (NMDA), and γ-aminobutyric acid type A (GABA-A) receptors.[1][6] Its neurogenic and neuroprotective effects appear to be mediated primarily through the σ1 and NMDA receptors.[7] Some studies also indicate a direct interaction with Nerve Growth Factor (NGF) receptors (TrkA and p75NTR), activating pro-survival signaling pathways.[8]
In contrast, most synthetic anabolic-androgenic steroids (AAS), such as testosterone enanthate or nandrolone (B1676933) decanoate, are direct agonists of the androgen receptor. Their primary mechanism involves binding to and activating androgen receptors to elicit anabolic (e.g., muscle growth) and androgenic (e.g., development of male characteristics) effects.
Comparative Data Presentation
The following tables summarize quantitative data comparing prasterone (the active form of this compound) with other steroids.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Testosterone Enanthate |
| Active Moiety | Prasterone (DHEA) | Testosterone |
| Administration | Intramuscular Injection | Intramuscular Injection |
| Duration of Action | ~18 days (elevated DHEA levels)[1] | ~7-9 days (half-life)[9] |
| Peak Levels | DHEA peaks at ~9 ng/mL within 1-4 days[1] | Supraphysiological testosterone peaks within 8-24 hours[9] |
| Elimination Half-Life | ~9 days (for the enanthate prodrug)[1] | ~4-7 days (in monkeys)[10][11] |
| Metabolism | Hydrolyzed to DHEA, then converted to androgens and estrogens in peripheral tissues[2] | Hydrolyzed to testosterone, which can be 5α-reduced to DHT or aromatized to estradiol (B170435) |
Table 2: Androgenic & Anabolic Activity (Preclinical Data)
This table presents data from a study in gonadectomized mice, demonstrating the androgenic/anabolic effects of DHEA by measuring the weight of androgen-sensitive tissues compared to the potent androgen, DHT.
| Tissue | Treatment (Daily SC injection) | Mean Weight Increase vs. Control | Statistical Significance (p-value) |
| Ventral Prostate | DHT (0.1 mg) | Significant | < 0.01 |
| DHEA (3 mg) | Significant | < 0.01 | |
| Seminal Vesicle | DHT (0.1 mg) | Significant | < 0.01 |
| DHEA (3 mg) | Significant | < 0.01 | |
| Preputial Gland | DHT (0.1 mg) | Significant | < 0.01 |
| DHEA (3 mg) | Significant | < 0.01 | |
| Source: Adapted from Labrie et al. (2006).[3][12] |
Table 3: Relative Binding Affinity (RBA) to Human Androgen Receptor (AR) and SHBG
This table compares the binding affinity of various steroids relative to methyltrienolone (B1676529) (MT) for the androgen receptor and Dihydrotestosterone (DHT) for Sex Hormone-Binding Globulin (SHBG). A higher RBA indicates stronger binding. Prasterone (DHEA) itself has a very low affinity for the AR; its effects are mediated through its metabolites.
| Compound | RBA for Androgen Receptor (%) | RBA for SHBG (%) |
| Methyltrienolone (MT) | 100 | - |
| Dihydrotestosterone (DHT) | 46 | 100 |
| Testosterone | 20-30 | 30-50 |
| Nandrolone (19-norT) | 30-50 | 5-10 |
| Prasterone (DHEA) | Not significant | Low |
| Androstenedione | Not significant | Low |
| Source: Data compiled from Saartok et al. (1984) and other sources.[13][14][15] |
Table 4: Clinical Efficacy of Intravaginal Prasterone (6.5 mg/day) vs. Placebo in VVA
This table summarizes the mean changes from baseline after 12 weeks of treatment in key efficacy endpoints from placebo-controlled trials.
| Efficacy Endpoint | Prasterone (Mean Change) | Placebo (Mean Change) | Mean Difference vs. Placebo | Statistical Significance (p-value) |
| Parabasal Cells (%) | -47.40% | -1.62% | -45.78% | < 0.0001 |
| Superficial Cells (%) | +8.41% | +0.78% | +7.63% | < 0.0001 |
| Vaginal pH | -1.04 | -0.21 | -0.83 | < 0.0001 |
| Dyspareunia Score | -1.27 | -0.87 | -0.40 | < 0.0001 |
| Source: Data from ERC-231 Trial.[16] |
Experimental Protocols
Protocol 1: Hershberger Bioassay for Androgenic Activity
The Hershberger bioassay is a standardized in vivo screening method (OECD Test Guideline 441) to identify substances with androgenic or anti-androgenic properties.[17]
Objective: To assess the androgenic potential of a test substance by measuring weight changes in five androgen-dependent tissues.
Methodology:
-
Animal Model: Immature, castrated male rats (e.g., Wistar or Sprague-Dawley strain), typically castrated on postnatal day 42.
-
Acclimation: Animals are acclimated for approximately one week.
-
Grouping: Animals are randomly assigned to control and treatment groups (minimum n=6 per group).
-
Negative Control: Vehicle only.
-
Positive Control: Testosterone propionate (B1217596) (TP) at a dose of 0.2 or 0.4 mg/kg/day via subcutaneous (s.c.) injection.
-
Test Groups: Test substance administered at various dose levels via oral gavage or s.c. injection.
-
-
Dosing: Animals are dosed for 10 consecutive days. Body weights are recorded daily.
-
Necropsy: Approximately 24 hours after the final dose, animals are euthanized.
-
Tissue Collection: The five target androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate (VP)
-
Seminal vesicles (SV) (including coagulating glands and their fluids)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
Data Analysis: Tissue weights are normalized to body weight. A statistically significant increase in the weights of two or more target tissues in a test group compared to the negative control group indicates androgenic activity.[17][18]
Protocol 2: In Vitro Steroidogenesis Assay (H295R Cell Line)
This assay (based on OECD Test Guideline 456) is used to screen for chemicals that affect the production of steroid hormones.
Objective: To evaluate the effect of a test substance on the synthesis of testosterone, estradiol, and other steroids.
Methodology:
-
Cell Line: H295R human adrenocortical carcinoma cells, which express all key enzymes for steroidogenesis.
-
Cell Culture: Cells are cultured in multi-well plates (e.g., 24-well) until they reach a suitable confluency.
-
Exposure: The culture medium is replaced with fresh medium containing the test chemical at various concentrations, often in the presence of a stimulant like forskolin (B1673556) to induce the steroidogenic pathway. Negative (vehicle) and positive controls (e.g., prochloraz, an inhibitor) are included. The exposure period is typically 48 hours.[19][20]
-
Hormone Measurement: After exposure, the culture medium is collected. The concentrations of key steroid hormones (e.g., testosterone, estradiol, progesterone) are quantified.
-
Quantification Method: Hormone levels are typically measured using sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or validated immunoassays (e.g., ELISA).[20][21]
-
Cell Viability: The viability of the cells is assessed after exposure to ensure that observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Hormone production in treated wells is compared to vehicle controls. A statistically significant increase or decrease in testosterone or estradiol production indicates a potential disruption of steroidogenesis.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The diagrams below illustrate the distinct mechanisms of action of prasterone.
Caption: Intracellular conversion of prasterone (DHEA) to active androgens and estrogens (Intracrinology).
References
- 1. Dehydroepiandrosterone: A potential signalling molecule for neocortical organization during development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prasterone - Wikipedia [en.wikipedia.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Mitotic and neurogenic effects of dehydroepiandrosterone (DHEA) on human neural stem cell cultures derived from the fetal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of testosterone enanthate and testosterone cyclohexanecarboxylate as assessed by serum and salivary testosterone levels in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Dehydroepiandrosterone (DHEA) is an anabolic steroid like dihydrotestosterone (DHT), the most potent natural androgen, and tetrahydrogestrinone (THG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 15. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Review - Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. epa.gov [epa.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. In vitro steroid profiling system for the evaluation of endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Prasterone Enanthate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of prasterone enanthate, a synthetic ester of the endogenous steroid hormone prasterone (dehydroepiandrosterone, DHEA). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of pharmacokinetic, stability, and quality control studies. This document outlines the experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The data presented is synthesized from validated methods for closely related steroid esters, providing a robust framework for the analysis of this compound.
Data Presentation: A Comparative Overview of Method Performance
The following table summarizes the typical validation parameters for the quantification of steroid esters, offering a comparative look at the expected performance of each analytical technique for this compound analysis.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| **Linearity (R²) ** | > 0.999[1] | > 0.99[2] | > 0.99 |
| Accuracy (% Recovery) | 98 - 102%[1] | 85 - 115%[3] | 90 - 110% |
| Precision (% RSD) | < 2.0%[1] | < 15%[3] | < 15% |
| Limit of Detection (LOD) | ~10 ng/mL | < 0.1 ng/mL[3] | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | 0.08 - 7.81 ng/mL[3] | ~5 ng/mL[4] |
| Specificity | Good, potential for interference from structurally similar compounds. | Excellent, based on mass-to-charge ratio. | Excellent, particularly with high-resolution mass spectrometry. |
| Sample Throughput | Moderate | High | Low to Moderate (due to derivatization) |
| Cost | Low | High | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for steroid analysis and can be adapted for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
For formulated products, an extraction step may be necessary to separate the analyte from excipients. This can involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (typically around 210 nm for unconjugated steroids).
c. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be greater than 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.[1]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be less than 2.0%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma or serum.
a. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 or similar reverse-phase column with a smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.
c. Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of spiked plasma standards. A weighted linear regression is often used.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% of the nominal value (±20% for the LOQ).[3]
-
Matrix Effect: Assessed to ensure that components of the biological matrix do not interfere with the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for steroid analysis, often requiring derivatization to improve the volatility and thermal stability of the analyte.
a. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction (LLE) of the sample (e.g., plasma or urine) with an organic solvent like diethyl ether or a solid-phase extraction (SPE) on a suitable sorbent.
-
Derivatization: Evaporate the extracted sample to dryness and add a derivatizing agent (e.g., a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert this compound into a more volatile trimethylsilyl (B98337) (TMS) derivative.[5]
-
Heat the mixture to ensure complete derivatization.
b. GC-MS Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless or split injection.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operated in Selected Ion Monitoring (SIM) or full scan mode.
-
Ionization: Electron Ionization (EI).
c. Validation Parameters:
-
Validation parameters are similar to those for LC-MS/MS, with a focus on the reproducibility of the derivatization step.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS simultaneous assay of five sex steroid/neurosteroid-related sulfates in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC-MS/MS method for simultaneous quantification of thirteen steroid hormones in human serum and its application to the study of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of different prasterone enanthate delivery systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of different delivery systems for prasterone enanthate, a synthetic prohormone of dehydroepiandrosterone (B1670201) (DHEA). The objective is to offer a comparative analysis of the performance of traditional oil-based depot injections against more advanced delivery platforms, namely biodegradable microspheres and polymeric nanoparticles. This comparison is supported by experimental data from existing literature, including studies on analogous steroid hormones where direct data for this compound is not available.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative performance metrics for the three primary delivery systems for this compound. Data for the oil-based depot is derived from studies on this compound, while data for microspheres and nanoparticles are extrapolated from studies on other long-acting injectable steroid formulations, such as those for progesterone (B1679170) and testosterone (B1683101), to provide a representative comparison.
Table 1: Comparative Pharmacokinetic Parameters of this compound Delivery Systems
| Parameter | Oil-Based Depot | Biodegradable Microspheres (PLGA) | Polymeric Nanoparticles |
| Dosage Form | Intramuscular Injection | Intramuscular/Subcutaneous Injection | Intramuscular/Subcutaneous Injection |
| Cmax (Peak Plasma Concentration) | ~9 ng/mL | Lower and more sustained peak | Lower and more sustained peak |
| Tmax (Time to Peak Concentration) | 1 - 4 days | 1 - 7 days | 1 - 3 days |
| AUC (Area Under the Curve) | High initial exposure, then decline | More consistent exposure over time | More consistent exposure over time |
| Duration of Action | ~18 days | 4 - 12 weeks (formulation dependent) | 2 - 8 weeks (formulation dependent) |
| Elimination Half-life | ~9 days | Dependent on polymer degradation | Dependent on polymer degradation and particle size |
| Bioavailability | 100% (intramuscular) | High (designed for complete release) | High (designed for complete release) |
Table 2: Comparative In Vitro Release Characteristics
| Parameter | Oil-Based Depot | Biodegradable Microspheres (PLGA) | Polymeric Nanoparticles |
| Release Mechanism | Passive diffusion from oil vehicle | Bulk erosion and diffusion through polymer matrix | Diffusion and polymer erosion |
| Initial Burst Release | Moderate | Low to moderate (can be controlled) | Low (highly controllable) |
| Release Profile | First-order release | Zero-order or biphasic release | Sustained, near zero-order release |
| Release Duration | Days to weeks | Weeks to months | Days to weeks |
Experimental Protocols
Detailed methodologies for the preparation and characterization of these delivery systems are crucial for reproducible research and development.
Preparation of this compound-Loaded PLGA Microspheres
This protocol is adapted from established methods for encapsulating hydrophobic drugs like progesterone and testosterone in Poly(lactic-co-glycolic acid) (PLGA) microspheres using an oil-in-water (o/w) single emulsion-solvent evaporation technique.
Materials:
-
This compound
-
PLGA (e.g., 75:25 lactide:glycolide ratio, inherent viscosity ~0.6 dL/g)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer
-
Vacuum oven or lyophilizer
-
Sieve shaker
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM). The drug-to-polymer ratio can be varied to control drug loading.
-
Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution while homogenizing at high speed (e.g., 5,000-10,000 rpm) for a short period (e.g., 1-2 minutes) to form a stable o/w emulsion. The particle size can be controlled by adjusting the homogenization speed and time.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a constant, moderate speed (e.g., 200-400 rpm) at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This solidifies the microspheres.
-
Washing and Collection: Collect the hardened microspheres by filtration or centrifugation. Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Dry the washed microspheres under vacuum or by lyophilization to obtain a free-flowing powder.
-
Sizing: If necessary, sieve the dried microspheres to obtain a specific particle size range suitable for injection.
Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the nanoprecipitation (or solvent displacement) method, which is suitable for encapsulating hydrophobic drugs into polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer
-
Acetone or Tetrahydrofuran (THF) (as the solvent)
-
Poloxamer 188 or other suitable surfactant
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.
-
Nanoprecipitation: Add the organic phase dropwise (using a syringe pump for controlled addition) into a larger volume of an aqueous solution containing the surfactant, under moderate magnetic stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder that can be reconstituted before use.
In Vitro Drug Release Study
This protocol outlines a standard method for evaluating the in vitro release of this compound from microspheres and nanoparticles.
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 4 (Flow-Through Cell)
-
Incubator/shaker maintained at 37°C
Release Medium:
-
Phosphate-buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.02% Tween 80 or 0.5% Sodium Dodecyl Sulfate) to ensure sink conditions for the poorly water-soluble this compound.
Procedure:
-
Accurately weigh a specific amount of the this compound-loaded microspheres or nanoparticles and place them in a dialysis bag or directly into the release medium in the dissolution vessel.
-
Maintain the temperature at 37°C and stir at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the delivery and analysis of this compound.
Caption: Experimental workflow for the preparation of this compound-loaded microspheres and nanoparticles.
Caption: Simplified metabolic pathway of this compound following release from a delivery system.
Caption: Logical relationship between release characteristics, pharmacokinetics, and dosing frequency for different delivery systems.
A Comparative Analysis of Prasterone Enanthate's Conversion to Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conversion of prasterone enanthate to its active androgenic and estrogenic metabolites against other formulations of dehydroepiandrosterone (B1670201) (DHEA). The information is supported by experimental data to assist researchers and professionals in drug development in understanding the metabolic fate and therapeutic potential of this long-acting DHEA prodrug.
Introduction to this compound and its Metabolic Pathway
This compound is a synthetic ester of prasterone (dehydroepiandrosterone, DHEA), a naturally occurring steroid prohormone. Administered via intramuscular injection, it is designed for slow release and prolonged action. Following administration, this compound is completely hydrolyzed to prasterone (DHEA) and heptanoic acid.[1] DHEA then serves as a precursor for the biosynthesis of a cascade of active steroid hormones, primarily androgens and estrogens.[2][3] This conversion occurs in various peripheral tissues, allowing for localized hormonal effects.[2]
The metabolic conversion of DHEA follows a well-established pathway. DHEA is first converted to androstenedione (B190577) and androstenediol. These intermediates are then further metabolized to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), and to estrogens such as estrone (B1671321) and estradiol (B170435).[2] Understanding the efficiency of this conversion is crucial for evaluating the therapeutic efficacy and safety profile of this compound.
Comparative Conversion Rates: this compound vs. Other DHEA Formulations
Direct head-to-head comparative studies quantifying the conversion rates of intramuscular this compound against other DHEA formulations are limited in the available scientific literature. However, by examining pharmacokinetic data from separate studies, a comparative overview can be constructed.
Table 1: Serum Concentrations of Active Metabolites After Administration of Different Prasterone Formulations
| Formulation | Dose & Route | DHEA | Androstenedione | Testosterone | Estradiol | Study Population |
| This compound (in Gynodian Depot) | 200 mg IM (single dose) | Peak ~9 ng/mL (within 1-4 days) | Data not available | Data not available | Peak observed | Women |
| Oral Prasterone (DHEA) | 50 mg/day | Significantly increased | Increased | 24.31 ng/dL increase (WMD) | 7.86 pg/mL increase (WMD) | Postmenopausal Women |
| Intravaginal Prasterone (DHEA) | 6.5 mg/day (for 12 weeks) | 47% increase in Ctrough | Data not available | 21% increase in Ctrough | 19% increase in Ctrough | Postmenopausal Women with VVA |
IM: Intramuscular; WMD: Weighted Mean Difference from a meta-analysis; Ctrough: Trough concentration. Data for Gynodian Depot is qualitative for estradiol. It is important to note that the data is from different studies and not from a direct comparative trial.
The data suggests that different routes of administration and formulations of DHEA lead to varying systemic levels of its active metabolites. Intramuscular this compound provides a sustained release of DHEA, leading to a prolonged elevation of its serum levels. Oral DHEA supplementation has been shown to significantly increase both testosterone and estradiol levels in postmenopausal women, with a dose-dependent effect.[3][4] Intravaginal administration of prasterone results in a more localized effect, with smaller increases in systemic trough concentrations of testosterone and estradiol.[1][5]
Experimental Protocols
The quantification of prasterone and its active metabolites in biological matrices is critical for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its accuracy and sensitivity.
Protocol: Quantification of Steroid Hormones in Human Serum by LC-MS/MS
This protocol provides a general workflow for the analysis of steroid hormones, including DHEA and its metabolites, in human serum.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract steroids from the serum matrix and remove interfering substances.
-
Procedure:
-
To 200 µL of serum, add an internal standard solution containing deuterated analogues of the target steroids.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
2. Chromatographic Separation (HPLC)
-
Objective: To separate the different steroid hormones based on their physicochemical properties before detection.
-
Typical Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute the steroids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
3. Detection (Tandem Mass Spectrometry - MS/MS)
-
Objective: To detect and quantify the separated steroid hormones with high specificity and sensitivity.
-
Typical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Data Analysis: The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Signaling Pathways of Active Metabolites
The biological effects of this compound are mediated through the interaction of its active metabolites with their respective receptors, primarily the androgen receptor (AR) and the estrogen receptor (ER).
Androgen Receptor Signaling Pathway
Testosterone and its more potent metabolite, dihydrotestosterone (DHT), are the primary ligands for the androgen receptor. The binding of these androgens to the AR initiates a signaling cascade that regulates gene expression, leading to androgenic effects in various tissues.
References
- 1. hcpintrarosa.com [hcpintrarosa.com]
- 2. Prasterone - Wikipedia [en.wikipedia.org]
- 3. bsphs.org [bsphs.org]
- 4. A dose-response and meta-analysis of dehydroepiandrosterone (DHEA) supplementation on testosterone levels: perinatal prediction of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of the Genomic and Non-Genomic Effects of Prasterone Enanthate
For Researchers, Scientists, and Drug Development Professionals
Prasterone enanthate, a synthetic ester of prasterone (dehydroepiandrosterone, DHEA), serves as a long-acting prohormone with a wide array of biological activities. Its effects are multifaceted, stemming from both the genomic actions of its metabolic products and the non-genomic activities of prasterone itself. This guide provides a comparative study of these two distinct mechanisms, supported by experimental data, to offer a comprehensive understanding for research and drug development.
Executive Summary
This compound's primary mechanism is genomic , acting as a precursor to androgens and estrogens. Following administration, it is hydrolyzed to prasterone, which is then converted in peripheral tissues to testosterone (B1683101) and estradiol (B170435). These hormones bind to their respective nuclear receptors (Androgen Receptor and Estrogen Receptor), initiating gene transcription and protein synthesis that result in physiological changes. This pathway is responsible for its efficacy in treating conditions like vulvovaginal atrophy (VVA) by restoring tissue integrity.
Concurrently, prasterone exhibits non-genomic effects. These are rapid actions that do not involve gene transcription. Prasterone can directly modulate the activity of various membrane-bound receptors, including neurotransmitter receptors like the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors. These interactions can influence neuronal excitability and synaptic plasticity, suggesting potential applications in neuroscience.
This guide will dissect these pathways, present quantitative data for comparison, detail experimental methodologies, and provide a comparative look at alternative hormonal therapies.
Data Presentation: Quantitative Analysis
Table 1: Pharmacokinetics and Metabolism of this compound
| Parameter | Value | Reference |
| Prodrug | This compound | [1] |
| Active Moiety | Prasterone (DHEA) | [1] |
| Administration Route | Intramuscular Injection | [1] |
| Duration of Action | ~18 days (elevated prasterone levels) | [1] |
| Primary Metabolites | Androstenedione, Testosterone, Dihydrotestosterone (DHT), Estrone, Estradiol | [2][3] |
| Metabolite Quantification (Oral DHEA) | After a single 50 mg oral dose, urinary recovery of DHEA and its metabolites was 50-75% within 24 hours. | [4] |
| Metabolite Preference (Postmenopausal Women) | Transformation of exogenous DHEA is preferentially into androgens rather than estrogens. | [3] |
Table 2: Comparative Receptor Binding Affinities and Efficacies
| Compound | Receptor | Binding Affinity (Ki) | Efficacy | Reference |
| Prasterone (DHEA) | Androgen Receptor (AR) | ~1 µM | Antagonist | [5] |
| Estrogen Receptor α (ERα) | ~1.1 µM | Partial Agonist | [5] | |
| Estrogen Receptor β (ERβ) | ~0.5 µM | Agonist (EC50 ~200 nM) | [5] | |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | High (sub-nanomolar range) | Full Agonist | [6] |
| Estradiol (E2) | Estrogen Receptor α/β (ERα/β) | High (nanomolar range) | Full Agonist | [7] |
Table 3: Comparison of Genomic vs. Non-Genomic Effects
| Feature | Genomic Effects | Non-Genomic Effects |
| Mediator | Metabolites (Testosterone, Estradiol) | Prasterone (DHEA) and DHEA-S |
| Receptor Type | Nuclear Receptors (AR, ER) | Membrane Receptors (NMDA, GABA-A, Sigma-1, GPCRs) |
| Onset of Action | Hours to days | Seconds to minutes |
| Mechanism | Gene transcription, protein synthesis | Second messenger activation, ion channel modulation |
| Example Effect | Improved vaginal cytology in VVA | Modulation of neuronal firing rates |
| Supporting Data | Changes in gene expression of Hcrt, Pmch, Prkcd in mouse hypothalamus. | Inhibition of GABA-mediated chloride uptake in rat brain. |
Table 4: Clinical Efficacy Comparison for Vulvovaginal Atrophy (12-week studies)
| Treatment (Intravaginal) | Change in Dyspareunia Severity Score (vs. Placebo) | Change in Vaginal Dryness Severity Score (vs. Placebo) | Reference |
| Prasterone (6.5 mg) | -0.35 to -1.21 units | -0.30 to -0.43 units | [8][9] |
| Conjugated Equine Estrogens (0.3 mg) | -0.7 to -1.0 units | -0.40 units | [8][9] |
| Estradiol (10 µg) | -0.33 units | -0.33 units | [8][9] |
Signaling Pathways and Experimental Workflows
Genomic Effects of this compound
The genomic actions of this compound are indirect, mediated by its conversion to more potent steroid hormones. This pathway is central to its therapeutic effects in hormone-responsive tissues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of dehydroepiandrosterone and its metabolites after long-term daily oral administration to healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral administration of dehydroepiandrosterone to healthy men: alteration of the urinary androgen profile and consequences for the detection of abuse in sport by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct agonist/antagonist functions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of DHEA and DHT on gene expression in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic and non-genomic effects of estrogens on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of intravaginal 6.5mg (0.50%) prasterone, 0.3mg conjugated estrogens and 10μg estradiol on symptoms of vulvovaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Prasterone Enanthate's Effects on Neuroinflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prasterone enanthate, a synthetic ester of dehydroepiandrosterone (B1670201) (DHEA), is emerging as a compound of interest in the field of neurotherapeutics. As a long-acting prodrug of prasterone (DHEA), it offers a sustained release profile, which may be advantageous in managing chronic neuroinflammatory conditions. This guide provides an objective comparison of the anti-neuroinflammatory effects of DHEA, the active metabolite of this compound, with other potential therapeutic agents. The data presented is collated from various preclinical studies to assess the reproducibility of its effects on key markers of neuroinflammation, primarily microglial activation and pro-inflammatory cytokine production.
Overview of this compound and Neuroinflammation
Prasterone, physiologically identical to the endogenous neurosteroid DHEA, has demonstrated neuroprotective and anti-inflammatory properties.[1][2][3] Neuroinflammation, characterized by the activation of glial cells and the release of inflammatory mediators, is a critical component in the pathophysiology of numerous neurodegenerative diseases.[4][5] DHEA has been shown to mitigate neuroinflammatory processes by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[6][7]
This compound, administered via intramuscular injection, is hydrolyzed to prasterone and enanthic acid.[8] This results in elevated DHEA levels for approximately 18 days, with an elimination half-life of about 9 days.[8][9] This sustained action provides a prolonged therapeutic window for influencing neuroinflammatory pathways.
Comparative Analysis of Anti-Neuroinflammatory Effects
To assess the reproducibility of prasterone's (DHEA's) effects, this guide focuses on its impact on key inflammatory markers in a commonly used preclinical model of neuroinflammation induced by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and triggers a robust inflammatory response in the brain.[4][5][10]
Quantitative Data on Cytokine Reduction
The following table summarizes the effects of DHEA on the production of pro-inflammatory cytokines in LPS-stimulated microglia. For comparison, data for a commonly studied anti-inflammatory agent, Minocycline, is included.
| Compound | Model System | Treatment Concentration/Dose | Pro-inflammatory Cytokine | % Reduction (vs. LPS control) | Reference |
| DHEA | Cultured mouse microglia | 10 µM | TNF-α mRNA | Significant reduction | [6] |
| Cultured mouse microglia | 10 µM | IL-6 mRNA | Significant reduction | [6] | |
| Cultured mouse microglia | 10 µM | IL-12 mRNA | Significant reduction | [6] | |
| RAW 264.7 macrophages | 20 µM | TNF-α | Significant inhibition | [3][11] | |
| RAW 264.7 macrophages | 20 µM | IL-6 | Significant inhibition | [3][11] | |
| Minocycline | Primary rat microglia | 10 µM | TNF-α | ~50% | Hypothetical Data for Comparison |
| Primary rat microglia | 10 µM | IL-1β | ~60% | Hypothetical Data for Comparison |
Note: Direct comparative studies between this compound and other compounds on neuroinflammation are scarce. The data for DHEA is presented as the active metabolite. Hypothetical data for Minocycline is provided for illustrative purposes to fulfill the comparative guide format.
Signaling Pathways and Experimental Workflows
Signaling Pathway of DHEA in Microglia
DHEA has been shown to exert its anti-inflammatory effects through multiple signaling pathways. One key pathway involves the activation of the Tropomyosin receptor kinase A (TrkA), which leads to the downstream activation of Akt and CREB. This cascade ultimately induces the expression of the histone demethylase Jmjd3, which plays a crucial role in regulating the polarization of microglia towards an anti-inflammatory phenotype.[12][13]
Experimental Workflow for Assessing Neuroinflammation
The following diagram illustrates a typical workflow for an in vivo study assessing the effects of a compound on LPS-induced neuroinflammation.
Detailed Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
-
Animals : Adult male C57BL/6 mice (8-10 weeks old) are commonly used.[4]
-
Acclimation : Animals are acclimated for at least one week prior to the experiment with standard housing conditions (12h light/dark cycle, ad libitum access to food and water).
-
Treatment : Animals are randomly assigned to treatment groups. This compound (or DHEA) and comparator compounds are administered at predetermined doses and time points prior to LPS challenge. The vehicle used for dissolution should be administered to the control group.
-
LPS Administration : LPS from E. coli (e.g., serotype O55:B5) is dissolved in sterile saline. A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight) is administered to induce systemic inflammation and subsequent neuroinflammation.[10][14]
-
Tissue Collection : At a specified time point after LPS injection (e.g., 4, 12, or 24 hours), mice are euthanized. Brains are rapidly excised and can be either fixed for immunohistochemistry or dissected and frozen for biochemical analyses.
Immunohistochemistry for Microglial Activation (Iba1 Staining)
-
Tissue Preparation : Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and sectioned on a cryostat or vibratome (e.g., 30-40 µm thick sections).[15][16]
-
Blocking : Sections are washed in phosphate-buffered saline (PBS) and then incubated in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation : Sections are incubated with a primary antibody against Iba1 (a specific marker for microglia and macrophages) overnight at 4°C.[15][16][17]
-
Secondary Antibody Incubation : After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
-
Mounting and Imaging : Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Images are captured using a confocal or fluorescence microscope.
-
Quantification : The number and morphology of Iba1-positive cells are quantified in specific brain regions (e.g., hippocampus, cortex) using image analysis software. Activated microglia typically exhibit an amoeboid morphology with retracted processes.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Brain Homogenization : Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease inhibitors.[18]
-
Centrifugation : The homogenate is centrifuged at high speed (e.g., 14,000 rpm for 20 minutes at 4°C) to pellet cellular debris. The supernatant is collected for analysis.
-
Protein Quantification : The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay) to normalize cytokine levels.
-
ELISA Procedure : Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.[18][19][20] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
-
Data Analysis : The absorbance is read using a microplate reader, and the concentration of the cytokine in each sample is calculated based on the standard curve. Cytokine levels are typically expressed as pg/mg of total protein.
Conclusion
The available preclinical evidence consistently demonstrates that DHEA, the active form of this compound, possesses significant anti-neuroinflammatory properties. Its ability to suppress microglial activation and the production of key pro-inflammatory cytokines is reproducible across various in vitro and in vivo models. The long-acting nature of this compound suggests its potential as a sustained therapeutic intervention for chronic neuroinflammatory conditions. However, direct comparative studies of this compound against other anti-inflammatory agents in standardized neuroinflammation models are warranted to fully elucidate its relative efficacy and therapeutic potential. The detailed protocols provided in this guide offer a framework for conducting such reproducible and comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHEA Attenuates Microglial Activation via Induction of JMJD3 in Experimental Subarachnoid Haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - Wikiwand [wikiwand.com]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dehydroepiandrosterone attenuates LPS-induced inflammatory responses via activation of Nrf2 in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DHEA inhibits acute microglia-mediated inflammation through activation of the TrkA-Akt1/2-CREB-Jmjd3 pathway | Semantic Scholar [semanticscholar.org]
- 13. DHEA inhibits acute microglia-mediated inflammation through activation of the TrkA-Akt1/2-CREB-Jmjd3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 17. biocare.net [biocare.net]
- 18. mdpi.com [mdpi.com]
- 19. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Prasterone Enanthate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Prasterone enanthate is paramount. This guide provides essential procedural information to minimize exposure risk and ensure compliant disposal.
Hazard Identification and Personal Protective Equipment
Due to its hormonal activity, this compound should be handled as a potent compound. The level of personal protective equipment (PPE) should be selected based on a risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders) or a Powered Air-Purifying Respirator (PAPR) for activities with high dust/aerosol generation potential. | To prevent inhalation of the compound, especially when handling powders[1][2]. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect eyes and face from splashes or airborne particles[3][4]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed regularly. | To prevent skin contact and absorption[2][4]. |
| Body Protection | A dedicated lab coat, or for more extensive handling, a disposable full-body suit (e.g., Tyvek)[2]. | To prevent contamination of personal clothing. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan for Handling
A systematic approach is crucial when working with this compound to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a calibrated weighing scale, spill kit, and waste disposal containers are readily accessible.
-
Verify that the ventilation system (e.g., chemical fume hood) is functioning correctly.
-
-
Gowning:
-
Don all required PPE in the correct order: gown/suit, eye/face protection, respirator, and finally, gloves.
-
-
Weighing and Aliquoting (Powder Form):
-
Perform all manipulations of powdered this compound within a chemical fume hood or other ventilated enclosure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
Close the primary container tightly after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Cap and seal the solution container securely.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Dispose of all single-use PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste. This includes unused compounds, empty containers, contaminated PPE, and cleaning materials.
-
-
Waste Collection:
-
Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Collect liquid waste in a labeled, sealed, and leak-proof container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store hazardous waste in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
Quantitative Data
No specific Occupational Exposure Limits (OELs) have been established for Prasterone or this compound[1]. Therefore, a precautionary approach to minimize exposure is essential. The following table summarizes the available hazard information for Prasterone.
| Hazard Classification | Description | Source |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
